6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-chloro-2-piperidin-1-yl-1,8-naphthyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4/c15-12-7-10-6-11(8-16)14(18-13(10)17-9-12)19-4-2-1-3-5-19/h6-7,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXJTISLOQAGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=C(C=C3C=C2C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183217 | |
| Record name | 1,8-Naphthyridine-3-carbonitrile, 6-chloro-2-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335220-59-1 | |
| Record name | 1,8-Naphthyridine-3-carbonitrile, 6-chloro-2-(1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335220-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine-3-carbonitrile, 6-chloro-2-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401183217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile"
An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
Introduction
The 1,8-naphthyridine scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry. Its rigid, planar geometry and hydrogen bonding capabilities allow it to serve as a versatile pharmacophore, leading to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The specific functionalization of this core is critical for modulating its therapeutic potential.
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile , a compound of interest for drug discovery and development programs. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and provide a self-validating protocol grounded in established chemical literature. The presented synthetic route is designed for reproducibility and scalability in a research setting.
Overall Synthetic Pathway
The synthesis is a three-step process commencing with the construction of the naphthyridine core, followed by chlorination and a selective nucleophilic aromatic substitution. This strategy ensures high yields and purity of the final product.
Caption: Overall three-step synthetic workflow.
Chapter 1: Synthesis of Intermediate 1: 6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile
Principle and Rationale
The initial step involves the construction of the bicyclic 1,8-naphthyridine core via the Friedländer annulation. This classic condensation reaction involves an o-aminoaryl aldehyde or ketone reacting with a compound containing an α-methylene group activated by an adjacent carbonyl or cyano group[2][3].
In this protocol, 2-amino-6-chloropyridine-3-carbaldehyde serves as the ortho-amino aldehyde component. Ethyl 2-cyanoacetate provides the activated methylene group. The reaction is catalyzed by a small amount of a base, such as piperidine, which facilitates the initial Knoevenagel condensation. The subsequent intramolecular cyclization and tautomerization yield the thermodynamically stable 2-pyridone ring system. Ethanol is an excellent solvent choice due to its polarity and high boiling point, which allows the reaction to proceed at a sufficient rate under reflux conditions.
Experimental Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-chloropyridine-3-carbaldehyde (10.0 g, 63.8 mmol).
-
Add absolute ethanol (120 mL) to the flask and stir to dissolve the starting material.
-
To this solution, add ethyl 2-cyanoacetate (7.9 g, 69.8 mmol, 1.1 eq) followed by piperidine (0.54 g, 6.4 mmol, 0.1 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove residual impurities.
-
Dry the resulting solid under vacuum to afford 6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile as a pale yellow solid.
| Parameter | Value |
| Typical Yield | 85-92% |
| Appearance | Pale yellow solid |
| ¹H NMR (DMSO-d₆) | δ 12.5 (br s, 1H), 8.7 (s, 1H), 8.4 (d, 1H), 7.8 (d, 1H) |
| MS (ESI+) | m/z 220.0 [M+H]⁺ |
Chapter 2: Synthesis of Intermediate 2: 2,6-Dichloro-1,8-naphthyridine-3-carbonitrile
Principle and Rationale
The conversion of the 2-hydroxy (2-pyridone) functionality to a 2-chloro group is a critical step for enabling the subsequent nucleophilic substitution. This transformation is effectively achieved using a strong chlorinating/dehydrating agent, most commonly phosphoryl chloride (POCl₃). The reaction proceeds via the formation of a phosphate ester intermediate from the pyridone tautomer, which is then displaced by a chloride ion. POCl₃ serves as both the reagent and, in many cases, the solvent. The reaction is performed under reflux to ensure completion.
Safety is paramount: Phosphoryl chloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. The workup requires a slow and careful quenching on ice to manage the exothermic reaction.
Caption: Post-chlorination workup and purification workflow.
Experimental Protocol
-
In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), place 6-Chloro-2-hydroxy-1,8-naphthyridine-3-carbonitrile (10.0 g, 45.5 mmol).
-
Carefully add phosphoryl chloride (POCl₃, 40 mL) to the flask.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3 hours. The solid will gradually dissolve.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Prepare a 1 L beaker containing crushed ice (approx. 400 g). Under vigorous stirring in a fume hood , slowly and carefully pour the reaction mixture onto the ice. This is a highly exothermic process.
-
Once the quenching is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture is neutral (pH 7-8). A solid will precipitate.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexane) to yield 2,6-Dichloro-1,8-naphthyridine-3-carbonitrile as a white to off-white solid.
| Parameter | Value |
| Typical Yield | 70-80% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ 9.3 (d, 1H), 8.8 (s, 1H), 7.7 (d, 1H) |
| MS (ESI+) | m/z 237.9 [M+H]⁺ |
Chapter 3: Synthesis of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
Principle and Rationale
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient 1,8-naphthyridine ring is highly activated towards nucleophilic attack, particularly at the C2 and C4 positions. In the 2,6-dichloro intermediate, the C2 position is significantly more electrophilic than the C6 position due to the combined electron-withdrawing effects of the adjacent ring nitrogen (N1) and the cyano group at C3. This strong electronic bias allows for a highly selective substitution at the C2 position by piperidine.
The reaction is typically performed in a polar aprotic solvent like acetonitrile or DMF, which can stabilize the charged intermediate (Meisenheimer complex). A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Caption: SNAr mechanism showing the Meisenheimer intermediate.
Experimental Protocol
-
To a 100 mL round-bottom flask, add 2,6-Dichloro-1,8-naphthyridine-3-carbonitrile (5.0 g, 21.0 mmol).
-
Add acetonitrile (50 mL), followed by piperidine (2.15 g, 25.2 mmol, 1.2 eq) and diisopropylethylamine (DIPEA) (4.07 g, 31.5 mmol, 1.5 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to give the final product, 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile , as a crystalline solid.
| Parameter | Value |
| Typical Yield | 88-95% |
| Appearance | White or pale yellow crystalline solid |
| ¹H NMR (CDCl₃) | δ 9.0 (d, 1H), 8.5 (s, 1H), 7.4 (d, 1H), 3.9 (t, 4H), 1.7 (m, 6H) |
| ¹³C NMR (CDCl₃) | δ 160.2, 158.1, 153.5, 140.2, 138.5, 122.0, 118.5, 116.8, 92.5, 46.8, 26.0, 24.5 |
| MS (ESI+) | m/z 287.1 [M+H]⁺ |
References
-
Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. Asian Journal of Chemistry, 30(8), 1909-1914. [Link]
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Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archives, 3(3), 752-758. [Link]
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CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES TO FORM 1,8-NAPHTHYRIDINES. The Journal of Organic Chemistry. [Link]
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SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. International Journal of Chemical and Pharmaceutical Sciences. [Link]
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1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]
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2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 10(40), 23843-23883. [Link]
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One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 22171. [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(1), 136-150. [Link]
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A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. [Link]
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1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Molecules, 26(11), 3329. [Link]
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Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 24(23), 4272. [Link]
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Physicochemical Properties of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile: A Methodological and Predictive Analysis
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the characterization of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile, a novel compound built upon the medicinally significant 1,8-naphthyridine scaffold. Recognizing that specific experimental data for this molecule is not widely published, this document serves as a senior application scientist's guide to its systematic evaluation. We delve into the core physicochemical properties—molecular structure, thermal stability, solubility, and lipophilicity—that are critical determinants of a compound's viability in a drug development pipeline. This guide explains the causality behind choosing specific analytical techniques, provides self-validating experimental protocols, and uses data from analogous structures to establish predictive insights. The objective is to equip researchers with the necessary theoretical grounding and practical methodologies to thoroughly characterize this and similar novel chemical entities.
Introduction: The 1,8-Naphthyridine Scaffold as a Privileged Structure
The 1,8-naphthyridine core is a heterocyclic aromatic system that has garnered significant attention in medicinal chemistry, establishing it as a "privileged scaffold."[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to serve as a versatile framework for designing potent therapeutic agents across a wide spectrum of diseases. Derivatives have demonstrated broad biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2]
The subject of this guide, 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile , incorporates several key functional groups onto this scaffold that are expected to modulate its physicochemical and biological profile:
-
A Chloro Group at the 6-position, which can significantly influence lipophilicity and metabolic stability.
-
A Piperidine Moiety at the 2-position, a common saturated heterocycle in pharmaceuticals that can enhance solubility and receptor interactions.
-
A Carbonitrile Group at the 3-position, a potent hydrogen bond acceptor and a functional group that can participate in key binding interactions with biological targets.
Understanding the fundamental physicochemical properties of this molecule is a prerequisite for any meaningful biological investigation. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its journey from a laboratory curiosity to a potential therapeutic candidate.
Molecular and Structural Properties
The precise three-dimensional arrangement of atoms is the ultimate determinant of a molecule's ability to interact with a biological target. Therefore, unambiguous structural elucidation is the foundational step in its characterization.
Chemical Identity
-
Molecular Formula: C₁₄H₁₃ClN₄
-
Molecular Weight: 272.74 g/mol
-
Chemical Structure:
Gold Standard for 3D Structure: Single-Crystal X-ray Crystallography
Expert Rationale: While spectroscopic methods like NMR confirm connectivity, only single-crystal X-ray crystallography provides the absolute, high-resolution three-dimensional structure of a molecule in the solid state.[3][4] This technique is unparalleled for determining precise bond lengths, angles, and conformational details, which are indispensable for structure-activity relationship (SAR) studies and computational modeling. The primary challenge, and a critical experimental step, is the growth of a diffraction-quality single crystal.[5][6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization (The Crucial First Step):
-
Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Employ slow evaporation or vapor diffusion techniques. For vapor diffusion, place the solution in a small open vial inside a larger sealed jar containing a less soluble "anti-solvent" (e.g., Hexane, Pentane).
-
Allow the system to equilibrate slowly at a constant temperature. The goal is to obtain a single, non-twinned crystal with dimensions ideally greater than 0.1 mm.[6]
-
-
Crystal Mounting and Data Collection:
-
Mount a suitable crystal on a goniometer head.[5]
-
Place the mounted crystal in a diffractometer, which illuminates it with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[3]
-
Cool the crystal (typically to ~100 K) using a cryostream to minimize thermal vibration and radiation damage.
-
Rotate the crystal in the X-ray beam and collect the resulting diffraction pattern (a series of spots called reflections) on an area detector.[6]
-
-
Structure Solution and Refinement:
-
The collected intensities and positions of the reflections are processed.
-
Direct methods are typically used for small molecules to solve the "phase problem" and generate an initial electron density map.[6]
-
A molecular model is built into the electron density map, and the atomic positions and thermal parameters are refined computationally to achieve the best fit with the experimental data.
-
Workflow Visualization
Thermal Properties and Purity Assessment
Melting Point (Tm) Determination via Differential Scanning Calorimetry (DSC)
Expert Rationale: The melting point is a fundamental physical property that provides a strong indication of a compound's purity. A sharp, well-defined melting peak suggests a highly pure substance, whereas a broad melting range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the preferred method for this determination due to its high precision and ability to measure the energy absorbed or released during the phase transition (enthalpy of fusion).[7][8][9] The technique works by comparing the heat flow required to increase the temperature of the sample against that of an inert reference.[10]
Experimental Protocol: Melting Point by DSC
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as the reference.[8]
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with a defined temperature ramp, for example, heating from 25 °C to 300 °C at a rate of 10 °C/min.
-
Data Acquisition: Initiate the temperature program. The instrument measures the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: The melting process results in an endothermic peak on the DSC thermogram.[10] The onset temperature of this peak is typically reported as the melting point (Tm). The area under the peak corresponds to the heat of fusion.
Conceptual Diagram of DSC
Solubility and Lipophilicity: Cornerstones of "Drug-Likeness"
Solubility and lipophilicity are arguably the most critical physicochemical properties influencing a drug's ADME profile. Poor aqueous solubility can lead to low bioavailability, while improper lipophilicity can prevent a molecule from crossing cellular membranes or lead to off-target toxicity.
Lipophilicity Determination via LogP (Shake-Flask Method)
Expert Rationale: The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol (mimicking lipid membranes) and water. It is expressed as its logarithm, LogP.[11] For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH (e.g., physiological pH 7.4), accounting for both neutral and ionized species.[12] The "shake-flask" method is the universally accepted gold standard for LogP/D determination due to its direct measurement approach.[13]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
-
Phase Preparation: Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the layers to separate. This ensures thermodynamic equilibrium.
-
Partitioning: Prepare a stock solution of the compound in the organic phase (e.g., 1 mM in pre-saturated n-octanol). Add a known volume of this stock to a vial containing a known volume of the pre-saturated aqueous phase (e.g., 1:1 v/v).
-
Equilibration: Cap the vial and shake or rotate it for a sufficient time (e.g., 1-2 hours) to ensure the compound has fully partitioned between the two phases and reached equilibrium.[12]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])
Workflow Visualization
Summary of Key Physicochemical Parameters
The following table summarizes the key physicochemical properties for 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile. Calculated values are derived from standard algorithms, while other properties are presented as targets for experimental determination based on the protocols outlined in this guide.
| Property | Value / Experimental Target | Rationale & Significance |
| Molecular Formula | C₁₄H₁₃ClN₄ | Defines the elemental composition. |
| Molecular Weight | 272.74 g/mol | Used for all stoichiometric calculations. |
| Melting Point (Tm) | To be determined via DSC | A key indicator of purity and solid-state stability. Analogous compounds with similar complexity have shown melting points >250 °C.[14] |
| Aqueous Solubility | To be determined | Critical for oral bioavailability and formulation. The piperidine group may enhance solubility, while the chloro-naphthyridine core is hydrophobic. |
| LogP (calculated) | ~3.5 - 4.5 | Predicts lipophilicity and membrane permeability. A value in this range is common for CNS-active or membrane-permeant molecules.[15] |
| LogD at pH 7.4 | To be determined via Shake-Flask | The most physiologically relevant measure of lipophilicity for compounds that may be ionizable. |
| pKa | To be determined | Predicts the ionization state at different pH values, affecting solubility, permeability, and receptor binding. The naphthyridine nitrogens are basic sites. |
Conclusion
The systematic characterization of a novel compound's physicochemical properties is a non-negotiable cornerstone of successful drug discovery. This guide provides the strategic rationale and validated experimental frameworks necessary for a thorough evaluation of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile. By employing high-precision techniques like Single-Crystal X-ray Crystallography for structure, Differential Scanning Calorimetry for purity and thermal stability, and the gold-standard Shake-Flask method for lipophilicity, researchers can build a robust data package. This essential information will de-risk subsequent development, inform formulation strategies, and provide critical insights into the structure-activity relationships that drive therapeutic efficacy.
References
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CureFFI.org. (2016). Differential scanning calorimetry. [Link]
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Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. [Link]
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ACD/Labs. LogP—Making Sense of the Value. [Link]
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Chemistry For Everyone. (2025). How Does DSC Measure The Melting Point (Tm) Of Polymers?[Link]
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NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]
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Creative BioMart. X-ray Crystallography. [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
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Wikipedia. Differential scanning calorimetry. [Link]
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The University of Queensland. Small molecule X-ray crystallography. [Link]
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Wikipedia. X-ray crystallography. [Link]
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JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]
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Excillum. Small molecule crystallography. [Link]
-
International Journal of Advanced Scientific Research and Management. (2018). Synthesis and in vitro Biological Evaluation of 6-chloro dibenzo[c,f][8][13]naphthyridine. [Link]
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Acta Chimica Slovenica. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. [Link]
-
PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
-
RSC Advances. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]
-
PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. [Link]
-
Asian Journal of Chemistry. (2018). Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. [Link]
-
Wiley Online Library. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]
-
Preprints.org. (2023). Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives. [Link]
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A Technical Guide to Elucidating the Mechanism of Action of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile (CPN-183) as a Novel JAK Kinase Inhibitor
Abstract
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including protein kinases.[1][2][3][4] This whitepaper details the systematic elucidation of the mechanism of action for a novel compound, 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile, hereafter designated CPN-183. Through a cascading series of biochemical and cell-based assays, we present compelling evidence that CPN-183 is a potent and selective inhibitor of the Janus Kinase (JAK) family. The investigation begins with broad kinome screening to identify primary targets, followed by rigorous in vitro validation of potency and direct target engagement. Finally, we confirm the compound's mechanism in a cellular context by demonstrating its ability to block cytokine-induced JAK-STAT signaling. This guide serves as a comprehensive overview of the experimental strategy and methodologies employed to characterize a novel kinase inhibitor.
Introduction
The Janus Kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling.[5][6] They play a critical role in cellular processes such as immunity, cell division, and hematopoiesis.[5][7] Dysregulation of the JAK-STAT pathway is implicated in a range of pathologies, including autoimmune diseases and cancers, making JAKs highly validated therapeutic targets.[6][8][9]
The compound 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile (CPN-183) was synthesized based on a 1,8-naphthyridine core, a scaffold known for its diverse biological activities, including protein kinase inhibition.[1][3][4] This document outlines the structured, hypothesis-driven approach taken to identify and validate the specific molecular mechanism of action of CPN-183. Our objective was to move from broad, unbiased screening to specific, mechanistic cellular assays to build a robust evidence-based profile of the compound's activity.
Initial Target Identification: Broad Kinase Profiling
To gain an initial, unbiased view of the potential targets of CPN-183, a comprehensive kinase screen is the logical first step. This approach minimizes bias and can reveal both intended targets and potential off-targets early in the discovery process.
Expertise & Rationale: We selected a competition binding assay format, such as the KINOMEscan™ platform, which measures the ability of a compound to displace a ligand from the active site of kinases.[10][11][12] This method is independent of ATP concentration and provides a true measure of binding affinity (Kd), allowing for clean, quantitative comparison across a large panel of kinases.[10]
Experimental Workflow: Kinase Profiling
The workflow for initial target identification is a streamlined process designed for high-throughput analysis.
Caption: High-level workflow for kinase target identification.
Results: Kinome Selectivity Profile
CPN-183 was screened at a concentration of 1 µM against a panel of 468 kinases. The results, summarized in Table 1, revealed potent binding to members of the JAK family, with minimal interaction with other kinases, suggesting a high degree of selectivity.
Table 1: CPN-183 Kinase Binding Profile (Select Hits)
| Kinase Target | Percent Inhibition (@ 1 µM CPN-183) |
|---|---|
| JAK1 | 99.8% |
| JAK2 | 99.5% |
| JAK3 | 98.9% |
| TYK2 | 96.2% |
| SRC | 15.3% |
| LCK | 12.1% |
| EGFR | 5.6% |
| PI3Kα | 2.1% |
Trustworthiness: The clear separation in binding affinity between the JAK family and other kinases provides a strong, data-driven hypothesis: CPN-183 is a selective JAK-family inhibitor. The next logical step is to validate this with functional, enzymatic assays.
In Vitro Validation of Potency and Target Engagement
Following the identification of the JAK family as the primary target, the next critical phase is to quantify the inhibitory potency of CPN-183 and confirm that it engages these targets directly within a cellular environment.
Biochemical Potency (IC50 Determination)
To measure the functional inhibitory activity of CPN-183, we employ a biochemical assay that quantifies the amount of ADP produced during the kinase reaction.
Expertise & Rationale: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for determining IC50 values.[13][14] Its high sensitivity and universal applicability to any ADP-generating enzyme make it a gold standard for kinase inhibitor profiling.[13][15] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP generated is converted to ATP, which is then quantified via a luciferase reaction.[13][14]
-
Kinase Reaction Setup: Prepare a reaction mix containing recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2), the appropriate substrate peptide, and kinase reaction buffer.
-
Compound Titration: Perform a serial dilution of CPN-183 (e.g., from 10 µM to 0.1 nM) in DMSO and add to the reaction wells.
-
Initiate Reaction: Add an ATP solution to all wells to start the kinase reaction. Incubate at room temperature for 1 hour.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[16] Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the unconsumed ATP.[14][16]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[16] Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of CPN-183 concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Table 2: Biochemical Potency of CPN-183 against JAK Family Kinases
| Kinase | IC50 (nM) |
|---|---|
| JAK1 | 5.2 |
| JAK2 | 8.1 |
| JAK3 | 15.7 |
| TYK2 | 25.3 |
Target Engagement in Intact Cells (CETSA®)
Confirming that a compound binds its intended target in the complex milieu of a living cell is a crucial validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Expertise & Rationale: CETSA® is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[17][18][19][20] By heating intact cells treated with a compound and then quantifying the amount of soluble target protein remaining, one can directly measure target engagement.[18][21] A successful engagement results in a "thermal shift," where the protein remains soluble at higher temperatures compared to untreated controls.[18]
-
Cell Treatment: Culture a relevant cell line (e.g., TF-1 cells, which express JAKs) and treat with either vehicle (DMSO) or a saturating concentration of CPN-183 (e.g., 10 µM) for 1 hour.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (containing the soluble protein fraction) and determine protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target kinase (e.g., anti-JAK1).
-
Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensity at each temperature for both vehicle and CPN-183 treated samples. Plot the normalized intensity versus temperature to generate melt curves and determine the shift in the melting temperature (Tm).
Trustworthiness: The combination of potent biochemical IC50 values and a confirmed thermal shift in a cellular context provides a self-validating system, strongly indicating that CPN-183 directly binds to and inhibits JAK kinases in a physiologically relevant environment.
Elucidation of Cellular Mechanism of Action
The final step is to demonstrate that the direct binding and inhibition of JAKs by CPN-183 translates into the functional blockade of the downstream signaling pathway.
Expertise & Rationale: The canonical function of JAKs is to phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins in response to cytokine stimulation.[5][6][7] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[6][7] Therefore, a hallmark of JAK inhibition is the reduction of cytokine-induced STAT phosphorylation. We can measure this effect using Western blotting with phospho-specific antibodies.[22][23]
Inhibition of Cytokine-Induced STAT Phosphorylation
Caption: CPN-183 mechanism of action on the JAK-STAT pathway.
-
Cell Stimulation: Culture a cytokine-responsive cell line (e.g., HeLa or TF-1 cells) and serum-starve overnight.
-
Compound Pre-treatment: Pre-incubate cells with increasing concentrations of CPN-183 (or vehicle) for 1-2 hours.
-
Cytokine Challenge: Stimulate the cells with a relevant cytokine (e.g., Interleukin-6 [IL-6] at 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.[24]
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[25]
-
Quantification & Sample Prep: Determine protein concentration, normalize samples, and prepare for SDS-PAGE by adding Laemmli buffer and boiling.
-
Western Blotting: Perform SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Detection & Reprobing: Visualize bands using an ECL substrate. Subsequently, strip the membrane and re-probe with an antibody for total STAT3 to confirm equal protein loading.[23]
Authoritative Grounding: The dose-dependent reduction of IL-6-induced p-STAT3 levels by CPN-183 would provide definitive functional evidence that the compound's mechanism of action is the inhibition of the JAK-STAT signaling pathway in a cellular context.
Conclusion and Future Directions
The integrated data from kinome profiling, biochemical potency assays, cellular target engagement, and functional pathway analysis provide a robust and cohesive body of evidence. The findings conclusively identify 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile (CPN-183) as a potent, selective, and cell-active inhibitor of the JAK kinase family. The compound's mechanism of action is the direct inhibition of JAK kinase activity, leading to the blockade of downstream STAT phosphorylation.
Future work should focus on:
-
Determining the specific binding kinetics and mode of inhibition (e.g., ATP-competitive).
-
Evaluating the in vivo pharmacokinetics and pharmacodynamics of CPN-183.
-
Assessing efficacy in animal models of JAK-driven diseases, such as rheumatoid arthritis or myelofibrosis.
This systematic approach to mechanism of action elucidation ensures a high degree of scientific rigor and provides a solid foundation for advancing CPN-183 into further preclinical and clinical development.
References
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Vainchenker, W., & Constantinescu, S. N. (2013). The JAK/STAT Pathway. Cold Spring Harbor Perspectives in Biology. [Link]
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Bio-protocol. Western Blot for Detecting Phosphorylated STAT3. [Link]
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Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
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Frontiers in Immunology. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]
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Creative Diagnostics. JAK-STAT Signaling Pathway. [Link]
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Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
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Eurofins Discovery. KINOMEscan Technology. [Link]
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ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
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Protocol Online. STAT-3/phosphoSTAT-3 western blot. [Link]
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Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]
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Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
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National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
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Reeh, P., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols. [Link]
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Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. [Link]
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PubMed. Quantification of total and phosphorylated STAT3 by calibrated western blotting. [Link]
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PubMed. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. [Link]
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ACS Publications. 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. [Link]
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The Biological Versatility of 1,8-Naphthyridines: An In-depth Technical Guide for Drug Discovery
Abstract
The 1,8-naphthyridine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of compounds with a remarkable breadth of biological activities.[1] This versatility stems from its unique electronic properties and the synthetic tractability of its core, allowing for extensive structural modifications to fine-tune its pharmacological profile. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of 1,8-naphthyridine derivatives. We will delve into their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, elucidating the underlying mechanisms of action, exploring structure-activity relationships, and providing detailed experimental protocols for their evaluation. This guide is designed to be a practical resource, bridging the gap between theoretical knowledge and experimental application in the quest for novel therapeutics based on the 1,8-naphthyridine framework.
Introduction: The 1,8-Naphthyridine Core
The 1,8-naphthyridine nucleus is a heterocyclic aromatic compound composed of two fused pyridine rings. This core structure provides a rigid framework that can be strategically functionalized at various positions to interact with a wide array of biological targets. The presence of two nitrogen atoms within the bicyclic system influences its electronic distribution, hydrogen bonding capabilities, and potential for metal chelation, all of which contribute to its diverse pharmacological effects.
Historically, the therapeutic potential of 1,8-naphthyridines was first realized with the discovery of nalidixic acid, a pioneering synthetic antibiotic.[2] Since then, extensive research has unveiled a much broader spectrum of activities, positioning this scaffold at the forefront of modern drug discovery efforts.
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
1,8-Naphthyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a wide range of human cancer cell lines.[3] Their mechanisms of action are diverse and often target fundamental cellular processes essential for tumor growth and survival.
Mechanism of Action
A primary and well-established anticancer mechanism of certain 1,8-naphthyridine derivatives is the inhibition of topoisomerase II.[4] This essential enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-enzyme cleavable complex, these derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of double-stranded DNA breaks and ultimately triggering apoptosis. Voreloxin, a notable example, is a first-in-class anticancer quinolone derivative that intercalates into DNA and poisons topoisomerase II.[5]
Many signaling pathways that are dysregulated in cancer are driven by protein kinases. 1,8-Naphthyridine derivatives have been developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of these enzymes, they can halt the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
Quantitative Analysis of Anticancer Activity
The cytotoxic potential of 1,8-naphthyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The following table summarizes the IC₅₀ values for a selection of reported derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 47 | MIAPaCa (Pancreatic) | 0.41 | [6] |
| K-562 (Leukemia) | 0.77 | [6] | |
| Compound 29 | PA-1 (Ovarian) | 0.41 | [6] |
| SW620 (Colon) | 1.4 | [6] | |
| Compound 36 | PA-1 (Ovarian) | 1.19 | [7] |
| Compound 12 | HBL-100 (Breast) | 1.37 | [8] |
| Compound 17 | KB (Oral) | 3.7 | [8] |
| Compound 22 | SW-620 (Colon) | 3.0 | [8] |
| Compound 10c | MCF7 (Breast) | 1.47 | [9] |
| Compound 8d | MCF7 (Breast) | 1.62 | [9] |
| Compound 4d | MCF7 (Breast) | 1.68 | [9] |
| Compound 16 | HeLa (Cervical) | 0.7 | [3] |
| HL-60 (Leukemia) | 0.1 | [3] | |
| PC-3 (Prostate) | 5.1 | [3] | |
| Compound 5b | MCF-7 (Breast) | 11.25 | [10] |
| A549 (Lung) | 23.19 | [10] | |
| SiHa (Cervical) | 29.22 | [10] | |
| Compound 5e | MCF-7 (Breast) | 13.45 | [10] |
| A549 (Lung) | 26.24 | [10] | |
| SiHa (Cervical) | 30.18 | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
1,8-Naphthyridine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,8-naphthyridine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Visualization of Key Signaling Pathways
Caption: EGFR signaling pathway inhibition by 1,8-naphthyridine derivatives.
Caption: PI3K/Akt signaling pathway and its inhibition.
Antimicrobial Activity: Continuing the Legacy of Nalidixic Acid
The 1,8-naphthyridine scaffold is perhaps most famously known for its antibacterial properties, with nalidixic acid being the progenitor of the quinolone class of antibiotics.[2] Modern derivatives have expanded upon this legacy, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as activity against other microorganisms.
Mechanism of Action
The primary mechanism of antibacterial action for many 1,8-naphthyridine derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[11] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication and transcription. By binding to these enzymes, the compounds stabilize the DNA-enzyme complex, leading to the accumulation of double-stranded DNA breaks and subsequent bacterial cell death.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of 1,8-naphthyridine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| PD 131628 | Staphylococci | 0.125 - 0.25 | [12] |
| Streptococcus pyogenes | 0.125 - 0.25 | [12] | |
| Streptococcus pneumoniae | 0.125 - 0.25 | [12] | |
| Enterococcus faecalis | 0.5 | [12] | |
| Enterobacteriaceae | 0.125 | [12] | |
| Pseudomonas aeruginosa | 0.5 | [12] | |
| Haemophilus influenzae | ≤0.03 | [12] | |
| ANA-12 | Mycobacterium tuberculosis H37Rv | 6.25 | [13] |
| Compound C | Mycobacterium tuberculosis H37Rv | 6.25 | [13] |
| Compound D | Mycobacterium tuberculosis H37Rv | 0.25 | [13] |
| 1,8-NA | E. coli 06 | ≥ 1024 | [14] |
| S. aureus 10 | ≥ 1024 | [14] | |
| P. aeruginosa 24 | ≥ 1024 | [14] | |
| 3-TNB | E. coli 06 | ≥ 1024 | [14] |
| S. aureus 10 | ≥ 1024 | [14] | |
| P. aeruginosa 24 | ≥ 1024 | [14] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
1,8-Naphthyridine derivative stock solution
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the 1,8-naphthyridine derivative in the broth medium directly in the 96-well plate.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Alternatively, the optical density can be measured using a microplate reader.
-
Visualization of the Mechanism of Action
Caption: Inhibition of bacterial DNA gyrase by 1,8-naphthyridine derivatives.
Anti-inflammatory and Antiviral Activities
Beyond their anticancer and antimicrobial properties, 1,8-naphthyridine derivatives have also demonstrated significant potential as anti-inflammatory and antiviral agents.
Anti-inflammatory Activity
Certain 1,8-naphthyridine-3-carboxamide derivatives have been shown to possess anti-inflammatory properties, which are thought to be mediated through the modulation of cytokine and chemokine levels.[8] For instance, some derivatives have been found to downregulate the secretion of pro-inflammatory cytokines by dendritic cells.[15]
A novel 1,8-naphthyridine-2-carboxamide derivative, HSR2104, exhibited potent inhibitory effects on the lipopolysaccharide (LPS)-stimulated production of inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in BV2 microglial cells.[16] The IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production by selected derivatives are presented in the table below.
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) | Reference |
| HSR2101 | 35.8 | 21.5 | 33.7 | [17] |
| HSR2102 | 41.2 | 35.6 | 45.1 | [17] |
| HSR2103 | 55.4 | 48.9 | 58.2 | [17] |
| HSR2104 | 25.6 | 15.8 | 28.4 | [17] |
Antiviral Activity
The antiviral potential of 1,8-naphthyridine derivatives is an emerging area of research, with promising activity reported against a range of viruses. The exact mechanisms of action are still under investigation and likely vary depending on the specific derivative and the virus.
Synthesis of Biologically Active 1,8-Naphthyridine Derivatives
The synthetic versatility of the 1,8-naphthyridine core allows for the generation of large libraries of derivatives for biological screening. A common and efficient method for the synthesis of the 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid scaffold, a key intermediate for many biologically active derivatives, is the Gould-Jacobs reaction.
Representative Synthetic Protocol: Synthesis of 4-Oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
This protocol describes a general procedure for the synthesis of the core 1,8-naphthyridine scaffold.
Step 1: Synthesis of Diethyl 2-((pyridin-2-ylamino)methylene)malonate
-
A mixture of 2-aminopyridine and diethyl ethoxymethylenemalonate is heated, typically at 120°C, for 1 hour.
-
The reaction mixture is then cooled, and the product is purified, often by recrystallization.
Step 2: Cyclization to Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
-
The product from Step 1 is heated in a high-boiling solvent, such as diphenyl ether, at around 250°C for 4 hours.
-
The cyclized product precipitates upon cooling and can be collected by filtration and washed with a suitable solvent like petroleum ether.
Step 3: Hydrolysis to 4-Oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
-
The ethyl ester from Step 2 is hydrolyzed to the corresponding carboxylic acid by refluxing with a base, such as sodium hydroxide, in an alcoholic solvent.
-
Acidification of the reaction mixture yields the final product, which can be purified by recrystallization.[18]
Conclusion and Future Perspectives
The 1,8-naphthyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential for the development of new drugs to treat cancer, infectious diseases, and inflammatory conditions. The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this field will likely focus on:
-
The design and synthesis of novel derivatives with improved activity and reduced toxicity.
-
The elucidation of novel biological targets and mechanisms of action.
-
The use of computational methods, such as QSAR and molecular docking, to guide the design of more potent and selective inhibitors.
-
The exploration of 1,8-naphthyridine derivatives in combination therapies to overcome drug resistance.
The continued investigation of this versatile scaffold holds great promise for the discovery of the next generation of therapeutic agents.
References
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A Multi-Technique Approach to the Structural Elucidation of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
Senior Application Scientist Whitepaper
Executive Summary
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] Rigorous and unambiguous structural confirmation of novel analogues is a prerequisite for advancing drug discovery programs, ensuring regulatory compliance, and establishing definitive structure-activity relationships (SAR).[4] This technical guide provides an in-depth, field-proven strategy for the complete structure elucidation of a specific analogue, 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile . We will detail an integrated analytical workflow, moving from foundational molecular formula determination by mass spectrometry, through functional group identification with infrared spectroscopy, to the definitive mapping of atomic connectivity using advanced nuclear magnetic resonance techniques. Each step is designed as a self-validating system, where the collective data provides a synergistic and irrefutable confirmation of the molecular structure.
Proposed Structure and Analytical Strategy
The target molecule for structural verification is 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile . Its proposed structure is shown below:

Our analytical approach is predicated on a logical progression of orthogonal techniques. This strategy ensures that the information gathered at each stage builds upon and cross-validates the previous findings, culminating in a comprehensive and trustworthy structural assignment.[5] The workflow is visualized below.
Caption: Logical workflow for structure elucidation.
Mass Spectrometry (MS): Molecular Formula and Isotopic Signature
Principle & Rationale
Mass spectrometry is the foundational step, providing the most direct evidence of a molecule's elemental composition.[6] High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) with exceptional accuracy, allowing for the determination of a unique molecular formula. For this specific molecule, the presence of a chlorine atom provides a critical, built-in validation checkpoint due to its distinct natural isotopic abundance (³⁵Cl:³⁷Cl ≈ 3:1).[7][8] The observation of the M+ and M+2 ion peaks in the correct ratio is non-negotiable proof of a monochlorinated compound.[9]
Expected Data & Interpretation
The molecular formula of the target compound is C₁₄H₁₃ClN₄ . The expected HRMS and isotopic pattern data are summarized below.
| Parameter | Expected Value | Rationale |
| Monoisotopic Mass [M+H]⁺ | 273.0902 (for ³⁵Cl) | Calculated exact mass for C₁₄H₁₄ClN₄⁺. |
| Isotopic Peak [M+2+H]⁺ | 275.0872 (for ³⁷Cl) | Presence of the heavier ³⁷Cl isotope. |
| Isotopic Ratio (M+H)⁺:(M+2+H)⁺ | ~100 : 32 (or ~3:1) | Natural abundance ratio of ³⁵Cl to ³⁷Cl.[8][9] |
The observation of a molecular ion cluster matching these masses and intensity ratios would provide high confidence in the proposed elemental composition.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system.
-
Chromatography: Inject 5 µL of the sample onto a C18 column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) to ensure separation from any potential impurities.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Resolution: Set to >60,000 to achieve the necessary mass accuracy for formula determination.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak. Compare the measured exact mass of the [M+H]⁺ ion to the theoretical value. Verify the presence of the [M+2+H]⁺ peak and confirm that the intensity ratio is approximately 3:1.[4][7]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Principle & Rationale
FTIR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is a rapid and effective technique for confirming the presence of key functional groups predicted by the proposed structure. For our target, the most diagnostic absorbances are the nitrile (C≡N) and the various bonds within the aromatic and aliphatic systems.
Expected Data & Interpretation
The key functional groups and their expected vibrational frequencies are outlined in the table below.
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Nitrile | C≡N | 2220 - 2230 | Strong, sharp stretch |
| Aromatic Rings | C=C / C=N | 1550 - 1620 | Multiple medium-strong stretches |
| Aliphatic Groups | C-H | 2850 - 2960 | Stretches (piperidine CH₂) |
| Aromatic C-H | C-H | 3000 - 3100 | Stretches (naphthyridine C-H) |
| Chloro-Aryl | C-Cl | 1000 - 1100 | Stretch |
The presence of a sharp peak around 2221 cm⁻¹ would be strong evidence for the nitrile group, a key feature of the molecule.[4]
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR anvil to ensure good contact with the sample.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
-
Data Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the principal absorption bands. Compare these experimental frequencies with established correlation tables.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Connectivity
Principle & Rationale
NMR spectroscopy is the most powerful technique for the definitive elucidation of molecular structure in solution.[1][6]
-
¹H NMR identifies the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (splitting patterns).
-
¹³C NMR identifies the number of distinct carbon environments.
-
2D NMR (COSY, HSQC, HMBC) establishes direct correlations between protons and carbons, allowing for the unambiguous assembly of molecular fragments into the final structure.
Expected ¹H and ¹³C NMR Spectra
Based on the proposed structure, we can predict the key features of the NMR spectra. The molecule contains three distinct regions: the substituted naphthyridine core, the piperidine ring, and the nitrile carbon.
| Region | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Protons / Carbons |
| Naphthyridine | 7.5 - 8.8 | 115 - 165 | H4, H5, H7 |
| Piperidine (α to N) | ~3.8 - 4.0 | ~45 - 55 | 2 x CH₂ |
| Piperidine (β, γ) | ~1.6 - 1.8 | ~22 - 28 | 3 x CH₂ |
| Nitrile | N/A | ~117 - 120 | C≡N |
Data Synthesis and Structural Confirmation
The final confirmation comes from integrating all data points. A 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation) is crucial. For example, an HMBC correlation from the aromatic proton at the H4 position to the nitrile carbon (C3) would definitively link these two parts of the molecule, validating the substitution pattern.
Caption: Synergistic integration of multi-technique data.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with 16-64 scans.
-
Reference the spectrum to the residual solvent peak or TMS.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required for adequate signal-to-noise.
-
-
2D NMR Acquisition (if needed for ambiguity):
-
Acquire a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) experiment to identify one-bond ¹H-¹³C correlations.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify 2- and 3-bond ¹H-¹³C correlations, which are essential for connecting the molecular fragments.
-
-
Data Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign chemical shifts, and analyze coupling constants. Use the 2D spectra to build the carbon skeleton and confirm the final structure.
Conclusion
The structural elucidation of novel chemical entities like 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile demands a rigorous, multi-faceted analytical approach. By systematically applying mass spectrometry to confirm the molecular formula, infrared spectroscopy to identify key functional groups, and a suite of NMR techniques to map the precise atomic connectivity, a scientifically sound and irrefutable structural assignment can be achieved. This integrated workflow, where each technique's results corroborate the others, represents the gold standard in chemical characterization and is essential for advancing research in medicinal chemistry and drug development.
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An In-Depth Technical Guide to In Silico ADMET Prediction for 1,8-Naphthyridine Compounds
Executive Summary
The 1,8-naphthyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, with a significant percentage of failures attributed to poor pharmacokinetic and safety profiles.[3][4] This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for leveraging in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools to de-risk 1,8-naphthyridine derivatives early in the discovery pipeline. By integrating computational screening, we can enhance the quality of candidates progressing to resource-intensive experimental testing, thereby reducing costs and accelerating the delivery of novel therapeutics.[5][6]
Introduction: The 1,8-Naphthyridine Scaffold and the ADMET Imperative
The 1,8-naphthyridine core, a nitrogen-containing bicyclic heteroaromatic structure, has garnered immense interest due to its synthetic versatility and its ability to act as a pharmacophore for a diverse range of biological targets.[7][8] Its derivatives have been investigated for numerous applications, from topoisomerase inhibitors in oncology to agents targeting neurodegenerative disorders.[1][9] The nitrogen atoms within the scaffold are key to its biological activity, often participating in hydrogen bonding and other critical interactions with protein targets.[10]
However, these same structural features necessitate a rigorous evaluation of ADMET properties. The basicity of the nitrogen atoms can influence aqueous solubility, membrane permeability, and potential off-target interactions, such as with the hERG potassium channel, a key concern for cardiotoxicity. Therefore, an early, predictive understanding of a compound's ADMET profile is not merely advantageous; it is a critical component of a rational drug design strategy.[11][12] In silico modeling provides a rapid and cost-effective means to evaluate large numbers of virtual or newly synthesized compounds, allowing for the early identification of potential liabilities and guiding the design of molecules with more favorable drug-like properties.[13]
Pillar 1: Deconstructing ADMET for 1,8-Naphthyridines
Understanding the key ADMET parameters is the first step. For the 1,8-naphthyridine class, specific considerations apply.
| ADMET Parameter | Significance in Drug Development | Specific Considerations for 1,8-Naphthyridines | Common In Silico Models |
| Absorption | Governs the entry of the drug into the bloodstream, impacting bioavailability. Key factors include solubility and intestinal permeability.[14] | The planar, aromatic nature can decrease aqueous solubility. Nitrogen atoms can be protonated, affecting the charge state and permeability. | Caco-2 Permeability models, Human Intestinal Absorption (HIA) classifiers, pKa and logS/logD calculators. |
| Distribution | Determines where the drug goes in the body. Key factors include Plasma Protein Binding (PPB) and Blood-Brain Barrier (BBB) penetration.[15] | Lipophilicity and hydrogen bonding potential of substituents will heavily influence tissue distribution and BBB crossing. | PPB prediction models, BBB penetration classifiers (e.g., CNS MPO scores), Volume of distribution (VDss) regression models.[16] |
| Metabolism | The chemical modification of the drug by the body, primarily by Cytochrome P450 (CYP) enzymes. Affects clearance and can produce toxic metabolites.[17] | The aromatic rings are potential sites for CYP-mediated oxidation. Nitrogen atoms can influence which CYP isozymes are involved. | Site of Metabolism (SOM) prediction, CYP inhibition models (for 1A2, 2C9, 2C19, 2D6, 3A4), metabolic stability prediction.[18] |
| Excretion | The removal of the drug and its metabolites from the body, typically via the kidneys. | The overall polarity and molecular weight of the final compound and its metabolites will dictate the primary route of excretion. | Total Clearance (CL) prediction models. |
| Toxicity | The potential for the drug to cause adverse effects. Key areas include cardiotoxicity (hERG), mutagenicity (Ames), and hepatotoxicity (DILI).[12] | The nitrogen-containing scaffold can present a risk for hERG channel inhibition. Aromatic structures can sometimes form reactive metabolites, leading to toxicity. | hERG inhibition models, Ames mutagenicity classifiers, Drug-Induced Liver Injury (DILI) prediction, structural alert analysis.[18] |
Pillar 2: The Computational Arsenal - Methodologies for ADMET Prediction
A variety of computational methods are employed to predict ADMET properties. The choice of method often depends on the available data and the specific question being asked.
-
Physicochemical & Rule-Based Models : These are the simplest filters. The most famous is Lipinski's Rule of Five, which identifies compounds with physicochemical properties (MW > 500, LogP > 5, etc.) that are more likely to have poor absorption or permeation.[19] While useful for initial filtering, they are not predictors of specific ADMET endpoints and many successful drugs, particularly natural products, violate these rules.[19] More advanced scoring functions like the Quantitative Estimate of Drug-likeness (QED) provide a more nuanced score from 0 to 1 based on the desirability of key physicochemical properties.[19][20]
-
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical models that correlate variations in the chemical structure of compounds with variations in a specific property (e.g., hERG inhibition).[21][22] These models are "trained" on a dataset of compounds with known experimental values. For a new 1,8-naphthyridine, the model calculates a set of molecular descriptors and uses the established correlation to predict the property. The reliability of a QSAR model is highly dependent on its "applicability domain"—it is most accurate for compounds that are structurally similar to those in its training set.[22]
-
Structure-Based Models : When the 3D structure of an ADMET-related protein (like a CYP enzyme) is known, molecular docking can be used.[17][23] This method simulates the binding of the 1,8-naphthyridine derivative into the protein's active site to predict if it is a substrate or inhibitor. This approach is powerful for understanding specific interactions but is computationally more intensive than QSAR.[17]
-
Machine Learning (ML) & Deep Learning (DL) : Modern ADMET prediction platforms increasingly rely on advanced machine learning algorithms like Random Forest, Support Vector Machines (SVM), and deep neural networks.[6][24] These methods can capture highly complex, non-linear relationships between chemical structure and ADMET properties and are often trained on vast datasets, leading to robust and accurate models.[14][25]
Pillar 3: A Validated Workflow for In Silico ADMET Profiling
This section provides a practical, step-by-step protocol for conducting an in silico ADMET assessment of a novel 1,8-naphthyridine compound.
Caption: A comprehensive workflow for in silico ADMET profiling.
Step-by-Step Methodology
1. Compound Preparation and Standardization:
-
Objective: To ensure the input chemical structure is clean and in a biologically relevant state for accurate prediction.
-
Protocol:
-
Obtain the 2D structure of the 1,8-naphthyridine derivative, typically in SMILES or SDF format.
-
Use a cheminformatics toolkit (e.g., RDKit, ChemAxon) to perform standardization:
-
Remove any salts or counter-ions.
-
Neutralize the structure.
-
Enumerate and select the most stable tautomer at physiological pH.
-
Generate the 3D conformer if required for structure-based methods.
-
-
Causality: Inconsistent input formats or biologically irrelevant protonation states are a major source of error in predictive models. Standardizing to a consistent state (e.g., the major species at pH 7.4) is critical for reliable results.
-
2. Selection of an Appropriate Toolset:
-
Objective: To choose a set of predictive tools that cover the key ADMET parameters.
-
Protocol:
-
For a comprehensive and free initial screen, utilize a combination of web-based servers. A recommended combination is:
-
SwissADME: Excellent for physicochemical properties, drug-likeness rules, and predictions of solubility, permeability, and CYP inhibition.[26]
-
pkCSM: Provides a broad range of predictions including absorption, distribution, metabolism, excretion, and toxicity endpoints.[5][26]
-
ADMET-AI or ADMETlab 2.0: User-friendly platforms that leverage machine learning for a wide array of ADMET predictions.[5][27]
-
-
For more in-depth, proprietary projects, commercial platforms like ADMET Predictor® from Simulations Plus or discovery platforms from Schrödinger and Certara offer highly validated models and enterprise-level features.[18][28]
-
-
Trustworthiness: Relying on a single prediction is risky. By using two or three different tools, a researcher can build confidence in a prediction if the results are concordant. Discrepancies can highlight areas where a compound's properties may be difficult to predict and warrant experimental validation.
3. Execution of Predictions:
-
Objective: To systematically generate data for all key ADMET endpoints.
-
Protocol:
-
Submit the standardized SMILES string of the 1,8-naphthyridine derivative to the selected web servers or software.
-
Execute the prediction modules for Absorption (HIA, Caco-2), Distribution (BBB, PPB), Metabolism (CYP inhibition/substrate), and Toxicity (hERG, Ames).
-
Carefully record all output values and any associated confidence scores or applicability domain warnings provided by the tool.
-
4. Data Aggregation and Interpretation:
-
Objective: To consolidate the predicted data into a single, easy-to-interpret ADMET profile.
-
Protocol:
-
Create a summary table for your compound or series of compounds.
-
Use a traffic light system (Green = Favorable, Yellow = Borderline, Red = Unfavorable) to visually flag potential issues. For example:
-
hERG Inhibition: Predicted Inhibitor = Red
-
Ames Mutagenicity: Predicted Mutagen = Red
-
Lipinski's Rule of Five: >1 Violation = Yellow; >2 Violations = Red
-
BBB Permeability: Predicted to cross BBB = Green (for a CNS target) or Red (for a peripheral target).
-
-
Causality: The goal is not just to collect data, but to synthesize it into a holistic view of the compound's potential. A compound might have excellent predicted permeability but also a high risk of hERG toxicity, making it a poor candidate. The profile allows for this multi-parameter assessment.
-
Caption: A simplified decision tree based on key ADMET flags.
Conclusion and Future Outlook
In silico ADMET prediction is an indispensable tool in the modern drug discovery workflow for 1,8-naphthyridine compounds. It provides a cost-effective, high-throughput method to triage compounds and focus resources on those with the highest probability of success. By embedding these computational checks early and often in the design-synthesis-test-analyze cycle, research teams can mitigate the risk of late-stage failures and intelligently guide lead optimization efforts. The continued evolution of artificial intelligence and machine learning promises to deliver even more accurate and comprehensive predictive models, further enhancing our ability to design safer, more effective 1,8-naphthyridine-based medicines.[24][29]
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(n.d.). Design, Synthesis, Biological Evaluation, and In Silico ADMET Studies of 1,8-Naphthyridine Derivatives as an H1-receptor Inhibitor. ResearchGate. [Link]
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van de Waterbeemd, H. & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery. [Link]
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Al-Hussanto, M. I., et al. (2022). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. Informatics in Medicine Unlocked. [Link]
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Khan, M. T. H. (2007). Predictive QSAR modeling for the successful predictions of the ADMET properties of candidate drug molecules. Current Drug Discovery Technologies. [Link]
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(2022). The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ResearchGate. [Link]
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Unlocking the Therapeutic Potential of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile: A Technical Guide to Target Identification and Validation
Introduction: The 1,8-Naphthyridine Scaffold - A Privileged Core in Medicinal Chemistry
The 1,8-naphthyridine nucleus represents a cornerstone in the architecture of pharmacologically active molecules. This nitrogen-containing heterocyclic system is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[1][2][3] Extensive research has demonstrated the efficacy of 1,8-naphthyridine derivatives as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5][6] Furthermore, their therapeutic reach extends to neurological disorders, including Alzheimer's disease and depression, highlighting the scaffold's remarkable versatility.[1][5] The diverse biological activities stem from various mechanisms of action, including the inhibition of crucial enzymes like protein kinases and topoisomerases.[2][7] This guide focuses on a specific derivative, 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile, providing a comprehensive framework for identifying and validating its potential therapeutic targets.
Structural Dissection and Target Hypothesis
A meticulous analysis of the substituents on the 1,8-naphthyridine core of the molecule of interest provides crucial insights into its potential biological activity.
-
The 1,8-Naphthyridine Core: This planar, aromatic system is adept at participating in π-π stacking and hydrogen bonding interactions within the active sites of proteins.
-
The 2-(piperidin-1-yl) Group: The presence of a piperidine ring at the 2-position is significant. Structurally related compounds with a 2-(piperazin-1-yl) moiety have been investigated as antagonists of the serotonin 5-HT3 receptor, suggesting a potential role in modulating neurotransmission and a possible application in treating nausea, emesis, or anxiety.[5]
-
The 6-Chloro Substituent: The chloro group, a halogen, can influence the electronic properties of the aromatic system and participate in halogen bonding, potentially enhancing binding affinity and selectivity for a target protein.
-
The 3-Carbonitrile Moiety: The nitrile group (C≡N) is a key feature in numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. It can act as a hydrogen bond acceptor and contribute to the overall binding affinity.
Based on this structural analysis and the broader activities of the 1,8-naphthyridine class, we can hypothesize several high-priority potential therapeutic targets for 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile:
-
Protein Kinases: The prevalence of 1,8-naphthyridine derivatives as kinase inhibitors makes this a primary target class to investigate.[1][2][5] Given the diverse roles of kinases in cell signaling, this could open up therapeutic avenues in oncology, inflammation, and other diseases.
-
G-Protein Coupled Receptors (GPCRs): The documented activity of similar compounds at the 5-HT3 receptor suggests that screening against a panel of GPCRs is a logical step to identify potential neurological or immunomodulatory effects.[5]
-
DNA Topoisomerases: The ability of some 1,8-naphthyridine derivatives to inhibit topoisomerase II presents a potential mechanism for anticancer activity.[2][8]
A Strategic Framework for Target Validation
A systematic and multi-faceted approach is essential to definitively identify and validate the therapeutic target(s) of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile. The following experimental workflow provides a robust pathway from initial screening to mechanistic understanding.
Caption: A streamlined workflow for target identification and validation.
Phase 1: Broad-Spectrum Screening
The initial step involves high-throughput screening (HTS) to broadly assess the compound's activity against large, diverse panels of potential targets.
-
Kinase Panel Screening: The compound should be screened at a fixed concentration (e.g., 1-10 µM) against a comprehensive panel of human kinases. This will identify which, if any, kinases are significantly inhibited.
-
GPCR Binding Assays: A similar screening approach should be employed against a panel of GPCRs to determine if the compound exhibits significant binding to any of these receptors.
-
Phenotypic Screening: Concurrently, the compound should be evaluated in a panel of cancer cell lines to assess its anti-proliferative activity. A positive result in this assay would lend support to targets involved in cell cycle regulation and survival, such as certain kinases or topoisomerases.
Phase 2: Hit Confirmation and Potency Determination
Any "hits" identified in the initial screens must be confirmed and their potency quantified.
-
Dose-Response Curves: For each confirmed hit, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) for enzymes or the half-maximal effective concentration (EC50) for receptor-mediated responses. This provides a quantitative measure of the compound's potency.
| Hypothetical Screening Data | Target | Activity (% Inhibition @ 10 µM) | IC50 (nM) |
| Kinase Panel | CDK4/Cyclin D1 | 95% | 50 |
| ARK5 | 88% | 120 | |
| EGFR | 15% | >10,000 | |
| GPCR Panel | 5-HT3 Receptor | 75% (Binding) | 250 (Ki) |
| Cell Line Panel | Breast Cancer (MCF-7) | 85% (Growth Inhibition) | 300 |
| Colon Cancer (HCT116) | 78% (Growth Inhibition) | 450 |
Phase 3: Elucidating the Cellular Mechanism of Action
Once potent hits are identified, the focus shifts to validating their relevance in a cellular context and understanding the mechanism of interaction.
-
Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to the intended target protein within intact cells.
-
Downstream Signaling Analysis: For a confirmed kinase target, Western blotting can be used to assess the phosphorylation status of its known downstream substrates. A reduction in substrate phosphorylation in the presence of the compound provides strong evidence of target engagement and functional consequence.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
-
Binding Kinetics: For enzymatic targets, studies to determine the binding kinetics (e.g., using surface plasmon resonance) can reveal the association (kon) and dissociation (koff) rates, providing a more detailed understanding of the drug-target interaction.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase inhibition.
-
Reagent Preparation: Prepare assay buffer, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and the kinase of interest at the recommended concentrations.
-
Compound Dilution: Perform a serial dilution of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile in DMSO, followed by a further dilution in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted compound, followed by the kinase and tracer mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the percentage of cell viability against the compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile is a compound of significant interest, built upon a scaffold with a proven track record in drug discovery. The systematic approach outlined in this guide, from broad-based screening to detailed mechanistic studies, provides a clear and scientifically rigorous path to uncovering its therapeutic targets and mechanism of action. The potential for this molecule to act as a kinase inhibitor, a GPCR modulator, or a topoisomerase inhibitor warrants a thorough investigation. Successful target validation will be the critical first step in the journey of developing this promising compound into a novel therapeutic agent.
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A Technical Guide to the Spectral Analysis of 1,8-Naphthyridine-3-carbonitrile Analogues
Abstract
The 1,8-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, valued for the diverse biological and photophysical properties of its derivatives.[1][2] The inclusion of a 3-carbonitrile group (-C≡N) introduces unique electronic and structural features, making a comprehensive spectral analysis essential for definitive structural confirmation, purity assessment, and the rational design of new functional molecules. This guide provides an in-depth, technically-focused overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and UV-Visible/Fluorescence Spectroscopy—used to characterize these analogues. It emphasizes the causality behind experimental choices and data interpretation, presenting a self-validating system for researchers.
Introduction: The Significance of the 1,8-Naphthyridine-3-carbonitrile Core
1,8-Naphthyridine is a bicyclic heteroaromatic compound containing two nitrogen atoms, which act as hydrogen bond acceptors and sites for coordination. This scaffold is found in numerous compounds with a wide array of biological activities, including anticancer and anti-mycobacterial properties.[3][4][5][6][7] The 3-carbonitrile substituent is a powerful electron-withdrawing group that significantly influences the electronic distribution, reactivity, and spectroscopic properties of the naphthyridine ring system.
A multi-faceted spectroscopic approach is not merely a procedural checklist but a logical necessity. Each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, mass spectrometry provides the molecular weight and elemental composition, IR spectroscopy confirms the presence of key functional groups, and UV-Vis/fluorescence spectroscopy reveals the electronic transition properties.[1] When combined, these methods offer a high-fidelity confirmation of the molecular structure.
Core Structural Elucidation: A Multi-Technique Approach
The definitive characterization of a novel 1,8-naphthyridine-3-carbonitrile analogue relies on the integration of data from several key spectroscopic methods. The workflow below illustrates this integrated and self-validating process.
Caption: Integrated workflow for the synthesis and spectral validation of 1,8-naphthyridine analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For 1,8-naphthyridine-3-carbonitrile analogues, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.5 ppm) is particularly informative. The protons on the naphthyridine core (H-2, H-4, H-5, H-6, H-7) exhibit characteristic chemical shifts and coupling patterns.
-
Causality: The electron-withdrawing cyano group at the C-3 position causes a significant downfield shift for the adjacent H-4 proton. Similarly, the nitrogen atoms deshield adjacent protons (e.g., H-2, H-7), shifting them downfield.
-
Typical Shifts: Protons H-2 and H-7 are often the most downfield due to their proximity to the ring nitrogen atoms. For example, in 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, the H-4 proton appears as a doublet of doublets at δ 8.96 ppm.[7]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the number of unique carbon atoms and provides insight into their electronic environment.
-
Key Signals: The carbon of the nitrile group (-C≡N) typically appears in the range of δ 115-120 ppm. The quaternary carbon C-3, attached to the nitrile, is also characteristic. Carbonyl carbons, if present in substituents, will appear far downfield (δ > 160 ppm).[3][7]
-
Example: For 2-(piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, the nitrile carbon (C≡N) and the attached C-3 appear at δ 116.84 and 98.87 ppm, respectively.[7]
Data Summary: Representative NMR Shifts The following table provides typical chemical shift ranges for the core structure. Actual values will vary based on substitution patterns and the deuterated solvent used.
| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| H-4/C-4 | 8.5 - 9.1 | 145 - 155 |
| H-5/C-5 | 7.5 - 8.3 | 120 - 130 |
| H-6/C-6 | 7.3 - 7.6 | 135 - 140 |
| H-7/C-7 | 8.8 - 9.2 | 150 - 160 |
| C-2 | - | 158 - 162 |
| C-3 | - | 95 - 105 |
| -C≡N | - | 115 - 120 |
| C-8a | - | 155 - 160 |
| C-4a | - | 145 - 150 |
Mass Spectrometry (MS)
MS is critical for determining the molecular weight (MW) and confirming the elemental formula of a synthesized analogue. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the standard.
-
Self-Validation: ESI-HRMS provides an exact mass measurement, typically within 5 ppm of the calculated value. This allows for the unambiguous determination of the elemental formula, serving as a primary validation of the compound's identity.[8]
-
Ionization: In ESI, molecules are typically observed as protonated species [M+H]⁺ in positive ion mode or deprotonated species [M-H]⁻ in negative ion mode.[1] For example, a compound with a calculated MW of 239.28 was observed as the [M+H]⁺ ion at m/z 240.15.[7]
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation can occur. The fragmentation pattern can provide structural clues. Aromatic systems like 1,8-naphthyridine are relatively stable, so the molecular ion peak is often prominent.[9] Common fragmentation involves the loss of small, stable neutral molecules or cleavage at substituent chains.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1,8-naphthyridine-3-carbonitrile analogues, the most diagnostic peak is the nitrile stretch.
-
Nitrile Stretch (-C≡N): This functional group produces a sharp, intense absorption band in a relatively clean region of the spectrum, typically between 2200 and 2250 cm⁻¹ .[7][10] Its presence is a key confirmation of the structure.
-
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the naphthyridine ring appear in the 1620-1450 cm⁻¹ region.[8]
-
Other Groups: N-H stretches (if amides or amines are present) appear as broad or sharp bands above 3200 cm⁻¹. Carbonyl (C=O) stretches from amide or ketone substituents are very intense and appear around 1650-1700 cm⁻¹ .[4][10]
Photophysical Characterization
Many 1,8-naphthyridine derivatives exhibit interesting photophysical properties, making them suitable for applications as fluorescent probes, sensors, or in materials science.[11]
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectra of 1,8-naphthyridine analogues are typically characterized by intense absorption bands in the UV or visible region arising from π→π* transitions of the conjugated aromatic system.
-
Influence of Substituents: The position of the maximum absorption wavelength (λmax) is highly sensitive to the nature and position of substituents. Electron-donating groups (e.g., -NH₂, -OR) tend to cause a red-shift (to longer wavelengths), while electron-withdrawing groups can cause either a red- or blue-shift depending on their position.
-
Solvatochromism: The polarity of the solvent can also influence the λmax, a phenomenon known as solvatochromism. This effect can provide insights into the nature of the electronic ground and excited states.[12]
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the light emitted by a molecule as it returns from an excited electronic state to the ground state.
-
Key Parameters: Important parameters include the emission maximum (λem), the Stokes shift (the difference in wavelength between λmax and λem), and the fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.[1]
-
Structural Effects: The rigid, planar structure of the 1,8-naphthyridine core is conducive to fluorescence.[11] Modifications that extend the π-conjugated system or introduce electron-donating groups often enhance fluorescence intensity and shift the emission to longer wavelengths.[2]
Data Summary: Representative Photophysical Properties
| Derivative Type | Solvent | Absorption λmax (nm) | Emission λmax (nm) |
| Acetylamino-substituted | CH₂Cl₂ | 350 - 365 | 410 - 450 |
| Benzo-fused | Various | 350 - 450 | 400 - 700 |
Data compiled from references[1][13].
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified analogue in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1]
-
Instrumentation: Use a high-resolution NMR spectrometer (400 MHz or higher).
-
¹H NMR Acquisition: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a sufficient number of scans (often several hundred to thousands) for good signal intensity.
-
Data Processing: Process the raw data (FID) using Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like TMS (δ 0.00 ppm).[1]
Protocol 2: High-Resolution Mass Spectrometry (ESI-HRMS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile.[1] To aid ionization, a trace amount of formic acid (positive mode) or ammonium hydroxide (negative mode) can be added.[8]
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap).
-
Data Acquisition: Infuse the sample directly or via LC coupling. Acquire the spectrum over a relevant m/z range to include the expected molecular ion.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its exact m/z value to the theoretically calculated mass for the expected elemental formula.
Protocol 3: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution (~1 mM) in a spectroscopic-grade solvent. Create a series of dilutions. For fluorescence, ensure the absorbance of the measurement solution at the excitation wavelength is below 0.1 to prevent inner-filter effects.[1]
-
UV-Vis Acquisition: Use a dual-beam spectrophotometer. Record a baseline with the pure solvent, then measure the sample's absorbance spectrum (typically 200-800 nm).
-
Fluorescence Acquisition: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Record the emission spectrum.[1]
Conclusion
The spectral analysis of 1,8-naphthyridine-3-carbonitrile analogues is a systematic process that relies on the convergence of data from multiple spectroscopic techniques. A logical workflow, beginning with high-resolution mass spectrometry to confirm the molecular formula, followed by detailed 1D and 2D NMR for structural mapping, and supported by IR to verify key functional groups, constitutes a robust and self-validating system for characterization. Further analysis of their photophysical properties via UV-Vis and fluorescence spectroscopy is crucial for developing these compounds for advanced applications. This integrated approach ensures the scientific integrity of the data and provides the foundational knowledge required for the continued exploration of this important class of heterocyclic compounds.
References
- Benchchem. (2025). Comparative Spectroscopic Analysis of 1,8-Naphthyridine Derivatives: A Guide for Researchers. Benchchem.
- El-Sayed, M. S., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
- Abu-Melha, S. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. PubMed Central.
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
- Mithula, S., et al. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances.
- Unknown author. (2025). The structure, photophysical properties and application of 1,8-naphthyridine derivatives.
- Thangarasu, S., et al. (n.d.). Quantum chemical and spectroscopic investigations of 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid. Journal of Theoretical and Computational Chemistry.
- Lu, H., et al. (2018). Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction. PubMed.
- Stoyanov, S., et al. (2022). Enhanced Photodynamic Efficacy Using 1,8-Naphthalimides: Potential Application in Antibacterial Photodynamic Therapy. MDPI.
- Nakatani, K., et al. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. Current Protocols in Nucleic Acid Chemistry.
- Khetmalis, Y. M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing.
- Unknown author. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).
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Unknown author. (2025). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][1][11] naphthyridines and study of their fluorescence behavior. ResearchGate. Available at:
- Park, S., et al. (n.d.). Unique Photophysical Properties of 1,8-Naphthalimide Derivatives: Generation of Semi-stable Radical Anion Species by Photo-Induced Electron Transfer from a Carboxy Group. PMC - NIH.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Mary, Y. S., et al. (2014). Experimental spectroscopic (FTIR, FT-Raman, FT-NMR, UV-Visible) and DFT studies of 1-ethyl-1,4-dihydro-7-methyl-4oxo-1,8 napthyridine-3-carboxylic acids. PubMed.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.
- Benchchem. (2025). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. Benchchem.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 1,8-Naphthyridine Derivatives via Friedlander Annulation
This technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of 1,8-naphthyridine derivatives utilizing the versatile Friedlander annulation. This document emphasizes scientific integrity, offering in-depth explanations of the reaction mechanism and providing field-proven, step-by-step protocols.
Introduction: The Significance of 1,8-Naphthyridines and the Friedlander Reaction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, exhibiting a wide array of biological activities.[1] Derivatives of this core structure are integral to the development of antimicrobial, anticancer, and antiviral agents.[1] The Friedlander synthesis, a classic condensation reaction, presents a direct and efficient pathway to construct this valuable ring system.[1] The reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] Specifically for the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde or its derivatives serve as the key starting material.[1][2][3][4]
Modern advancements in organic synthesis have led to the development of more environmentally benign and efficient modifications of the traditional Friedlander reaction. These include the use of water as a solvent, microwave-assisted synthesis, and solvent-free grinding conditions, which offer advantages such as reduced pollution, lower costs, and simplified procedures.[5][6][7] This guide will explore some of these robust methods in detail.
The Underlying Chemistry: Unraveling the Friedlander Reaction Mechanism
The Friedlander synthesis of 1,8-naphthyridines is typically an acid- or base-catalyzed reaction that proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,8-naphthyridine ring system.[1][7]
The base-catalyzed mechanism can be described in the following steps:
-
Enolate Formation: A base abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized enolate.
-
Aldol-Type Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 2-aminonicotinaldehyde, forming an aldol addition product.
-
Intramolecular Cyclization: The amino group of the pyridine ring attacks the carbonyl group of the newly added fragment, leading to a cyclic intermediate.
-
Dehydration: The cyclic intermediate undergoes dehydration to form the stable, aromatic 1,8-naphthyridine ring.
Caption: General mechanism of the base-catalyzed Friedlander synthesis of 1,8-naphthyridines.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for three distinct and effective methods for the synthesis of 1,8-naphthyridine derivatives.
This protocol, adapted from a report in ACS Omega, describes an environmentally friendly, metal-free synthesis of 1,8-naphthyridines in water, utilizing the biocompatible ionic liquid choline hydroxide as a catalyst.[5][8]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene carbonyl compound (e.g., acetone, 1-methylpiperidin-4-one)
-
Choline hydroxide (ChOH)
-
Water (H₂O)
-
Ethyl acetate
-
Nitrogen gas (N₂)
Procedure:
-
In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the carbonyl derivative (0.5 mmol, or 1.5 mmol for acetone).
-
Add 1 mL of water to the flask and begin stirring the mixture.
-
Add choline hydroxide (1 mol%) to the reaction mixture.[5]
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture to 50°C with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol/dichloromethane eluent.
-
Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.[1]
-
Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[1]
-
Separate the organic layer, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.[1] The product can be further purified by recrystallization or column chromatography if necessary.
Substrate Scope and Yields:
| Entry | Carbonyl Compound | Product | Time (h) | Yield (%) |
| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 6 | >95 |
| 2 | Propanal | 2-Ethyl-1,8-naphthyridine | 7 | >95 |
| 3 | Butan-2-one | 2,3-Dimethyl-1,8-naphthyridine | 8 | >95 |
| 4 | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 10 | >90 |
| 5 | 1-Methylpiperidin-4-one | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][5][9]naphthyridine | 11 | 92 |
| Data adapted from a gram-scale synthesis reported in ACS Omega.[5][8] |
This protocol outlines a rapid, solvent-free synthesis of 1,8-naphthyridines using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under microwave irradiation.[6] This method is noted for being economical, eco-friendly, and efficient.[6]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Dilute Hydrochloric Acid (HCl)
-
Acetonitrile
Procedure:
-
In a microwave-safe vessel, mix 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and DABCO (20 mol%).[6]
-
Subject the mixture to microwave irradiation at 600W for the specified time (typically a few minutes).[6]
-
Monitor the reaction completion using TLC.
-
After completion, pour the reaction mixture into ice-cold water and work up with dilute HCl.[6]
-
Filter the separated solid, dry it, and recrystallize from acetonitrile to obtain the pure 1,8-naphthyridine derivative.[6] Yields for this method are reported to be in the range of 74-86%.[6]
This protocol, from the Indian Journal of Heterocyclic Chemistry, details a simple and efficient solvent-free synthesis of 1,8-naphthyridines by grinding the reactants with cerium(III) chloride heptahydrate as a reusable catalyst at room temperature.[7]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol).[7]
-
Grind the mixture using a pestle at room temperature for the time indicated by TLC monitoring (typically 5-8 minutes).[7]
-
Upon completion, add cold water to the reaction mixture.[1]
-
Collect the solid product by vacuum filtration, washing with water.[1]
-
The product can be recrystallized from an appropriate solvent. The aqueous layer containing the catalyst can be evaporated to recover and reuse the catalyst.[7] This method reports high yields, often exceeding 90%.[7]
The Key Precursor: 2-Aminonicotinaldehyde
The successful synthesis of 1,8-naphthyridines via the Friedlander reaction is highly dependent on the availability and purity of 2-aminonicotinaldehyde (CAS 7521-41-7).[4][10] This versatile building block can be synthesized through various reported methods, including the ortho-lithiation of 2-(pivaloylamino)pyridine followed by reaction with DMF and subsequent acid hydrolysis.[11][12] Careful selection of the base and solvent during its synthesis is crucial to avoid the formation of impurities.[11]
General Experimental Workflow and Characterization
The synthesis and analysis of 1,8-naphthyridine derivatives typically follow a standardized workflow.
Caption: General workflow for the synthesis and analysis of 1,8-naphthyridine derivatives.
Following synthesis, the identity and purity of the 1,8-naphthyridine derivatives should be confirmed using standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Conclusion
The Friedlander annulation remains a powerful and adaptable tool for the synthesis of 1,8-naphthyridine derivatives. The protocols presented herein highlight the evolution of this classic reaction towards more sustainable and efficient methodologies. From gram-scale synthesis in water to rapid, solvent-free microwave and grinding techniques, these methods provide researchers with a versatile toolkit to access a wide range of substituted 1,8-naphthyridines for applications in drug discovery and materials science. The operational simplicity, high yields, and, in some cases, the reusability of catalysts make these protocols highly valuable for both academic and industrial laboratories.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates.
References
-
Dutta, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
-
Dutta, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]
-
Ravichandran, S., et al. (2009). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available at: [Link]
-
Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
Dutta, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ResearchGate. Available at: [Link]
-
ACS Publications. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
-
Organic Chemistry Portal. Friedlaender Synthesis. Available at: [Link]
-
Taylor & Francis Online. (2010). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Available at: [Link]
-
Moormann, A. E., Yen, C. H., & Yu, S. (1987). A Facile Synthesis of 2-Aminonicotinaldehyde. Synthetic Communications. Available at: [Link]
-
Majewicz, T. G., & Caluwe, P. (1973). A Facile Synthesis of 2-Aminonicotinaldehyde. ACS Publications. Available at: [Link]
-
Scribd. (2010). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde. Available at: [Link]
- Google Patents. (1964). Synthesis of pyridine aldehydes.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis. Available at: [Link]
-
PubChem. 3-Pyridinecarboxaldehyde, 2-amino-. Available at: [Link]
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"experimental setup for assessing the anti-mycobacterial activity of naphthyridines"
Experimental Setup for Assessing the Anti-Mycobacterial Activity of Naphthyridines
Introduction
Tuberculosis (TB), primarily caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current treatment regimens, making the discovery of novel anti-mycobacterial agents a global health priority.[2][3] Naphthyridine derivatives have emerged as a promising class of heterocyclic compounds, with several analogues demonstrating potent anti-mycobacterial activity.[4][5][6] The proposed mechanism for some of these compounds involves the inhibition of essential enzymes in the mycobacterial cell wall synthesis pathway, such as the enoyl-acyl carrier protein reductase (InhA), a key target for the first-line drug isoniazid.[7][8][9]
This guide provides a comprehensive experimental framework for researchers to reliably assess the in vitro anti-mycobacterial activity of novel naphthyridine derivatives. The protocols detailed herein cover the determination of the Minimum Inhibitory Concentration (MIC) against M. tuberculosis, evaluation of cytotoxicity against mammalian cells, and calculation of the Selectivity Index (SI) to estimate the therapeutic window of the compounds.
Principle of the Assays
This protocol employs a multi-step approach to characterize the potential of naphthyridine compounds.
-
Minimum Inhibitory Concentration (MIC) Assay: The core of the anti-mycobacterial assessment is the determination of the MIC, defined as the lowest concentration of a compound that prevents visible growth of the bacteria. We will utilize the Resazurin Microtiter Assay (REMA) , a rapid and colorimetric method.[10][11] In this assay, metabolically active, viable mycobacteria reduce the blue, non-fluorescent indicator dye, resazurin, to the pink, fluorescent product, resorufin.[12] Therefore, a color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) signifies growth inhibition.[2]
-
Cytotoxicity Assay: A crucial step in drug development is to ensure that the compound's activity is specific to the pathogen and not due to general toxicity to host cells.[13][14] This protocol describes a standard cytotoxicity assay using a mammalian cell line (e.g., murine macrophage RAW 264.7 or human monocyte THP-1) to determine the 50% cytotoxic concentration (CC50). This is often accomplished using viability assays like the MTS assay, which measures the metabolic activity of viable cells.[15]
-
Selectivity Index (SI): The SI is a critical parameter for evaluating the potential of a drug candidate. It is the ratio of the compound's cytotoxicity to its anti-mycobacterial activity (CC50/MIC). A higher SI value indicates greater selectivity for the mycobacteria over host cells, suggesting a wider therapeutic window.[7]
Overall Experimental Workflow
The following diagram illustrates the complete workflow for screening and characterizing naphthyridine derivatives.
Caption: Overall workflow for assessing naphthyridine anti-mycobacterial activity.
Materials and Reagents
Equipment
-
Certified Class II Biological Safety Cabinet (BSC)
-
CO2 Incubator (37°C, 5% CO2)
-
Standard Incubator (37°C)
-
Microplate Reader (absorbance at 570 nm and 600 nm)
-
Inverted Microscope
-
Vortex Mixer
-
Centrifuge for microplates and conical tubes
-
Luminometer (for optional Luciferase Assay)
-
Adjustable Micropipettes (P10, P200, P1000)
-
Serological Pipettor
Consumables
-
Sterile, black, clear-bottom 96-well microplates
-
Sterile 96-well cell culture plates
-
Sterile 15 mL and 50 mL conical tubes
-
Sterile pipette tips with filters
-
Sterile reagent reservoirs
-
Cryogenic vials
Media and Buffers
-
Middlebrook 7H9 Broth Base
-
Middlebrook 7H11 Agar
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment (Becton Dickinson) or ADC Supplement
-
Glycerol
-
Tween 80 (0.05% v/v, sterile)
-
Casitone (for 7H9-S medium)[10]
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
Reagents and Strains
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains
-
Naphthyridine compounds to be tested
-
Rifampicin or Isoniazid (positive control drug)
-
Resazurin sodium salt (Acros Organics or similar)
-
MTS (CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega) or MTT reagent
-
RAW 264.7 (ATCC TIB-71) or THP-1 (ATCC TIB-202) cell line
Experimental Protocols
CAUTION: All work involving live Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following institutional safety protocols.[16]
Protocol 1: Preparation of Mycobacterium tuberculosis Inoculum
Causality: The preparation of a uniform, clump-free bacterial suspension at a standardized density is critical for the reproducibility of susceptibility testing.[11] Mycobacteria tend to clump, which can lead to inconsistent inoculation and erroneous MIC results. Tween 80 is a non-ionic surfactant used to reduce bacterial aggregation.
-
Culture Revival: Inoculate a loopful of a frozen stock of M. tuberculosis H37Rv into a 50 mL tube containing 10 mL of Middlebrook 7H9 broth supplemented with 10% OADC, 0.5% glycerol, and 0.05% Tween 80.
-
Incubation: Incubate the culture at 37°C with gentle shaking (100 rpm) for 7-14 days until it reaches the mid-log phase of growth (OD600 of 0.6-0.8).[17]
-
Standardization: Allow the culture tube to stand for 30 minutes to let large clumps settle. Carefully transfer the upper portion of the supernatant to a new sterile tube.
-
Density Adjustment: Adjust the turbidity of the bacterial suspension with sterile 7H9 broth to match a McFarland 1.0 standard. This corresponds to approximately 3 x 10^7 CFU/mL.
-
Final Dilution: Prepare the final inoculum by diluting the standardized suspension 1:20 or 1:50 in 7H9-S medium (7H9 broth with 0.1% casitone, 0.5% glycerol, and ADC supplement).[10][18] This final dilution is critical for achieving the correct bacterial density in the assay plate.
Protocol 2: Determination of MIC using Resazurin Microtiter Assay (REMA)
Causality: This protocol uses a serial dilution method to expose the bacteria to a range of compound concentrations. The visual endpoint provided by resazurin reduction is a direct indicator of metabolic activity and, therefore, bacterial viability.[11]
Caption: Step-by-step workflow for the Resazurin Microtiter Assay (REMA).
-
Plate Preparation: Use a sterile, black, clear-bottom 96-well plate. Add 100 µL of 7H9-S medium to all wells from row B to H in columns 1-10. Add 200 µL of medium to the wells in column 11 (sterility control).
-
Compound Addition: Prepare stock solutions of your naphthyridine compounds and the control drug (e.g., rifampicin) in DMSO. Create a 4x working solution of each compound in 7H9-S medium. Add 200 µL of this 4x compound solution to the wells in Row A.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from Row A to Row B, mixing well, and then transferring 100 µL from Row B to Row C, and so on, down to Row G. Discard the final 100 µL from Row G. Row H will serve as a no-drug control.
-
Inoculation: Add 100 µL of the final prepared M. tuberculosis inoculum (from Protocol 1) to all wells from columns 1 to 10 and column 12. Column 12 serves as the growth control.
-
Incubation: Seal the plate (e.g., with parafilm or a plate sealer) and place it in a secondary container. Incubate at 37°C for 7 days.[2]
-
Resazurin Addition: After 7 days, add 30 µL of a sterile 0.01% (w/v) resazurin solution to each well.[10] Re-incubate the plate overnight (16-24 hours).
-
Reading Results: Observe the plate visually. The MIC is the lowest concentration of the compound that prevents the color change from blue (resazurin) to pink (resorufin).[2]
Protocol 3: Assessing Cytotoxicity against a Mammalian Cell Line
Causality: This assay determines the concentration at which the test compound becomes toxic to mammalian cells, which is essential for evaluating its therapeutic potential. An active compound that is highly cytotoxic is not a viable drug candidate.[14][19]
-
Cell Seeding: Seed RAW 264.7 cells (or another suitable cell line) into a 96-well cell culture plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete DMEM.[15][20] Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.
-
Compound Treatment: Prepare 2-fold serial dilutions of the naphthyridine compounds in complete DMEM, starting from a high concentration (e.g., 200 µg/mL).
-
Exposure: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (medium only) as a 100% viability control and wells with a known cytotoxic agent or 1% Triton X-100 as a 0% viability control.
-
Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.[15]
-
Viability Measurement (MTS Assay): Add 20 µL of the MTS reagent to each well. Incubate for 2-4 hours at 37°C.
-
Reading Results: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration (log scale) and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Data Analysis and Interpretation
-
Minimum Inhibitory Concentration (MIC): The MIC is determined by visual inspection as the lowest drug concentration that completely inhibits bacterial growth (wells remain blue).[2]
-
50% Cytotoxic Concentration (CC50): This is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
-
Selectivity Index (SI): This ratio provides a measure of the compound's specificity. A higher SI is desirable. SI = CC50 / MIC [7]
Data Presentation
Results should be summarized in a clear, tabular format.
Table 1: Anti-mycobacterial Activity and Cytotoxicity of Naphthyridine Derivatives
| Compound ID | MIC against Mtb H37Rv (µg/mL) | CC50 against RAW 264.7 (µg/mL) | Selectivity Index (SI = CC50/MIC) |
| NAPH-001 | 12.5 | >100 | >8 |
| NAPH-002 | 6.25 | 85.2 | 13.6 |
| NAPH-003 | 50 | 95.0 | 1.9 |
| Rifampicin | 0.125 | 50.5 | 404 |
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Application of 1,8-Naphthyridines in Cancer Cell Line Studies: A Technical Guide for Researchers
The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence supporting its potential as a source of novel anticancer agents.[1][2][3] This guide provides an in-depth overview of the application of 1,8-naphthyridine derivatives in cancer cell line studies, offering both the theoretical underpinnings and practical protocols for their evaluation.
Introduction: The Therapeutic Promise of 1,8-Naphthyridines
1,8-Naphthyridines are bicyclic heterocyclic compounds containing two nitrogen atoms. Their rigid, planar structure allows for diverse functionalization, leading to a wide array of pharmacological activities.[1] In the realm of oncology, these derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, leukemia, and pancreas.[2][3] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes essential for cancer cell survival and proliferation.
Mechanisms of Anticancer Activity
The efficacy of 1,8-naphthyridine derivatives in cancer cell lines can be attributed to several well-defined mechanisms of action. Understanding these pathways is crucial for designing and interpreting experimental studies.
Topoisomerase II Inhibition
A primary mechanism of action for many 1,8-naphthyridine derivatives is the inhibition of topoisomerase II, an enzyme critical for DNA replication and transcription.[4][5] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds induce double-strand breaks in DNA, leading to cell cycle arrest and apoptosis.[4][5] This mode of action is shared by several established chemotherapeutic agents.
Signaling Pathway: Topoisomerase II Inhibition Leading to Apoptosis
Caption: Inhibition of Topoisomerase II by 1,8-naphthyridines.
Kinase Inhibition
Dysregulation of protein kinases is a hallmark of many cancers. Several 1,8-naphthyridine derivatives have been identified as potent kinase inhibitors, targeting signaling pathways crucial for tumor growth and survival.[6] These can include kinases involved in cell cycle progression and signal transduction cascades.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair pathway, which is responsible for repairing single-strand DNA breaks.[7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Some 1,8-naphthyridine derivatives have shown potential as PARP inhibitors, making them particularly promising for targeted cancer therapies.[7]
Induction of Apoptosis and Cell Cycle Arrest
Ultimately, the cytotoxic effects of 1,8-naphthyridines converge on the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[4][8] By disrupting critical cellular processes, these compounds trigger intrinsic or extrinsic apoptotic pathways and can cause cell cycle arrest at various phases, most commonly G2/M, preventing cancer cells from proliferating.[9][10][11][12]
Data Presentation: Cytotoxicity of 1,8-Naphthyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various cancer cell lines, as reported in the literature. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Compound 47 | MIAPaCa | Pancreatic | 0.41 | [2] |
| K-562 | Leukemia | 0.77 | [2] | |
| Compound 29 | PA-1 | Ovarian | 0.41 | [2] |
| SW620 | Colon | 1.4 | [2] | |
| Compound 12 | HBL-100 | Breast | 1.37 | [3] |
| Compound 17 | KB | Oral | 3.7 | [3] |
| Compound 22 | SW-620 | Colon | 3.0 | [3] |
| Compound 10c | MCF7 | Breast | 1.47 | [1] |
| Compound 8d | MCF7 | Breast | 1.62 | [1] |
| Compound 4d | MCF7 | Breast | 1.68 | [1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the evaluation of 1,8-naphthyridine derivatives in cancer cell line studies.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][14][15][16]
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the 1,8-naphthyridine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include appropriate controls: untreated cells, vehicle control (medium with the same concentration of solvent as the highest compound concentration), and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.2% NP-40 solution in isopropanol with 8 mM HCl) to each well to dissolve the formazan crystals.[13]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15] A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20][21]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Protocol:
-
Cell Preparation and Treatment:
-
Seed and treat cells with the 1,8-naphthyridine derivative as described for the MTT assay.
-
Include appropriate positive and negative controls.
-
-
Cell Harvesting and Washing:
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method like trypsinization, followed by washing with serum-containing media to inactivate the trypsin.[17]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL stock).[18]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method utilizes the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.[22][23][24]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol:
-
Cell Preparation and Treatment:
-
Culture and treat cells with the 1,8-naphthyridine derivative for the desired time.
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[23]
-
Wash the cell pellet twice with PBS.[23]
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A. RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[24]
-
Incubate for 30 minutes at room temperature in the dark.[24]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer. The PI fluorescence should be measured on a linear scale.
-
Use appropriate gating strategies to exclude doublets and debris.
-
-
Data Interpretation:
-
The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase using cell cycle analysis software.
-
Conclusion
The 1,8-naphthyridine scaffold represents a promising avenue for the development of novel anticancer therapeutics. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to explore the potential of these compounds in cancer cell line studies. By employing a systematic approach that combines cytotoxicity screening with detailed mechanistic investigations, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical class.
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Application Notes & Protocols: Molecular Docking of 1,8-Naphthyridine-3-Carbonitrile Analogues
Introduction: The Therapeutic Promise of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution points allow it to interact with a wide array of biological targets with high affinity. Specifically, analogues bearing a 3-carbonitrile group have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] These compounds often exert their effects by inhibiting key enzymes such as kinases, DNA gyrase, or topoisomerases.[1][4] Molecular docking, a powerful computational method, is indispensable for accelerating the drug discovery process for these analogues. It predicts how these molecules bind to a target protein at an atomic level, providing crucial insights into the structure-activity relationships (SAR) that drive potency and selectivity.
This guide provides a comprehensive, field-proven protocol for performing molecular docking studies on 1,8-naphthyridine-3-carbonitrile analogues. It moves beyond a simple list of steps to explain the scientific rationale behind each choice, ensuring a robust and reproducible workflow.
Core Principles: Understanding the "Why" of Molecular Docking
Molecular docking simulates the binding process between a small molecule (the ligand) and a macromolecule (the receptor or protein). It aims to predict the preferred orientation (pose) and binding affinity of the ligand within the receptor's binding site. The process relies on two key components:
-
Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the binding site.
-
Scoring Function: This function calculates a score, typically representing the binding free energy (e.g., in kcal/mol), to estimate the strength of the interaction for each generated pose. Lower scores generally indicate more favorable binding.
By understanding these principles, researchers can make informed decisions throughout the docking process and critically evaluate the results.
The Docking Workflow: A Self-Validating System
A reliable docking protocol is a self-validating one. This means building in steps to ensure the chosen parameters can accurately reproduce known experimental results before applying them to novel compounds. The following workflow is designed with this principle at its core.
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Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assessment of Novel 1,8-Naphthyridine Compounds
Introduction: The Therapeutic Potential and Cytotoxic Screening of 1,8-Naphthyridines
The 1,8-naphthyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These derivatives have garnered significant attention for their potential as antimicrobial, antiviral, anti-inflammatory, and notably, anticancer agents.[1][2][3] The mechanism of action for many 1,8-naphthyridine compounds involves the inhibition of key cellular enzymes such as topoisomerase II, which is crucial for DNA replication and repair in rapidly dividing cancer cells.[4]
Given their therapeutic promise, the early-stage evaluation of the cytotoxic potential of novel 1,8-naphthyridine derivatives is a cornerstone of the drug discovery process.[5][6][7] In vitro cytotoxicity assays serve as a critical initial screen to determine a compound's efficacy and to establish a therapeutic window by comparing its effects on cancerous versus non-cancerous cell lines.[7] This guide provides a comprehensive overview of robust and reliable methods for assessing the in vitro cytotoxicity of these novel compounds, offering detailed protocols and field-proven insights to ensure data integrity and reproducibility.
Pillar 1: Foundational Principles of Cytotoxicity Testing
Selecting the appropriate assay is paramount and depends on the anticipated mechanism of action of the 1,8-naphthyridine compound. A multi-faceted approach, employing assays that measure different cellular events, provides a more complete picture of a compound's cytotoxic profile.[8]
-
Metabolic Viability Assays (e.g., MTT): These assays quantify the metabolic activity of a cell population, which serves as an indicator of cell viability.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method based on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[12]
-
Membrane Integrity Assays (e.g., LDH): These assays measure the leakage of intracellular components into the culture medium, a hallmark of cell membrane damage and necrosis.[13] The Lactate Dehydrogenase (LDH) assay is a common method that quantifies the activity of LDH, a stable cytosolic enzyme released upon cell lysis, in the supernatant.[14][15][16]
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V): Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Assays that detect the hallmarks of apoptosis can provide mechanistic insights.
-
Caspase Assays: Caspases are a family of proteases that are central to the apoptotic process. Fluorogenic or luminogenic substrates containing a caspase-specific cleavage sequence can be used to measure the activity of key executioner caspases like caspase-3 and caspase-7.[17]
-
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye to detect apoptotic cells.[17][18]
-
The following sections provide detailed protocols for a selection of these key assays, chosen for their robustness and relevance in screening novel small molecule drug candidates like 1,8-naphthyridines.
Pillar 2: Experimental Workflows & Step-by-Step Protocols
General Cell Culture and Compound Preparation
Expert Insight: Consistency in cell culture practices is the bedrock of reproducible cytotoxicity data. Using cells within a consistent passage number range and ensuring they are in the logarithmic growth phase at the time of the experiment is critical to minimize variability.[19]
-
Cell Line Selection and Maintenance: Choose appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) to assess selectivity. Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2. Adhere to best practices for cell culture to avoid contamination and ensure cell health.[20]
-
Compound Stock Solution Preparation: Prepare a high-concentration stock solution of the novel 1,8-naphthyridine compound (typically 10-50 mM) in a suitable solvent, most commonly dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Working Solution Preparation: On the day of the experiment, prepare serial dilutions of the compound from the stock solution in a complete culture medium. It is crucial to keep the final concentration of the solvent (e.g., DMSO) consistent across all wells and typically below 0.5% to avoid solvent-induced cytotoxicity.[19][21]
Experimental Workflow Overview
Caption: General workflow for in vitro cytotoxicity assays.
Protocol: MTT Cell Viability Assay
This protocol is adapted from established methodologies and is designed for a 96-well plate format.[12][22]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[10][22]
-
Solubilization solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom sterile microplates.
-
Multi-channel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Harvest cells in logarithmic growth phase and determine cell density. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[23][24] Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the 1,8-naphthyridine compounds. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.[12]
Protocol: LDH Cytotoxicity Assay
This protocol measures LDH release into the culture supernatant.[26]
Materials:
-
Commercially available LDH cytotoxicity assay kit (recommended for quality control and standardized reagents).
-
96-well flat-bottom sterile microplates.
-
Multi-channel pipette.
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 490 nm).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up the following controls:
-
Untreated Control: Cells with medium only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test compounds.
-
Background Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[26] Stop the reaction if a stop solution is provided in the kit. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Protocol: Caspase-3/7 Activity Assay
This protocol utilizes a luminogenic substrate to measure caspase-3 and -7 activity.
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar).
-
White-walled, clear-bottom 96-well plates suitable for luminescence measurements.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using a white-walled plate.
-
Incubation: Incubate for the desired duration. The optimal time for detecting caspase activity may be shorter than for viability assays (e.g., 6, 12, or 24 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
Apoptotic Pathway Visualization
Caption: Key events in apoptosis detected by specific assays.
Pillar 3: Data Analysis, Interpretation, and Validation
Data Calculation
For MTT Assay:
-
Correct for Background: Subtract the average absorbance of the media-only wells from all other readings.[10]
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
For LDH Assay:
-
Correct for Background: Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = ((Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100
-
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. It is the concentration of a drug that is required for 50% inhibition in vitro.[27]
-
Data Transformation: The compound concentrations are typically log-transformed.[27][28]
-
Non-linear Regression: The dose-response data (% viability vs. log[concentration]) is plotted and fitted to a sigmoidal dose-response curve (variable slope) using a suitable software program (e.g., GraphPad Prism, Origin).[27][29][30]
-
IC50 Calculation: The software calculates the IC50 value from the fitted curve.[27][31]
Data Presentation: Summarizing Cytotoxicity Results
Quantitative data should be presented clearly to allow for easy comparison between compounds and cell lines.
| Compound | Cell Line | Assay Type | Exposure Time (h) | IC50 (µM) ± SD |
| Naphthyridine-A | MCF-7 | MTT | 48 | 12.5 ± 1.8 |
| Naphthyridine-A | HEK293 | MTT | 48 | > 100 |
| Naphthyridine-B | MCF-7 | MTT | 48 | 5.2 ± 0.7 |
| Naphthyridine-B | HEK293 | MTT | 48 | 65.3 ± 8.2 |
| Doxorubicin (Control) | MCF-7 | MTT | 48 | 0.8 ± 0.1 |
Self-Validating Systems and Troubleshooting
To ensure the trustworthiness of your results, it is essential to incorporate validation steps and be aware of common pitfalls.[32][33]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, edge effects in the plate.[19] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.[23] |
| Low Absorbance Signal (MTT) | Too few cells, insufficient incubation time, inactive MTT reagent.[19][23] | Optimize cell seeding density through titration.[19] Increase incubation time with MTT (up to 4 hours).[12] Ensure MTT reagent is properly stored and protected from light. |
| High Background (LDH) | Serum in the medium can contain LDH. Phenol red can interfere with absorbance readings.[19] | Use a serum-free medium during the final incubation or use heat-inactivated serum. Use a phenol red-free medium for the assay.[19] |
| Compound Interference | The compound may directly reduce MTT or inhibit LDH, leading to false results. | Run a control experiment with the compound in cell-free medium to check for direct interaction with the assay reagents.[12] |
Conclusion
The protocols and principles outlined in this guide provide a robust framework for the in vitro cytotoxicity assessment of novel 1,8-naphthyridine compounds. By employing a multi-assay strategy, maintaining meticulous experimental technique, and performing rigorous data analysis, researchers can generate reliable and reproducible data. This is crucial for making informed decisions in the drug discovery pipeline and advancing promising therapeutic candidates toward further preclinical and clinical development.
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Application and Protocol Guide for the Characterization of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile as a Potential Chemical Probe
Introduction: The 1,8-Naphthyridine Scaffold and the Quest for Specific Chemical Probes
The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives. These compounds have been investigated for a wide array of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2][3] The rigid, planar structure of the 1,8-naphthyridine nucleus serves as a versatile framework for the design of molecules that can interact with a variety of biological targets.[4]
Recent research has highlighted the potential of 1,8-naphthyridine-3-carbonitrile derivatives as potent anti-mycobacterial agents.[5][6] Some of these compounds have been suggested to exert their effect by targeting the enoyl-ACP reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in the fatty acid biosynthesis pathway.[5][6] This has opened up the exciting possibility of developing novel chemical probes based on this scaffold to study and validate InhA as a drug target.
This guide provides a comprehensive set of protocols for the synthesis, characterization, and application of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile as a potential chemical probe for InhA. While this specific molecule is not yet an established probe, its structural features, based on related active compounds, make it a compelling candidate for investigation. We will proceed with a hypothesis-driven approach to rigorously evaluate its potential as a selective tool for studying InhA function.
Physicochemical Properties and Handling
Prior to experimental work, it is crucial to understand the basic properties and safety considerations for the compound class.
| Property | Predicted/Estimated Value | Source/Comment |
| Molecular Formula | C₁₄H₁₃ClN₄ | - |
| Molecular Weight | 272.74 g/mol | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF. | Based on general solubility of naphthyridine derivatives.[7] |
| Safety | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[8] | Based on safety data for related compounds.[8] Standard personal protective equipment (PPE) should be used. |
Part 1: Synthesis and Characterization
The first step in evaluating a potential chemical probe is its synthesis and structural confirmation. The following is a proposed synthetic route based on established methodologies for similar 1,8-naphthyridine derivatives.[6]
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Protocol 1.1: Synthesis of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
Rationale: This protocol employs a Friedländer annulation followed by a chlorination and nucleophilic substitution, a common and effective method for constructing substituted 1,8-naphthyridines.[6][9]
Materials:
-
2-amino-5-chloronicotinaldehyde
-
Ethyl cyanoacetate
-
Piperidine
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
Step 1: Synthesis of 6-Chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile
-
To a solution of 2-amino-5-chloronicotinaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
-
Suspend the intermediate from Step 1 (1.0 eq) in POCl₃ (5.0 eq).
-
Heat the mixture at reflux for 3-4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude chloro-intermediate in DMF.
-
Add piperidine (1.5 eq) to the solution and heat at 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, pour it into water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: In Vitro Characterization as an InhA Inhibitor
The primary hypothesis is that the target compound inhibits the InhA enzyme from M. tuberculosis. The following protocols are designed to test this hypothesis directly.
Mechanism of Action Hypothesis
Caption: A logical workflow for validating a potential chemical probe.
Conclusion
This guide outlines a systematic approach to evaluate 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile as a potential chemical probe for the M. tuberculosis enzyme InhA. By following these protocols, researchers can generate the necessary data to establish its potency, selectivity, and utility in cellular systems. A successful outcome will not only validate this specific molecule as a useful tool for studying mycobacterial fatty acid synthesis but will also pave the way for the development of more advanced probes and potential therapeutics based on the versatile 1,8-naphthyridine scaffold.
References
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Khetmalis, Y. M., Shobha, S., Nandikolla, A., Chandu, A., Murugesan, S., Kumar, M. M. K., & Sekhar, K. V. G. C. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. [Link]
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Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-852. [Link]
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Kantevari, S., Khetmalis, Y. M., & Murugesan, S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(13), 1187-1215. [Link]
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MDPI. (n.d.). A Multifunctional Fluorescent Probe Based on 1,8-Naphthalimide for the Detection of Co2+, F−, and CN−. [Link]
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Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12). [Link]
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Application Notes and Protocols: NMR Spectroscopy for the Characterization of 1,8-Naphthyridines
Introduction: The Privileged Scaffold of 1,8-Naphthyridine
The 1,8-naphthyridine motif is a crucial heterocyclic scaffold in medicinal chemistry and materials science.[1] Its unique arrangement of two nitrogen atoms provides an ideal geometry for chelating metals, making it a "privileged" structure in the design of dinucleating ligands for catalysis.[1] Furthermore, 1,8-naphthyridine derivatives exhibit a wide range of biological activities, including anti-tubercular, anti-bacterial, and anti-tumor properties.[2] The precise structural characterization of these molecules is paramount for understanding their function and for the rational design of new derivatives with enhanced properties.[3]
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,8-naphthyridine derivatives.[2][4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence of molecular structure and purity, which is a critical requirement for regulatory submissions in pharmaceutical development.[5] This guide provides an in-depth overview and practical protocols for utilizing a suite of NMR techniques to thoroughly characterize the 1,8-naphthyridine core and its substituents.
Part 1: Foundational 1D NMR Techniques
One-dimensional ¹H and ¹³C NMR spectra are the starting point for any structural analysis, providing fundamental information about the chemical environment of protons and carbons in the molecule.[5]
¹H NMR Spectroscopy: The Initial Fingerprint
The ¹H NMR spectrum offers a quick assessment of the number and types of protons present. For the unsubstituted 1,8-naphthyridine scaffold, the aromatic protons exhibit a characteristic pattern of chemical shifts and coupling constants.
Causality of Chemical Shifts: The nitrogen atoms in the 1,8-naphthyridine ring are electron-withdrawing, which deshields the adjacent protons, causing them to resonate at a higher chemical shift (downfield). Protons at positions 2 and 7, being α to the nitrogen atoms, are the most deshielded.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted 1,8-Naphthyridine
| Proton Position | Typical Chemical Shift (δ) in ppm | Multiplicity | Typical Coupling Constants (J) in Hz |
| H-2, H-7 | ~8.8 - 9.2 | dd | ⁴J ≈ 1.7 Hz, ³J ≈ 4.2 Hz |
| H-4, H-5 | ~8.0 - 8.4 | dd | ⁴J ≈ 1.7 Hz, ³J ≈ 8.2 Hz |
| H-3, H-6 | ~7.4 - 7.8 | dd | ³J ≈ 4.2 Hz, ³J ≈ 8.2 Hz |
Note: Chemical shifts are solvent-dependent and can be influenced by substituents.[6]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra generally require a longer acquisition time.[3]
Causality of Chemical Shifts: Similar to ¹H NMR, the electron-withdrawing nature of the nitrogen atoms causes the adjacent carbons (C-2, C-7, and the bridgehead C-8a, C-4a) to be deshielded and appear at higher chemical shifts.[7]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Unsubstituted 1,8-Naphthyridine
| Carbon Position | Typical Chemical Shift (δ) in ppm |
| C-2, C-7 | ~152 - 156 |
| C-4, C-5 | ~136 - 140 |
| C-3, C-6 | ~121 - 125 |
| C-4a, C-8a | ~145 - 150 |
Note: Quaternary carbons (like C-4a and C-8a) often show weaker signals.
Part 2: Advanced 2D NMR Techniques for Unambiguous Assignments
While 1D NMR provides a foundational overview, 2D NMR experiments are essential for definitively assigning proton and carbon signals, especially in complex, substituted 1,8-naphthyridine derivatives.[5] These techniques correlate signals based on through-bond or through-space interactions.
Workflow for Comprehensive NMR Analysis
The following diagram illustrates a logical workflow for the complete structural elucidation of a substituted 1,8-naphthyridine derivative using a combination of 1D and 2D NMR techniques.
Caption: Workflow for 1,8-Naphthyridine Characterization.
COSY (Correlation Spectroscopy): Mapping Proton-Proton Couplings
The COSY experiment is the cornerstone of 2D NMR, revealing which protons are coupled to each other, typically through two or three bonds.[8] This is invaluable for identifying adjacent protons in the aromatic rings and in any aliphatic side chains.
Expert Insight: In a substituted 1,8-naphthyridine, a COSY spectrum will clearly show the correlation between H-2 and H-3, and H-3 and H-4 on one ring, and similarly for H-5, H-6, and H-7 on the other. This allows for the straightforward identification of intact spin systems within the molecule.[5]
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Correlations
The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹JCH coupling).[5] This is the most reliable method for assigning the signals of protonated carbons.
Expert Insight: By overlaying the ¹H NMR spectrum on the horizontal axis and the ¹³C NMR spectrum on the vertical axis, each cross-peak in the HSQC spectrum definitively links a specific proton to its directly bonded carbon. This is a crucial step in assigning the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range Connectivity
The HMBC experiment is arguably the most powerful tool for elucidating the overall carbon framework. It detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[9]
Trustworthiness of the Protocol: HMBC is self-validating because it connects different spin systems. For example, a correlation from the proton at position 7 to the quaternary carbon at position 8a, and from the proton at position 2 to the same carbon, unambiguously confirms the connectivity around the nitrogen and the bridgehead carbon. This is also the primary method for assigning quaternary carbons, which are invisible in HSQC spectra.[10]
Key HMBC Correlations for 1,8-Naphthyridine
The following diagram illustrates the key long-range correlations that are essential for confirming the 1,8-naphthyridine scaffold.
Caption: Key HMBC correlations in 1,8-naphthyridine.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations
NOESY and ROESY experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This is crucial for determining stereochemistry and conformation.
Expert Insight: For a substituted 1,8-naphthyridine, a NOESY spectrum can confirm the relative positions of substituents. For instance, a cross-peak between a proton on a substituent at the 2-position and the proton at the 3-position would confirm their spatial proximity. For larger molecules where the NOE might be zero, ROESY is a more reliable alternative.[11]
Part 3: Experimental Protocols
Detailed and standardized protocols are essential for acquiring high-quality, reproducible NMR data.[3]
Sample Preparation Protocol
-
Mass Determination: Accurately weigh 5-10 mg of the 1,8-naphthyridine derivative for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, 20-50 mg may be required for a good signal-to-noise ratio in a reasonable time.[12]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in which the compound is fully soluble. The choice of solvent can affect chemical shifts.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[13]
-
Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).[14] Note that modern spectrometers can also reference to the residual solvent peak.[15][16]
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid particles by filtering through a small plug of cotton wool in a Pasteur pipette if necessary.[17]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
General Spectrometer Protocol (1D ¹H NMR)
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm to cover the aromatic and any aliphatic regions.
-
Number of Scans (NS): 16 to 64 scans are usually sufficient for good signal-to-noise.[3]
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the chemical shift scale using TMS or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.[3]
-
General Spectrometer Protocol (2D HSQC)
-
Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsp' on Bruker systems for multiplicity editing).
-
¹H Spectral Width (F2): Same as the ¹H NMR spectrum.
-
¹³C Spectral Width (F1): Typically 0-160 ppm.
-
Number of Increments (F1 dimension): 256 to 512 increments are common for good resolution.
-
Number of Scans (NS): 2 to 8 scans per increment.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz for aromatic C-H bonds.
-
-
Data Processing:
-
Apply Fourier transformation in both dimensions (F2 and F1).
-
Perform phase and baseline correction.
-
General Spectrometer Protocol (2D HMBC)
-
Instrument Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker systems).
-
Spectral Widths (F1 and F2): Same as the HSQC experiment.
-
Long-Range Coupling Delay: This is a critical parameter. A delay optimized for a long-range coupling constant of 8-10 Hz is a good starting point for detecting ²JCH and ³JCH correlations in aromatic systems.[9]
-
Number of Scans (NS): 4 to 16 scans per increment are often necessary due to the lower intensity of long-range correlations.
-
-
Data Processing:
-
Apply Fourier transformation, followed by phase and baseline correction.
-
Conclusion
A systematic approach combining 1D and 2D NMR techniques is essential for the comprehensive and unambiguous characterization of 1,8-naphthyridine derivatives. By starting with fundamental ¹H and ¹³C NMR and progressing through COSY, HSQC, and HMBC experiments, researchers can build a complete picture of the molecular structure, from individual spin systems to the entire carbon framework. The strategic application of these powerful analytical tools, guided by the principles and protocols outlined in this note, will ensure the scientific integrity and trustworthiness of structural assignments in drug discovery and materials science research.
References
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
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van der Vlugt, J. I., et al. (2022). Quantification of the Steric Properties of 1,8-Naphthyridine-Based Ligands in Dinuclear Complexes. Molecules, 27(23), 8486. [Link]
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Nikolova, I., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(10), 138. [Link]
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Ghate, M., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22893-22912. [Link]
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Ilies, M., et al. ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][5][18]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][5][18]. Revue Roumaine de Chimie, 53(1), 39-42. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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Reddy, T. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14, 22893-22912. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Cuevas-Yañez, E., et al. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules, 28(24), 8078. [Link]
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JEOL Ltd. Observation of NOE by HSQC-NOESY. JEOL Ltd. [Link]
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University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
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Keeler, J. (2005). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]
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Oregon State University. 13C NMR Chemical Shift. Department of Chemistry. [Link]
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Application Notes and Protocols for the Development of Antimicrobial Agents from 1,8-Naphthyridine Scaffolds
Introduction: The Enduring Potential of the 1,8-Naphthyridine Scaffold in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable challenge to global public health, necessitating the urgent discovery and development of novel therapeutic agents. Within the landscape of medicinal chemistry, the 1,8-naphthyridine core has long been recognized as a "privileged scaffold"—a molecular framework with a proven propensity for interacting with biological targets and eliciting a range of pharmacological responses.[1] This is historically exemplified by nalidixic acid, the progenitor of the quinolone class of antibiotics, which features a 1,8-naphthyridine-3-carboxylic acid core.[2] The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and transcription.[2]
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the design, synthesis, and evaluation of novel antimicrobial agents derived from 1,8-naphthyridine scaffolds. We provide not only detailed, field-proven protocols but also the scientific rationale underpinning these experimental choices, aiming to empower researchers to navigate the complexities of antimicrobial drug discovery with confidence and precision.
Drug Development Workflow: A Strategic Overview
The journey from a promising chemical scaffold to a viable antimicrobial candidate is a multi-stage process. The following workflow provides a strategic roadmap for the development of 1,8-naphthyridine-based antimicrobial agents.
Figure 1: Overall workflow for developing 1,8-naphthyridine antimicrobials.
Part 1: Chemical Synthesis of 1,8-Naphthyridine Derivatives
The synthesis of 1,8-naphthyridine-3-carboxylic acid derivatives is a cornerstone of developing novel antimicrobial agents from this scaffold. The following protocol details a multi-step synthesis, culminating in compounds with potential antimicrobial activity.
Protocol 1: Synthesis of 1-Ethyl-7-(substituted)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic Acid Derivatives
This protocol outlines a general and effective method for synthesizing 1,8-naphthyridine-3-carboxylic acid derivatives, which are analogs of nalidixic acid.
Step 1: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
-
In a round-bottom flask, reflux a mixture of a suitable malonate and diphenyl ether.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with a suitable solvent (e.g., diethyl ether) to remove impurities.
-
Dry the product under vacuum to obtain the intermediate, ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
Step 2: N-Alkylation of the Naphthyridine Ring
-
To a stirred solution of the product from Step 1 in dry dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add the desired alkylating agent (e.g., ethyl iodide for an N-ethyl group) and continue stirring for 24 hours.
-
Evaporate the solvent in vacuo.
-
Add diethyl ether to the residue to precipitate the N-alkylated product.
-
Collect the solid by filtration and dry under vacuum.
Step 3: Hydrolysis of the Ester
-
Reflux the N-alkylated ester from Step 2 in a mixture of 10% aqueous sodium hydroxide and ethanol for 2 hours.
-
After cooling, acidify the reaction mixture with a suitable acid (e.g., 10% HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with water, and dry to yield the 1-alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
Step 4: Amide Coupling with Substituted Amines
-
In a flask, stir a mixture of the carboxylic acid from Step 3, the desired substituted amine, and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent like tetrahydrofuran (THF) at room temperature for one hour.[3]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Evaporate the solvent from the filtrate and purify the residue by column chromatography or recrystallization to obtain the final 1,8-naphthyridine-3-carboxamide derivative.[4]
Part 2: Structure-Activity Relationship (SAR) of 1,8-Naphthyridine Derivatives
The antimicrobial potency of 1,8-naphthyridine derivatives can be significantly influenced by the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for designing more effective antimicrobial agents.
Key positions for modification on the 1,8-naphthyridine scaffold that influence antimicrobial activity include:
-
N-1 Position: Substitution at the N-1 position, typically with small alkyl groups like ethyl or cyclopropyl, is often crucial for potent antibacterial activity.
-
C-6 Position: The introduction of a fluorine atom at the C-6 position generally enhances antibacterial activity, a hallmark of the fluoroquinolone class.
-
C-7 Position: The substituent at the C-7 position plays a significant role in determining the spectrum of activity and potency. Piperazine and its derivatives are common and effective substituents at this position.[5]
The following diagram illustrates the key positions on the 1,8-naphthyridine scaffold that are critical for its antimicrobial activity.
Figure 2: Key positions for SAR on the 1,8-naphthyridine scaffold.
The following table summarizes the in vitro activity of representative 1,8-naphthyridine antibiotics against key bacterial pathogens, highlighting the evolution of this class of compounds.
| Compound | Generation | Key Structural Features | MIC90 (µg/mL) vs. S. aureus | MIC90 (µg/mL) vs. S. pneumoniae |
| Nalidixic Acid | First | N-ethyl, C7-methyl | Resistant[5] | Resistant |
| Enoxacin | Second | N-ethyl, C6-fluoro, C7-piperazinyl | 1.0 - 4.0[5] | 2.0 |
| Trovafloxacin | Third | N-2,4-difluorophenyl, C6-fluoro, C7-3-azabicyclo[3.1.0]hex-6-yl | 0.125[5] | 0.06 |
| Garenoxacin | Fourth | N-cyclopropyl, C6-fluoro, C7-difluoromethoxypiperidinyl | 0.125 - 0.5[5] | 0.06 |
Part 3: In Vitro Antimicrobial Evaluation
A critical step in the development of new antimicrobial agents is the robust in vitro evaluation of their efficacy against a panel of clinically relevant bacterial strains. The following protocols detail standard methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and anti-biofilm activity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Perform an MIC test as described in Protocol 2.
-
Subculturing:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto an agar plate that does not contain the antimicrobial agent.
-
-
Incubation:
-
Incubate the agar plate at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[6]
-
Protocol 4: Anti-Biofilm Activity Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
-
Biofilm Formation:
-
Prepare a 1:100 dilution of an overnight bacterial culture in a suitable growth medium (e.g., TSB with glucose).
-
Dispense 100 µL of the diluted culture into the wells of a 96-well flat-bottom plate.
-
Add 100 µL of the test compound at various concentrations to the wells. Include a growth control (no compound).
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Staining:
-
Gently aspirate the planktonic cells from each well.
-
Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.
-
Air dry the plate for 15 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7]
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[8]
-
Incubate for 10 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
-
Part 4: Elucidation of the Mechanism of Action
Understanding how a novel antimicrobial agent exerts its effect is crucial for its development. For 1,8-naphthyridine derivatives, a primary mechanism of action is the inhibition of bacterial DNA gyrase. Additionally, assessing the compound's effect on bacterial membrane integrity can provide valuable insights.
Protocol 5: DNA Gyrase Supercoiling Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Setup:
-
On ice, prepare a master mix containing 5X assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and glycerol), relaxed pBR322 plasmid DNA, and ATP.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a positive control (e.g., ciprofloxacin) and a negative control (solvent).
-
Add a defined unit of E. coli DNA gyrase to each tube except for the no-enzyme control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and bromophenol blue.
-
The samples can be treated with proteinase K to remove the enzyme.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
-
The following diagram illustrates the principle of the DNA gyrase supercoiling inhibition assay.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. ableweb.org [ableweb.org]
- 8. static.igem.org [static.igem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield, purity, and overall success of the synthesis.
Introduction
The synthesis of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core structure, a 1,8-naphthyridine ring, is a recognized privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] This guide will walk you through a reliable synthetic pathway, highlighting critical parameters and offering solutions to common challenges.
The proposed synthetic route involves three key stages:
-
Cyclization: Formation of the 2,6-dihydroxy-1,8-naphthyridine-3-carbonitrile core.
-
Chlorination: Conversion of the dihydroxy intermediate to the reactive 2,6-dichloro-1,8-naphthyridine-3-carbonitrile.
-
Selective Nucleophilic Aromatic Substitution (SNAr): Introduction of the piperidine moiety at the C2 position.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall synthetic workflow for 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis for achieving a high overall yield?
A1: While each step is important, the selective nucleophilic aromatic substitution (SNAr) in Step 3 is often the most critical for maximizing the yield of the final product. The key challenge is to achieve mono-substitution at the C2 position while minimizing the formation of the di-substituted byproduct where piperidine replaces both chlorine atoms. The regioselectivity of this step is highly dependent on the reaction conditions.
Q2: Why is the C2 position more reactive than the C6 position in the SNAr reaction?
A2: The enhanced reactivity of the C2 and C4 (and by extension C5 and C7) positions in the 1,8-naphthyridine ring system towards nucleophiles is attributed to the electron-withdrawing effect of the nitrogen atoms in the pyridine rings. In the case of 2,6-dichloro-1,8-naphthyridine-3-carbonitrile, the C2 position is further activated by the adjacent electron-withdrawing nitrile group at C3. This additional activation makes the C2 position significantly more electrophilic and thus more susceptible to nucleophilic attack compared to the C6 position.
Q3: Are there alternative methods for the chlorination step?
A3: While phosphorus oxychloride (POCl₃) is a common and effective reagent for converting hydroxy-azaheterocycles to their chloro-derivatives, other reagents like a mixture of POCl₃ and phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be employed.[2] However, POCl₃ often provides good yields and is widely used for this type of transformation.[3] The choice of chlorinating agent may depend on the specific substrate and desired reactivity.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the progress of all three steps. It allows for a quick assessment of the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of closely related impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[4] ¹H NMR spectroscopy of small aliquots taken from the reaction mixture can also be used to monitor the conversion.[5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Cyclization) | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. | - Extend the reaction time and monitor by TLC until the starting material is consumed. - Optimize the reaction temperature. Some cyclizations may require elevated temperatures to proceed efficiently. - Ensure the purity of the starting materials, as impurities can inhibit the reaction or lead to side products. |
| Low Yield in Step 2 (Chlorination) | - Incomplete reaction. - Hydrolysis of the chloro-product during workup. - Insufficient amount of chlorinating agent. | - Ensure the reaction goes to completion by monitoring with TLC. - Perform the workup under anhydrous conditions as much as possible until the excess POCl₃ is quenched. Pouring the reaction mixture onto ice-cold water or a basic solution should be done carefully and quickly.[2] - Use a sufficient excess of POCl₃ to drive the reaction to completion.[3] |
| Formation of Di-substituted Byproduct in Step 3 (SNAr) | - Reaction temperature is too high. - Extended reaction time. - Excess piperidine used. | - Perform the reaction at a lower temperature to favor mono-substitution. Start at room temperature and gently heat if necessary. - Monitor the reaction closely by TLC and stop it as soon as the starting dichloro-intermediate is consumed. - Use a controlled amount of piperidine (e.g., 1.0-1.2 equivalents). |
| Difficulty in Purifying the Final Product | - Co-elution of the product with impurities. - Tailing of the product spot on the TLC plate. - Oily product that is difficult to crystallize. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase to prevent interaction of the basic product with the acidic silica gel. - If column chromatography yields an oil, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. Recrystallization from a suitable solvent system can also be attempted. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the final SNAr step.
Experimental Protocols
Step 1: Synthesis of 2,6-Dihydroxy-1,8-naphthyridine-3-carbonitrile
This step involves the cyclization of appropriate starting materials to form the naphthyridine core. A common method is the reaction of a 2,6-diaminopyridine with a malonate derivative.
Materials:
-
2,6-Diaminopyridine
-
Diethyl malonate (or a similar active methylene compound)
-
Sodium ethoxide
-
Ethanol
-
Dowtherm A (optional, for high-temperature reactions)
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-diaminopyridine in anhydrous ethanol.
-
Add sodium ethoxide to the solution and stir for 15-20 minutes at room temperature.
-
To this mixture, add diethyl malonate dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain crude 2,6-dihydroxy-1,8-naphthyridine-3-carbonitrile.
Step 2: Synthesis of 2,6-Dichloro-1,8-naphthyridine-3-carbonitrile
This step converts the dihydroxy intermediate into the di-chloro compound, which is activated for the subsequent nucleophilic substitution.
Materials:
-
2,6-Dihydroxy-1,8-naphthyridine-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Ice-water
-
Sodium bicarbonate solution
-
Dichloromethane (DCM)
Procedure:
-
In a fume hood, carefully add 2,6-dihydroxy-1,8-naphthyridine-3-carbonitrile to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux (around 110-120 °C) for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dichloro-1,8-naphthyridine-3-carbonitrile.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 3: Synthesis of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
This is the final step where the piperidine moiety is introduced selectively at the C2 position.
Materials:
-
2,6-Dichloro-1,8-naphthyridine-3-carbonitrile
-
Piperidine
-
A suitable solvent (e.g., ethanol, acetonitrile, or DMF)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, optional)
Procedure:
-
Dissolve 2,6-dichloro-1,8-naphthyridine-3-carbonitrile in the chosen solvent in a round-bottom flask.
-
Add 1.0-1.2 equivalents of piperidine to the solution. A base can be added if desired to scavenge the HCl formed during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. Gentle heating (e.g., to 40-50 °C) can be applied if the reaction is slow, but this may increase the formation of the di-substituted product.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane or methanol in dichloromethane, often with the addition of 0.5-1% triethylamine to prevent peak tailing.
-
Combine the fractions containing the pure product and evaporate the solvent to obtain 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile.
Data Summary
| Step | Reactants | Product | Typical Yield | Key Parameters |
| 1 | 2,6-Diaminopyridine, Diethyl malonate | 2,6-Dihydroxy-1,8-naphthyridine-3-carbonitrile | 60-75% | Reflux in ethanol with a base. |
| 2 | Dihydroxy intermediate, POCl₃ | 2,6-Dichloro-1,8-naphthyridine-3-carbonitrile | 70-85% | Reflux in excess POCl₃. Anhydrous conditions are important. |
| 3 | Dichloro intermediate, Piperidine | 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile | 50-70% | Controlled stoichiometry and temperature are crucial for selectivity. |
References
- troubleshooting guide for the synthesis of 1,8-naphthyridine derivatives - Benchchem.
- strategies to avoid byproduct formation in 1,8-naphthyridine synthesis - Benchchem.
-
Regioselective Nucleophilic Aromatic Substitution of Benzo[c][6][7]naphthyridines. Available at:
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH.
- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
- Haloselectivity of Heterocycles - Baran Lab.
- 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC.
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno.
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate.
- Technical Support Center: Synthesis of Polysubstituted Naphthyridines - Benchchem.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PubMed Central.
- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing.
- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides - ResearchGate.
-
Nucleophilic-Substitution Reactions in Benzo[C][8][9]Naphthyridines - ResearchGate. Available at:
- (PDF) A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY - ResearchGate.
- Synthesis and evaluation of fluorogenic 2-amino-1,8-naphthyridine derivatives for the detection of bacteria - RSC Publishing.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH.
- 1,8-Naphthyridine synthesis - Organic Chemistry Portal.
- Heteroaromatization of Coumarin Part I: Design, Synthesis, Re-Actions, Antitumor Activities of Novel of Chromen-3-Yl-Pyridine and Chromen-3-Yl-Naphthyridine Derivatives - Preprints.org.
- NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - MDPI.
- (PDF) POCl 3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2- b ]pyrroles - ResearchGate.
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
-
Synthesis and in vitro Biological Evaluation of 6-chloro dibenzo[c,f][6][7]naphthyridine - IJASRM. Available at:
- Molecular Recognition Studies on Naphthyridine Derivatives - PMC - NIH.
- Certificate of Analysis - MedchemExpress.com.
- 1260898-43-8 | 2,6-Dichloro-1,8-naphthyridine - ChemScene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Molecular Recognition Studies on Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Technical Support Center: Troubleshooting Poor Solubility of 1,8-Naphthyridine Derivatives in Assays
Welcome to the technical support center for researchers working with 1,8-naphthyridine derivatives. This class of heterocyclic compounds holds immense promise in drug discovery, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] However, the planar, aromatic nature of the 1,8-naphthyridine scaffold often contributes to poor aqueous solubility. This can lead to significant challenges in biological assays, including compound precipitation, inaccurate concentration measurements, and misleading results.
This guide provides a series of troubleshooting strategies and in-depth explanations to help you overcome these solubility hurdles, ensuring the integrity and reproducibility of your experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Observations & Stock Solutions
Q1: My 1,8-naphthyridine derivative precipitated immediately when I diluted my DMSO stock into the aqueous assay buffer. What is happening and how can I fix it?
A1: This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a concentrated organic stock (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[4][5] The organic solvent is diluted, but the compound is not, exceeding its solubility limit in the final aqueous environment.
Here is a systematic approach to resolving this:
-
Reduce Final Concentration: The simplest first step is to lower the final concentration of your compound in the assay. Your compound may be active at a concentration below its solubility limit.
-
Modify the Dilution Method: Instead of a single large dilution, perform a serial dilution in pre-warmed (37°C) media or buffer.[5] Adding the stock solution dropwise to the buffer while gently vortexing can also prevent localized high concentrations that initiate precipitation.[5]
-
Introduce a Co-solvent: Incorporating a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer can significantly increase the solubility of your compound.[6][7]
-
Start with low concentrations of DMSO or ethanol (e.g., 0.5-1% v/v).
-
Crucially, you must run a solvent tolerance control experiment to determine the maximum concentration of the co-solvent that does not interfere with your assay's biological system (e.g., enzyme activity, cell viability).[6]
-
Q2: What is the best practice for preparing and storing stock solutions of poorly soluble 1,8-naphthyridine derivatives to ensure consistency?
A2: The integrity of your stock solution is fundamental to reproducible results. Improper preparation or storage can lead to the compound precipitating out of the stock solution over time, especially during freeze-thaw cycles.
Best Practices for Stock Solutions:
-
Solvent Choice: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the standard choice for initial stock solutions due to its excellent solvating power for a wide range of organic molecules.[6] Ensure the DMSO is anhydrous, as water absorption can reduce compound solubility over time.[4]
-
Dissolution: To ensure the compound is fully dissolved, vortex the solution thoroughly. If solids persist, brief sonication in a water bath can be effective.[5] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8] Repeated freezing and thawing can cause the compound to fall out of solution, meaning the concentration you pipette is not what you assume it is.[4][9]
-
Labeling: Always label vials clearly with the compound name, concentration, solvent, and preparation date.[10]
Systematic Solubility Optimization
Q3: How can I systematically determine the maximum soluble concentration of my compound in my specific assay buffer before running the full experiment?
A3: Determining the kinetic or thermodynamic solubility of your compound in the final assay buffer is a critical preliminary experiment. This will define the upper concentration limit for your dose-response curves and prevent you from working with what is effectively a suspension rather than a solution.
A practical method is to perform a visual or nephelometric solubility assessment. See Protocol 1 for a detailed, step-by-step guide. This process involves preparing a series of dilutions and observing the concentration at which the first signs of precipitation appear, either visually as cloudiness or by measuring light scattering.
Caption: Troubleshooting workflow for poor compound solubility.
Q4: My 1,8-naphthyridine derivative has basic nitrogen atoms. Can I use pH to improve its solubility?
A4: Absolutely. This is a key strategy based on fundamental chemical principles. The nitrogen atoms in the 1,8-naphthyridine ring system are basic and can be protonated at acidic or near-neutral pH.
-
The Principle: The uncharged (neutral) form of the molecule is typically less water-soluble than its charged (protonated, salt) form. By lowering the pH of your buffer, you increase the concentration of the protonated, more soluble species.[11]
-
Practical Steps:
-
Determine pKa: If not known, determine the pKa of your compound. The pKa is the pH at which the compound is 50% ionized.
-
Adjust Buffer pH: Prepare your assay buffer at a pH that is 1-2 units below the pKa of the basic nitrogen. This will ensure that the vast majority of your compound exists in its protonated, more soluble form.
-
Verify Assay Compatibility: As with co-solvents, you must confirm that your biological assay is tolerant to the change in pH. Run appropriate controls to ensure pH does not alter protein activity or cell health.
-
Caption: Effect of pH on the ionization and solubility of a basic compound.
Q5: Co-solvents and pH adjustments are insufficient or interfere with my assay. What other solubilizing agents can I try?
A5: When simple methods fail, you can employ pharmaceutical excipients to enhance solubility. These are additives commonly used in drug formulation.[12][13] It is critical to test these for assay interference.
| Excipient Type | Examples | Typical Starting Concentration (w/v or v/v) | Key Considerations |
| Non-ionic Surfactants | Tween® 80, Polysorbate 20 | 0.01 - 0.1% | Can form micelles to encapsulate the compound.[6] May interfere with protein-protein interactions. Also used to diagnose aggregation (see Q6). |
| Cyclodextrins | β-Cyclodextrin, HP-β-CD | 1 - 10 mM | Form inclusion complexes with hydrophobic molecules, shielding them from water.[14][15] |
| Polymers | PEG 400, Poloxamer 188 | 1 - 5% | Increase solvent capacity.[16][17] High concentrations can increase viscosity. |
| Proteins | Bovine Serum Albumin (BSA) | 0.1 - 4% | Can bind to hydrophobic compounds, keeping them in solution.[16][18] Only suitable for assays where non-specific protein binding is not a concern. |
Identifying Assay Artifacts
Q6: I managed to get my compound into solution, but the results are inconsistent, and I suspect false positives. Is this related to solubility?
A6: Yes, this is a very common and critical issue. Poorly soluble compounds, even when they appear to be in solution, can form sub-visible colloidal aggregates at micromolar concentrations.[19] These aggregates can non-specifically inhibit enzymes by sequestering the protein, leading to potent-looking but artifactual activity.[20] This is a major source of false positives in high-throughput screening.[4][19]
How to Test for Aggregation-Based Inhibition: The gold-standard method is to re-run the inhibition assay in the presence of a small amount of non-ionic detergent, such as 0.01% Triton X-100 or Tween-80.
-
Mechanism: The detergent disrupts the colloidal aggregates, "rescuing" the enzyme activity.
-
Interpretation:
-
If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely an aggregator and a false positive.
-
If the inhibitory activity remains the same , the compound is likely a specific, "true" inhibitor.
-
For a detailed methodology, see Protocol 2: Counter-Screening for Compound Aggregation .
Caption: Workflow for identifying aggregation-based inhibitors.
Experimental Protocols
Protocol 1: Determining Maximum Aqueous Solubility
Objective: To estimate the highest concentration of a 1,8-naphthyridine derivative that remains in solution in the final aqueous assay buffer.
Materials:
-
1,8-naphthyridine derivative
-
100% Anhydrous DMSO
-
Final aqueous assay buffer (pre-warmed to the assay temperature, e.g., 37°C)
-
Clear 96-well plate or microcentrifuge tubes
-
Plate reader capable of measuring absorbance or a nephelometer (optional)
Procedure:
-
Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock (e.g., 20-50 mM).[5] Ensure it is fully dissolved.
-
Prepare Serial Dilutions: Create a series of dilutions of the stock solution in your pre-warmed assay buffer. For example, prepare final concentrations ranging from 200 µM down to 1 µM. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Equilibrate: Incubate the plate at the intended assay temperature (e.g., 37°C) for a period that mimics your experiment (e.g., 1-2 hours).[5]
-
Visual Inspection: Carefully inspect each well against a dark background. The highest concentration that remains perfectly clear, with no visible precipitate, cloudiness, or crystals, is your estimated maximum soluble concentration.
-
(Optional) Quantitative Measurement: For a more sensitive measurement, read the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm). A sharp increase in absorbance/scattering indicates light-scattering from insoluble particles. The concentration just before this increase is the solubility limit.
Protocol 2: Counter-Screening for Compound Aggregation
Objective: To determine if the observed biological activity of a compound is due to the formation of colloidal aggregates.
Materials:
-
Inhibitor stock solution in DMSO
-
Target protein/enzyme and substrate
-
Assay Buffer
-
Assay Buffer containing 0.02% Triton X-100 (this will be diluted 1:1 to a final concentration of 0.01%)
-
96- or 384-well assay plates
-
Plate reader
Procedure:
-
Prepare Two Sets of Plates: Label two sets of plates, one for "-Detergent" and one for "+Detergent".
-
Prepare Dose-Response Curves: In both sets of plates, prepare identical serial dilutions of your test compound to generate a full dose-response curve (e.g., 8-12 concentrations). Include appropriate positive (no inhibitor) and negative (no enzyme) controls.
-
Add Buffers:
-
To the "-Detergent" plates, add your standard Assay Buffer .
-
To the "+Detergent" plates, add the Assay Buffer containing 0.02% Triton X-100 .
-
-
Initiate Reaction: Add the enzyme and substrate according to your standard assay protocol to all plates.
-
Incubate and Read: Incubate the plates and measure the reaction progress using a plate reader as you normally would.
-
Analyze Data: Calculate the percent inhibition for each concentration and plot the dose-response curves for both the "-Detergent" and "+Detergent" conditions. Determine the IC50 value for each curve.
-
Interpret Results: A significant rightward shift (e.g., >5-10 fold increase) in the IC50 value in the "+Detergent" condition strongly indicates that the compound is an aggregator.[20]
References
-
Singh, A., et al. (2019). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]
-
Wishart, G. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. [Link]
-
Shah, V., et al. (2021). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate. [Link]
-
World Pharma Today (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Shah, D., et al. (2014). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. Bentham Science. [Link]
-
FasterCapital (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]
-
Ferrarini, P., et al. (1989). Study of inhibition of platelet aggregation of 1,8-naphthyridine derivatives. Il Farmaco. [Link]
-
Hilaris Publisher (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Semantic Scholar. [Link]
-
Reddit user discussion (2022). How to tackle compound solubility issue. r/labrats on Reddit. [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
-
Pharmapproach (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. [Link]
-
Li, S. & Wong, S. (2024). Co-solvent and Complexation Systems. ResearchGate. [Link]
-
Shah, D., et al. (2014). A Systematic Evaluation of Solubility Enhancing Excipients to Enable the Generation of Permeability Data for Poorly Soluble Compounds in Caco-2 Model. ResearchGate. [Link]
-
de Menezes, R., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Pharmaceuticals. [Link]
-
Tomar, V., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]
-
Sravanthi, V., & Kumar, S. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. [Link]
-
Ojha, M., et al. (2020). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Mini-Reviews in Medicinal Chemistry. [Link]
-
Dahlin, J.L., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
Coan, K. & Shoichet, B. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. [Link]
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- 20. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of the Friedlander Synthesis for Naphthyridines
Welcome to the technical support center for the optimization of the Friedlander synthesis of naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, troubleshoot common issues, and optimize conditions for high-yield, selective synthesis. The Friedlander annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a cornerstone for constructing the medicinally significant naphthyridine scaffold.[1][2] However, achieving optimal outcomes requires a deep understanding of the reaction parameters. This guide provides field-proven insights and evidence-based protocols to enhance your experimental success.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the Friedlander synthesis of naphthyridines, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a frequent challenge in the Friedlander synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Causality: The Friedlander synthesis is a delicate interplay of condensation and cyclodehydration.[3] Inefficient catalysis, suboptimal reaction temperature, or the use of an inappropriate solvent can stall the reaction at an intermediate stage or promote side reactions, thus reducing the yield of the desired naphthyridine. The purity of starting materials is also paramount, as impurities can inhibit the catalyst or participate in unwanted side reactions.[4]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Actionable Recommendations:
-
Catalyst Selection and Loading: The choice of catalyst is critical. While traditional methods employ strong acids or bases, these can lead to side reactions.[3] Consider modern, milder catalysts:
-
Ionic Liquids: Choline hydroxide (ChOH) has been shown to be a highly effective, metal-free, and biocompatible catalyst, particularly in aqueous media.[5][6] Basic ionic liquids like [Bmmim][Im] also serve as both catalyst and solvent, simplifying the reaction setup.[7][8]
-
Lewis Acids: Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is an efficient and reusable catalyst for solvent-free reactions under grinding conditions, often leading to high yields in short reaction times.[3]
-
Catalyst Loading: Start with a catalytic amount (e.g., 1-5 mol%). Higher catalyst loading does not always equate to higher yield and can complicate purification. Optimize the loading for your specific substrates.[6]
-
-
Solvent Optimization: The reaction medium significantly influences reaction rates and yields.
-
Temperature Control: While some protocols require heating to 50-80°C, highly active catalyst systems can proceed efficiently at room temperature.[4][6][7] Experiment with a temperature gradient to find the optimal condition for your substrate combination.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.[6][9]
-
Q2: I am observing the formation of multiple products, indicating poor regioselectivity. How can I control the formation of the desired regioisomer?
Poor regioselectivity is a well-known issue when using unsymmetrical ketones, which possess two different α-methylene groups that can participate in the initial condensation.[1][4]
-
Causality: The reaction can proceed via two different enolates, leading to the formation of two distinct constitutional isomers. The thermodynamic and kinetic stability of these enolates, influenced by the catalyst and reaction conditions, dictates the product ratio.
-
Strategies for Enhancing Regioselectivity:
-
Catalyst Choice: The structure of the catalyst can sterically or electronically favor the formation of one regioisomer over the other.
-
Amine Catalysts: Cyclic secondary amines, particularly the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have been reported to provide high regioselectivity for the 2-substituted 1,8-naphthyridine product.[10]
-
-
Slow Addition of Substrate: Slowly adding the unsymmetrical ketone to the reaction mixture can maintain a low concentration of the ketone, favoring the kinetically controlled formation of the less substituted enolate and thus improving regioselectivity.[10]
-
Temperature Effects: Regioselectivity can be temperature-dependent. In some systems, higher temperatures have been shown to increase the regioselectivity towards the thermodynamically more stable product.[10]
-
Q3: My product is difficult to purify. What strategies can I employ for a cleaner reaction and easier work-up?
Purification challenges often arise from incomplete reactions, side product formation, or difficulty in removing the catalyst.
-
Causality: Harsh reaction conditions can lead to the formation of tars and other side products. Non-recoverable catalysts can contaminate the crude product, necessitating complex purification procedures like column chromatography.
-
Recommendations for Simplified Purification:
-
Embrace Greener Methodologies:
-
Aqueous Reactions: When using water as a solvent, the product can often be extracted with an organic solvent like ethyl acetate, leaving water-soluble catalysts (e.g., choline hydroxide) and byproducts in the aqueous phase.[5][9]
-
Solvent-Free Grinding: In solvent-free reactions, the crude product is often obtained as a solid that can be isolated by simple filtration after washing with a suitable solvent (e.g., cold water) to remove the catalyst.[3][9]
-
-
Use of Recyclable Catalysts: Employing catalysts that can be easily recovered and reused, such as CeCl₃·7H₂O or certain ionic liquids, not only makes the process more sustainable but also simplifies purification as the catalyst can be removed mechanically or by simple extraction.[3][8]
-
Mild Reaction Promoters: Propylphosphonic anhydride (T3P®) has been used as a promoter under mild conditions. After the reaction, T3P® byproducts can be easily removed by quenching with water, simplifying the work-up procedure.
-
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the Friedlander synthesis of 1,8-naphthyridines?
A: The reaction proceeds through an initial base- or acid-catalyzed aldol-type condensation between the 2-aminonicotinaldehyde and the enolate (or enol) of the active methylene compound. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, and a subsequent dehydration step to afford the aromatic 1,8-naphthyridine ring system.[9]
Caption: Simplified mechanism of the Friedlander synthesis.
Q: Can I perform this reaction without a solvent?
A: Yes, solvent-free conditions have been successfully developed and offer several advantages, including reduced pollution, lower costs, and often simpler work-up procedures.[3] A common method involves grinding the 2-aminonicotinaldehyde, the active methylene compound, and a solid catalyst like CeCl₃·7H₂O together at room temperature.[3] Microwave-assisted solvent-free synthesis using catalysts like DABCO has also been reported to be effective.[11]
Q: What are the best practices for monitoring the reaction progress?
A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[6] Use a suitable eluent system (e.g., 10% methanol in dichloromethane) to separate the starting materials from the product.[9] The disappearance of the starting material spots and the appearance of a new, typically more conjugated (UV-active) product spot, indicates reaction progress. For more quantitative analysis, LC-MS can be used.
Optimized Experimental Protocols
The following are detailed, step-by-step protocols for two highly efficient and modern Friedlander synthesis methods.
Protocol 1: Aqueous Synthesis Using Choline Hydroxide
This protocol describes a green, gram-scale synthesis of 1,8-naphthyridines in water, adapted from Biswal et al.[5][6]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene carbonyl compound (e.g., acetone, propiophenone)
-
Choline hydroxide (ChOH)
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and the active methylene carbonyl compound (0.5 mmol).[9]
-
Add 1 mL of deionized water and begin stirring.
-
Add choline hydroxide (1 mol%) to the mixture.[9]
-
Purge the flask with nitrogen and maintain a nitrogen atmosphere.
-
Heat the reaction to 50°C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 6-12 hours).[9]
-
Cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 2 x 20 mL).[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify further by recrystallization or column chromatography if necessary.
Quantitative Data Summary (Adapted from Biswal et al.[6])
| Entry | Active Methylene Compound | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetone | 2-Methyl-1,8-naphthyridine | 6 | >95 |
| 2 | Propiophenone | 2-Methyl-3-phenyl-1,8-naphthyridine | 8 | 92 |
| 3 | 1-Methylpiperidin-4-one | 7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][5][12]naphthyridine | 11 | 92 |
| 4 | 1-Ethylpiperidin-4-one | 7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][5][12]naphthyridine | 10 | 96 |
Protocol 2: Solvent-Free Synthesis using CeCl₃·7H₂O under Grinding Conditions
This protocol presents a rapid, environmentally friendly, and efficient solvent-free method for synthesizing 1,8-naphthyridines at room temperature, as demonstrated by Mogilaiah et al.[3]
Materials:
-
2-Aminonicotinaldehyde
-
Active methylene carbonyl compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
Cold water
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (as catalyst).
-
Grind the mixture thoroughly with a pestle at room temperature for the time specified for your substrate (typically a few minutes).
-
The reaction progress can be monitored by TLC.
-
Upon completion, add cold water to the reaction mixture.
-
Collect the resulting solid product by vacuum filtration.
-
Wash the solid with water to remove the catalyst and any water-soluble impurities.
-
Dry the product. Further purification is often not necessary due to the high purity of the crude product.
This method is noted for its operational simplicity, high yields, and avoidance of hazardous solvents.[3]
References
-
Biswal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link][5][6]
-
Mogilaiah, K., et al. (2015). CeCl₃·7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry. Available at: [Link][3]
-
Gao, C., et al. (2011). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. Available at: [Link][10]
-
Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link][7]
-
Wang, L., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Center for Biotechnology Information. Available at: [Link][8]
-
Jida, M., & Deprez, B. (2012). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. Tetrahedron Letters. Available at: [Link]
-
Biswal, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link][6]
-
Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine. ResearchGate. (n.d.). Available at: [Link][12]
-
Al-Tel, T. H. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Available at: [Link][13]
-
Ravichandran, S., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES. TSI Journals. Available at: [Link][11]
-
A One-Pot Method for the Synthesis of Naphthyridines via Modified Friedländer Reaction. ResearchGate. (2008). Available at: [Link][14]
-
Product Class 8: Naphthyridines. Thieme. (n.d.). Available at: [Link][15]
-
The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. ResearchGate. (2021). Available at: [Link][2]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Refining Molecular Docking Parameters for 1,8-Naphthyridine Inhibitors
Welcome to the technical support center for researchers working with 1,8-naphthyridine inhibitors. This guide is designed to provide in-depth, field-proven insights into the nuances of molecular docking for this specific class of compounds. The 1,8-naphthyridine scaffold is a privileged motif in medicinal chemistry, but its unique electronic and structural properties present distinct challenges that require careful parameter refinement for accurate in silico predictions.[1][2]
This document moves beyond generic protocols to address specific troubleshooting scenarios and frequently encountered issues, ensuring your computational models are both robust and reliable.
Frequently Asked Questions (FAQs)
Ligand Preparation
Q1: My docking scores are inconsistent for my 1,8-naphthyridine series. Could the ligand preparation be the issue?
A: Absolutely. The 1,8-naphthyridine core contains nitrogen atoms that can significantly influence the molecule's protonation and tautomeric states at physiological pH.[3][4][5] Standard ligand preparation tools may not always assign the most biologically relevant state. Inconsistent protonation states across a ligand series will lead to unreliable and incomparable docking scores. It is crucial to enumerate all plausible protomers and tautomers for each ligand and dock them individually to see which state is favored in the binding pocket.[5][6]
Q2: How should I assign partial charges to the 1,8-naphthyridine core?
A: The distribution of partial charges is critical for accurately modeling electrostatic interactions. Generic charge assignment methods might not be optimal. For novel scaffolds, it is highly recommended to use quantum mechanical (QM) calculations (e.g., using Density Functional Theory - DFT) to derive more accurate partial charges.[7][8] These QM-derived charges can provide a more realistic representation of the electron distribution within the heterocyclic system, leading to better scoring and pose prediction.
Protein & Receptor Setup
Q3: What is the most common mistake in protein preparation for docking these inhibitors?
A: A frequent oversight is the incorrect handling of protonation states of key active site residues, particularly ionizable residues like Histidine, Aspartate, and Glutamate.[9] The binding of a ligand can alter the local pKa of these residues. It's advisable to use tools that can predict residue protonation states at a given pH and to consider multiple possible protonation states for residues in the binding site, especially if they are expected to interact with the nitrogen atoms of the naphthyridine core.
Q4: Should I include crystallographic water molecules in my docking simulation?
A: This is a critical decision. Water molecules that mediate key hydrogen bond interactions between the protein and known ligands should be retained.[10] Conversely, water molecules that are not structurally conserved or that occupy the space where your ligand is expected to bind should be removed.[2] If in doubt, run docking simulations with and without the key water molecules and analyze which condition better reproduces known binding modes or yields more consistent structure-activity relationship (SAR) data.
Docking Protocol & Validation
Q5: How do I know if my docking protocol is valid for my specific target?
A: The gold standard for validating a docking protocol is to perform a redocking experiment.[11][12] This involves extracting the co-crystallized ligand from a protein-ligand complex, and then docking it back into the receptor. A successful validation is typically defined by a root-mean-square deviation (RMSD) of ≤ 2.0 Å between the heavy atoms of the docked pose and the crystallographic pose.[11][12][13] This demonstrates that your chosen algorithm and scoring function can successfully reproduce the experimentally observed binding mode.
Q6: My redocking RMSD is high (> 2.0 Å). What should I check first?
A: A high RMSD in a redocking experiment points to a fundamental issue in your setup. The first things to verify are:
-
Grid Box Definition: Ensure the grid box is centered on the binding site and is large enough to encompass the entire ligand and allow for rotational and translational sampling, but not so large that it becomes computationally inefficient.[7]
-
Ligand Conformation: Check if the initial 3D conformation of your ligand is reasonable and has been properly energy minimized.[1][2]
-
Protein Flexibility: If the protein is known to undergo conformational changes upon ligand binding (induced fit), a rigid receptor docking might fail.[10][14][15] Consider using flexible docking protocols that allow side-chain movement for key active site residues.
Troubleshooting Guides
Guide 1: Poor Pose Prediction & High Redocking RMSD
Problem: You are unable to reproduce the crystallographic binding mode of a known 1,8-naphthyridine inhibitor (RMSD > 2.0 Å).
Common Causes:
-
Inaccurate definition of the binding site (grid box).
-
Insufficient conformational sampling by the search algorithm.
-
The scoring function fails to identify the correct pose as the most favorable.[16]
-
Receptor rigidity is preventing the ligand from fitting correctly.[14]
Solution Workflow:
-
Refine Binding Site Definition:
-
Step 1: Load the PDB structure with the co-crystallized ligand.
-
Step 2: Instead of manually defining the grid box center, use the co-crystallized ligand itself to define the center of the grid.
-
Step 3: Ensure the box dimensions are at least 10 Å larger than the ligand in all directions to allow for full conformational sampling.
-
-
Increase Sampling Exhaustiveness:
-
Step 1: Locate the 'exhaustiveness' or 'number of runs' parameter in your docking software (e.g., exhaustiveness in AutoDock Vina).
-
Step 2: Double this value from the default setting and re-run the redocking. This increases the computational time but ensures a more thorough search of the conformational space.
-
-
Implement Receptor Side-Chain Flexibility:
-
Step 1: Identify active site residues within 4-5 Å of the bound ligand.
-
Step 2: In your docking software, specify these residues as flexible. This allows their side-chains to move and adapt to the ligand, mimicking an induced-fit effect.
-
Step 3: Re-run the redocking experiment. This is computationally more intensive but often necessary for accurate pose prediction.[10]
-
-
Protocol Validation Checklist:
-
A detailed, step-by-step protocol for redocking validation is provided below.
-
-
Protein Preparation:
-
Download the PDB structure of your protein-ligand complex (e.g., PDB ID: 1M17 for EGFR).[1]
-
Separate the protein, ligand, and any water molecules/ions into separate files.
-
Use a protein preparation utility (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools) to add hydrogens, assign bond orders, and assign partial charges.[1][17]
-
Perform a brief, constrained energy minimization to relieve steric clashes.[1]
-
-
Ligand Preparation:
-
Use the extracted co-crystallized ligand.
-
Assign partial charges using a method consistent with your protein force field (e.g., Gasteiger).
-
Define the rotatable bonds to allow for conformational flexibility.[1]
-
-
Docking Execution:
-
Define the receptor grid, centering it on the position of the co-crystallized ligand.
-
Run the docking simulation using a standard search algorithm.[1]
-
-
Analysis:
Guide 2: Inaccurate Ranking of Known Binders (Poor SAR)
Problem: Your docking scores do not correlate with the experimental binding affinities (e.g., IC50 values) for your series of 1,8-naphthyridine inhibitors.
Common Causes:
-
The default scoring function is not well-suited for your specific protein-ligand system.[16] Empirical scoring functions are trained on general datasets and may not capture the specific interactions driving binding for your target.[18]
-
Neglecting to account for ligand strain energy.
-
Incorrect handling of solvation effects.
Solution Workflow:
-
Evaluate Alternative Scoring Functions:
-
Develop a Target-Specific Scoring Function:
-
For long-term projects, optimizing a scoring function for your specific target can significantly improve performance.[18][20]
-
Step 1 (Data Curation): Compile a training set of known active inhibitors for your target and a set of "decoy" molecules (compounds with similar physical properties but are known to be inactive).
-
Step 2 (Optimization): Use specialized software to re-weight the terms of an existing scoring function to maximize the separation between the scores of actives and decoys.[20] This customizes the function to prioritize the specific interactions (e.g., H-bonds with the naphthyridine nitrogens) that are critical for your system.
-
-
Consensus Docking/Scoring:
-
Dock your ligands using two or three different docking programs/algorithms.
-
Consider a ligand a "hit" only if it scores well across multiple different scoring functions. This approach can reduce the rate of false positives.[19]
-
Guide 3: Handling Covalent 1,8-Naphthyridine Inhibitors
Problem: Your 1,8-naphthyridine derivative is designed to form a covalent bond with the target protein, but a standard non-covalent docking protocol is giving misleading results.
Common Causes:
-
Standard docking algorithms are not designed to model the formation of a covalent bond.
-
The scoring functions do not account for the energetic favorability of covalent bond formation.
Solution Workflow:
-
Use a Covalent Docking Protocol:
-
Specialized software modules (e.g., Schrödinger's CovDock, GOLD's covalent docking feature) are required.[17][21][22]
-
Step 1 (Define Reactive Residue): Identify the nucleophilic residue in the protein's active site (e.g., Cysteine, Serine, Lysine) that will form the covalent bond.
-
Step 2 (Define Reactive Atom in Ligand): Identify the electrophilic atom on your 1,8-naphthyridine inhibitor (the "warhead").
-
Step 3 (Specify Reaction Type): Define the type of covalent reaction (e.g., Michael addition, nucleophilic substitution).
-
Step 4 (Run Covalent Docking): The software will first perform a non-covalent docking to place the ligand in a reactive pose, then model the covalent bond formation, and finally refine and score the resulting complex.[23]
-
The following table illustrates hypothetical results from a docking study on a kinase target, demonstrating the improvement after refining the protocol.
| Parameter | Standard Protocol (Default) | Refined Protocol (Customized) | Rationale for Refinement |
| Redocking RMSD | 3.5 Å | 0.9 Å | Implemented flexible side-chains for key residues. |
| Ligand Charges | Gasteiger | AM1-BCC | QM-based charges better represent the heterocycle. |
| Scoring Function | Standard Empirical Score | Target-Specific (Optimized) | Optimized to better rank known kinase inhibitors. |
| Correlation (Score vs. pIC50) | R² = 0.35 | R² = 0.72 | Refined parameters lead to a more predictive model. |
Visualizations: Workflows & Logic
The following diagrams illustrate key decision-making processes and workflows for refining your docking parameters.
Caption: A generalized workflow for molecular docking and validation.
Caption: Workflow for handling multiple ligand protomers and tautomers.
References
- Jain, A. N. (2007). Customizing scoring functions for docking. Journal of Computer-Aided Molecular Design, 21(5), 299-319.
- Schrödinger, LLC. (2025). How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. YouTube.
- S. F. Sousa, P. A. Fernandes, M. J. Ramos. (2019). Tailoring Specialized Scoring Functions For More Efficient Virtual Screening.
- Schrödinger, LLC. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube.
-
Aldeghi, M., et al. (2018). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling, 58(10), 2093-2103. [Link]
-
Stahl, M., & Rarey, M. (2001). Optimizing the Signal-to-Noise Ratio of Scoring Functions for Protein-Ligand Docking. Journal of Medicinal Chemistry, 44(7), 1035-1042. [Link]
-
Validation of docking protocol by redocking the cocrystallized ligand... - ResearchGate. (n.d.). ResearchGate. [Link]
-
ten Brink, T., & Exner, T. E. (2009). Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein-Ligand Docking Results. Journal of Chemical Information and Modeling, 49(6), 1535-1546. [Link]
-
Sousa, S. F., et al. (2013). In Silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Medicinal Chemistry, 20(38), 4781-4805. [Link]
-
Molecular Docking Challenges and Limitations. (n.d.). Semantic Scholar. [Link]
-
Halder, D., et al. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances, 12(36), 23531-23550. [Link]
-
How can i validate a docking protocol ?. (2017). ResearchGate. [Link]
-
ten Brink, T., & Exner, T. E. (2009). Influence of Protonation, Tautomeric, and Stereoisomeric States on Protein−Ligand Docking Results. Journal of Chemical Information and Modeling, 49(6), 1535-1546. [Link]
-
ten Brink, T., & Exner, T. E. (2009). Influence of protonation, tautomeric, and stereoisomeric states on protein-ligand docking results. Journal of Chemical Information and Modeling, 49(6), 1535-1546. [Link]
-
Molecular Docking: Challenges, Advances and its Use in Drug Discovery Perspective. (n.d.). Current Drug Targets. [Link]
-
Alam, N., et al. (2017). Theory and Applications of Covalent Docking in Drug Discovery: Merits and Pitfalls. Molecules, 22(10), 1684. [Link]
-
7 Limitations of Molecular Docking & Computer Aided Drug Design and Discovery. (2018). Bio-IT Community. [Link]
-
The Role of Protonation States in Ligand-Receptor Recognition and Binding. (2013). International Journal of Molecular Sciences, 14(6), 11668-11695. [Link]
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Design and Synthesis of biologically Active 1,8-naphthyridine amine Scaffolds as Promising Anticancer Agents and Molecular Docking Studies. (n.d.). ResearchGate. [Link]
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Wlodawer, A., et al. (2017). Getting the chemistry right: protonation, tautomers and the importance of H atoms in biological chemistry. Acta Crystallographica Section D: Structural Biology, 73(2), 93-104. [Link]
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Modelling a covalent inhibitor of cathepsin proteins. (n.d.). Bonvin Lab. [Link]
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Ferrara, P., et al. (2004). Assessing Scoring Functions for Protein-Ligand Interactions. Proteins: Structure, Function, and Bioinformatics, 56(2), 235-249. [Link]
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Scoring functions for of protein-ligand docking: New routes towards old goals. (n.d.). [Link]
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Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central. [Link]
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Suleiman, M. H., et al. (2025). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Biomolecular Structure and Dynamics. [Link]
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Identification of a 1, 8-naphthyridine-containing compound endowed with the inhibition of p53-MDM2/X interaction signaling: a computational perspective. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
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Magit, N. D., et al. (2023). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. Research Square. [Link]
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Zhu, K., et al. (2014). Docking Covalent Inhibitors: A Parameter Free Approach To Pose Prediction and Scoring. Journal of Chemical Information and Modeling, 54(7), 1932-1940. [Link]
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Challenges in Docking: Mini Review. (2016). JSciMed Central. [Link]
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Challenges in Docking: Mini Review. (2016). JSciMed Central. [Link]
-
Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. (2025). Scientific Reports. [Link]
-
Design, In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (n.d.). ResearchGate. [Link]
-
Synthesis, molecular docking of novel 1,8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. (2016). Medicinal Chemistry Research, 25(11), 2563-2579. [Link]
-
Adebayo, I. A., et al. (2022). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 40(17), 7859-7871. [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2022). Molecules, 27(19), 6524. [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Advances, 14(32), 22930-22944. [Link]
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"enhancing the stability of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile in solution"
Introduction: The 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile scaffold is a promising heterocyclic motif utilized in medicinal chemistry and drug discovery, valued for its broad range of potential biological activities.[1][2][3][4][5] However, like many complex heterocyclic systems, its stability in solution can be a critical factor influencing experimental reproducibility, assay results, and formulation development. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers maintain the integrity of this compound in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A: The stability of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile is primarily influenced by four factors: pH, solvent choice, light exposure, and temperature . The molecule possesses several functional groups prone to degradation:
-
1,8-Naphthyridine Ring System: The nitrogen atoms within the aromatic rings can be protonated or oxidized.
-
Piperidinyl Group: This secondary amine is basic and will be protonated at acidic pH, significantly altering the molecule's solubility and electronic properties.
-
Cyano (Carbonitrile) Group: Susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a carboxamide or carboxylic acid.
-
Chloro Group: Can undergo nucleophilic substitution, particularly when the aromatic system is activated.
Q2: How does pH affect the compound's stability and solubility?
A: The pH of the solution is arguably the most critical variable. The basic piperidinyl group makes the compound's solubility and stability highly pH-dependent.
-
Acidic pH (pH < 6): The piperidinyl nitrogen becomes protonated, forming a salt. This generally increases aqueous solubility. However, extremely low pH (e.g., < 2) can promote the hydrolysis of the nitrile group over time.
-
Neutral to Slightly Basic pH (pH 7-8): The compound is likely in its free base form, which may have lower aqueous solubility, increasing the risk of precipitation.
-
Strongly Basic pH (pH > 9): High pH can facilitate the hydrolysis of the nitrile group and may also promote nucleophilic substitution of the chlorine atom by hydroxide ions, leading to degradation.
Q3: Is the compound sensitive to light?
A: Yes, compounds with chloro-substituted aromatic rings and extended π-systems, such as this 1,8-naphthyridine derivative, should be considered potentially photosensitive. Exposure to UV or high-intensity visible light can induce degradation. It is a standard practice, as outlined in ICH guidelines, to assess photostability.[6][7] We strongly recommend protecting solutions from light by using amber vials or wrapping containers in aluminum foil, especially during long-term storage or extended experiments.
Q4: What is the recommended solvent for preparing a stock solution?
A: For a high-concentration stock solution, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents offer excellent solvating power for the compound in its free base form and minimize the risk of hydrolytic degradation. Always use anhydrous, high-purity solvents to prevent the introduction of water or reactive impurities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
| Problem Encountered | Potential Cause(s) | Recommended Actions & Scientific Rationale |
| Precipitation in Aqueous Buffer | 1. pH-induced insolubility: The pH of your buffer may be near the pKa of the compound, where the free base is least soluble. 2. Low solvent tolerance: The final concentration of the organic solvent (e.g., DMSO) from your stock solution is too low to maintain solubility. | 1. Adjust Buffer pH: Lower the pH of your buffer (e.g., to pH 6.0-6.5) to protonate the piperidinyl group, increasing aqueous solubility. 2. Increase Cosolvent: If your experiment allows, increase the final percentage of DMSO. 3. Use Excipients: Consider adding a non-ionic surfactant or a cyclodextrin to improve solubility. |
| Loss of Potency / Activity Over Time | 1. Hydrolytic Degradation: The compound is degrading in your aqueous assay buffer due to unfavorable pH. 2. Photodegradation: The experimental setup (e.g., plate reader, microscope) exposes the sample to light for extended periods. | 1. Perform a Time-Course Study: Analyze aliquots of your compound in the assay buffer at T=0 and several later time points by HPLC to quantify degradation. 2. Optimize Buffer pH: Based on the study, select a pH that minimizes degradation. 3. Protect from Light: Use amber plates or minimize light exposure during incubation and reading steps. |
| Appearance of New Peaks in HPLC/LC-MS | 1. Forced Degradation: Stressful conditions (pH, heat, light) are causing the compound to break down.[8] 2. Oxidative Degradation: Dissolved oxygen in the solvent or buffer is reacting with the compound. | 1. Identify Degradants: Use LC-MS to determine the mass of the new peaks. This can help hypothesize the degradation pathway (e.g., a +18 Da shift suggests hydrolysis of the nitrile). 2. Degas Solvents: Sparge solvents and buffers with nitrogen or argon to remove dissolved oxygen. 3. Add Antioxidants: If permissible, add a small amount of an antioxidant like butylated hydroxytoluene (BHT) to organic stock solutions. |
Troubleshooting Workflow: Diagnosing Solution Instability
The following diagram outlines a logical workflow for diagnosing and resolving stability issues.
Caption: Troubleshooting workflow for stability issues.
Protocols for Stability Assessment
To proactively understand and control the stability of your compound, we recommend performing a forced degradation study. This is a systematic way to identify potential degradation pathways and develop stable analytical and experimental conditions.[6][7]
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress the compound under various conditions to rapidly assess its intrinsic stability.
Objective: To identify the degradation products and pathways of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile.
Materials:
-
Target compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
DMSO (anhydrous)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector
-
pH meter, calibrated
-
Amber HPLC vials
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Set Up Stress Conditions: For each condition, add 100 µL of the stock solution to 900 µL of the stressor solution in an amber vial.
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal: HPLC-grade water (place in an oven at 60°C)
-
Control: HPLC-grade water (keep at room temperature, protected from light)
-
-
Incubation: Allow the reactions to proceed for 24 hours. Note: If degradation is too rapid or slow, adjust the time or stressor concentration accordingly. The goal is typically 10-20% degradation.[9]
-
Quenching:
-
For Acid Hydrolysis vial, neutralize with an equivalent amount of 0.1 M NaOH.
-
For Base Hydrolysis vial, neutralize with an equivalent amount of 0.1 M HCl.
-
The other vials do not require quenching.
-
-
Analysis: Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with mobile phase and analyze immediately by a stability-indicating HPLC-UV/MS method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. The mass data from the MS detector will be crucial for proposing the structures of the degradants.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Hypothesized Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible under forced degradation conditions. This diagram can help in identifying unknown peaks from your LC-MS analysis.
Caption: Hypothesized degradation pathways.
By understanding the inherent liabilities of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile and employing these systematic approaches, researchers can significantly enhance the reliability and accuracy of their experimental outcomes.
References
-
Heterocyclic Compounds. (n.d.). MSU Chemistry. Retrieved from [Link]
-
Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. (2022). MDPI. Retrieved from [Link]
-
Stabilization of Ethynyl‐Substituted Aryl‐λ‐Iodanes by Tethered N‐Heterocylces. (2022). Wiley Online Library. Retrieved from [Link]
-
Routes for the mechanism of formation of 1,8-naphthyridine-3-carboxamide derivatives 5-11. (2017). ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. Retrieved from [Link]
-
Substituent Effects in Heterocyclic Systems. (2016). ResearchGate. Retrieved from [Link]
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (2019). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020). Pharmaceutical Online. Retrieved from [Link]
-
Rule for which heterocycles are stable? (2016). Chemistry Stack Exchange. Retrieved from [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2016). ResearchGate. Retrieved from [Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2016). PubMed. Retrieved from [Link]
-
1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). PubMed. Retrieved from [Link]
-
1,8-Naphthyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2017). ResearchGate. Retrieved from [Link]
-
Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. Retrieved from [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. Retrieved from [Link]
-
Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Publications. Retrieved from [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. Retrieved from [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). PubMed Central. Retrieved from [Link]
-
1,8-Naphthyridine derivatives: An updated review on recent advancements of their myriad biological activities. (2021). Future Science. Retrieved from [Link]
-
1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. (2020). PubMed. Retrieved from [Link]
-
Synthesis and in vitro Biological Evaluation of 6-chloro dibenzo[c,f][10][11]naphthyridine. (2017). International Journal of Advanced Scientific Research and Management. Retrieved from [Link]
-
Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines Using Friedlander Condensation. (2018). Asian Journal of Chemistry. Retrieved from [Link]
-
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. Retrieved from [Link]
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Technical Support Center: Navigating Off-Target Effects of 1,8-Naphthyridine Derivatives in Cellular Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-naphthyridine derivatives. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate off-target effects in your cellular assays. The 1,8-naphthyridine scaffold is a versatile and privileged structure in medicinal chemistry, known for its wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, like many small molecules, these derivatives can interact with unintended cellular targets, leading to ambiguous or misleading experimental results. This guide will equip you with the knowledge and practical protocols to ensure the scientific integrity of your findings.
Frequently Asked Questions (FAQs)
Q1: My 1,8-naphthyridine derivative shows potent cytotoxicity in my cancer cell line, but I'm not sure if it's hitting my intended target. What should I do first?
A1: This is a common and critical question. The first step is to confirm direct target engagement in a cellular context. A powerful technique for this is the Cellular Thermal Shift Assay (CETSA) . CETSA is based on the principle that a ligand binding to its target protein will increase the protein's thermal stability.[4][5] By heating cell lysates or intact cells treated with your compound to various temperatures, you can determine if your compound is binding to the intended target by observing a shift in its melting curve compared to untreated controls.[4] If you don't observe a thermal shift for your primary target, it's a strong indication that the observed cytotoxicity may be due to off-target effects.
Q2: I suspect my 1,8-naphthyridine derivative, designed as a specific kinase inhibitor, is hitting other kinases. How can I test for this?
A2: Kinase inhibitor promiscuity is a well-documented phenomenon.[6] To assess the selectivity of your compound, a kinase selectivity profiling assay is the industry standard. This involves screening your compound against a large panel of kinases (often hundreds) to determine its inhibitory activity against each.[7] The results will provide you with a comprehensive view of your compound's selectivity and highlight any potential off-target kinases. Several commercial services offer kinase profiling, or you can perform it in-house using systems like the ADP-Glo™ Kinase Assay.[8]
Q3: My compound is a PARP inhibitor with a 1,8-naphthyridine core. Are there known off-target kinases for this class of drugs?
A3: Yes, recent studies have shown that some PARP inhibitors can have off-target effects on various kinases, even at low micromolar concentrations.[9][10] For example, rucaparib has been shown to inhibit kinases such as PIM1, PIM2, DYRK1A, and CDK9.[10] Niraparib has also been reported to have off-target effects on transporters like the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), which may contribute to side effects like hypertension.[11] Therefore, it is crucial to profile your specific 1,8-naphthyridine-based PARP inhibitor against a diverse kinase panel.
Q4: What are some common pitfalls when performing cytotoxicity assays that could be mistaken for off-target effects?
A4: It's important to differentiate true off-target effects from experimental artifacts. Common issues in cytotoxicity assays include:
-
Compound Precipitation: If your compound is not fully soluble in the culture medium, it can form precipitates that can be cytotoxic or interfere with the assay readout.[12]
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. It's recommended to keep the final DMSO concentration below 0.5%.[12]
-
Incorrect Cell Seeding Density: Too few or too many cells can lead to inaccurate absorbance or fluorescence readings.[12][13]
-
Assay Interference: Some compounds can directly interfere with the assay chemistry (e.g., by quenching fluorescence or inhibiting the reporter enzyme).
Always include appropriate vehicle controls and consider running a counter-screen to check for assay interference.
Troubleshooting Guides
Troubleshooting Inconsistent CETSA Results
| Problem | Possible Cause | Suggested Solution |
| No thermal shift observed for the target protein, even with a compound known to bind. | 1. Insufficient compound concentration or incubation time. 2. The target protein is not expressed at a detectable level. 3. The antibody for Western blotting is not specific or sensitive enough. | 1. Increase the compound concentration (a starting point of 5-20 times the cellular EC50 is suggested) and/or incubation time.[14] 2. Confirm target expression using a standard Western blot before starting the CETSA experiment. 3. Validate your antibody with positive and negative controls. |
| High variability between replicates. | 1. Uneven heating of samples. 2. Inconsistent cell lysis or protein extraction. | 1. Use a PCR machine with a heated lid for precise and uniform temperature control. 2. Ensure complete cell lysis and consistent sample handling for all replicates. |
| The entire melt curve shifts, including the vehicle control. | 1. The vehicle (e.g., DMSO) is affecting protein stability at the concentration used. | 1. Lower the final concentration of the vehicle in your assay. |
Interpreting Kinase Profiling Data
| Observation | Interpretation | Next Steps |
| Significant inhibition of multiple kinases outside the intended target family. | Your compound is non-selective and may have multiple off-target effects. | 1. Quantify the selectivity using metrics like the Selectivity Score (S-score).[7] 2. Consider structure-activity relationship (SAR) studies to improve selectivity. 3. Validate the off-target interactions in a cellular context using CETSA or other target engagement assays. |
| Inhibition of a few, structurally related kinases. | Your compound has some off-target activity against closely related kinases. | 1. Assess if the off-target kinases are expressed in your cellular model. 2. Determine if the off-target inhibition could contribute to the observed phenotype. |
| No significant off-target inhibition observed. | Your compound appears to be highly selective under the tested conditions. | 1. Proceed with further in-cell validation of on-target activity. 2. Be aware that in vitro kinase assays may not fully recapitulate the cellular environment. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to validate the target engagement of a 1,8-naphthyridine derivative in intact cells, followed by Western blot analysis.
Materials:
-
Cell culture medium, flasks, and plates
-
Your 1,8-naphthyridine derivative and a suitable vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler (PCR machine)
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody against your target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a suitable culture vessel and grow to 70-80% confluency.
-
Treat the cells with your 1,8-naphthyridine derivative at the desired concentration(s) or with the vehicle control. Incubate for the desired time (e.g., 1-2 hours) at 37°C.
-
-
Harvesting and Aliquoting:
-
Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
-
Heat Treatment:
-
Place the PCR tubes/plate in a thermal cycler.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to 4°C. Include a non-heated control (kept on ice or at room temperature).
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for your target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
-
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A stepwise workflow for performing a Cellular Thermal Shift Assay (CETSA).
Protocol 2: Kinase Selectivity Profiling (Conceptual Workflow)
This protocol describes a general workflow for assessing the selectivity of a 1,8-naphthyridine derivative against a panel of kinases using an in vitro activity assay.
Materials:
-
Your 1,8-naphthyridine derivative
-
A panel of purified, active kinases
-
Kinase-specific substrates (peptides or proteins)
-
ATP
-
Kinase reaction buffer
-
Assay detection reagents (e.g., ADP-Glo™, Z'-LYTE™, etc.)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a dilution series of your 1,8-naphthyridine derivative.
-
-
Kinase Reaction:
-
In a multi-well plate, set up kinase reactions containing the kinase, its specific substrate, ATP (often at or near the Km concentration), and the kinase reaction buffer.
-
Add your compound at various concentrations to the wells. Include a vehicle control (no compound) and a positive control inhibitor (if available).
-
-
Incubation:
-
Incubate the reaction plate at the optimal temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and add the detection reagents according to the manufacturer's protocol. The detection method will measure either the amount of ADP produced or the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Measure the signal on a microplate reader.
-
Calculate the percent inhibition of each kinase at each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus compound concentration to determine the IC50 value for each kinase.
-
Visualize the data as a heatmap or a dendrogram to easily identify off-target interactions.
-
Conceptual Workflow for Kinase Selectivity Profiling
Caption: A conceptual workflow for kinase selectivity profiling of a small molecule inhibitor.
Data Presentation
Table 1: Example Cytotoxicity Data for a Hypothetical 1,8-Naphthyridine Derivative (Compound X)
| Cell Line | Intended Target | IC50 (µM) |
| MCF-7 (Breast Cancer) | Kinase A | 1.5 |
| A549 (Lung Cancer) | Kinase A | 2.1 |
| HCT116 (Colon Cancer) | Kinase A | 1.8 |
| HEK293 (Non-cancerous) | N/A | > 50 |
Data is hypothetical and for illustrative purposes only.
Table 2: Example Kinase Selectivity Profile for Compound X (at 1 µM)
| Kinase | % Inhibition at 1 µM |
| Kinase A (On-target) | 95% |
| Kinase B | 8% |
| Kinase C | 12% |
| Kinase D (Off-target) | 78% |
| Kinase E | 3% |
Data is hypothetical and for illustrative purposes only.
Signaling Pathway Visualization
On-Target vs. Off-Target Kinase Inhibition
Caption: On-target vs. potential off-target effects of a 1,8-naphthyridine kinase inhibitor.
References
- Amrhein, C., G. G. G. C. Verhoork, et al. (2023). "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." SLAS DISCOVERY: Advancing the Science of Drug Discovery 28(4): 101-112.
- News-Medical.Net. (2020). "Cellular Thermal Shift Assay (CETSA)."
- ACS Publications. (2022). "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement."
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- NCBI. (2016). "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA."
- Bamborough, P., et al. (2015). "Measuring and interpreting the selectivity of protein kinase inhibitors." Journal of medicinal chemistry 58(1): 67-81.
- Benchchem. (n.d.). "Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays."
- YouTube. (2020). "CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery."
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- ACS Publications. (2026). "SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders."
- ResearchGate. (2015). "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities."
- PubMed. (2021). "1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities."
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- PMC - NIH. (2023). "Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics."
- NIH. (2018). "Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay."
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- NIH. (2022). "High-Throughput Cellular Thermal Shift Assay (CETSA)
- MDPI. (2023). "The Real-World Impact of PARP Inhibitor Maintenance Therapy in High Grade Serous Tubo-Ovarian and Peritoneal Cancers."
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PMC - NIH. (2023). "[15][16]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase."
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- NCBI - NIH. (2019). "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells."
- RSC Publishing. (2024). "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues."
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- CRISPR Medicine News. (2026).
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- PubMed. (2014). "Protein kinase profiling assays: a technology review."
- NIH. (2017).
- ACS Medicinal Chemistry Letters. (2016). "2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19."
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Technical Support Center: Troubleshooting Unexpected Results in Biological Assays with 1,8-Naphthyridines
Welcome to the technical support center for researchers working with 1,8-naphthyridine derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during in-vitro and cell-based assays. As a privileged scaffold in medicinal chemistry, 1,8-naphthyridines offer a wealth of biological activities, but their unique physicochemical properties can sometimes lead to unexpected results.[1][2][3] This resource will equip you with the knowledge to identify, understand, and resolve these issues, ensuring the integrity and reproducibility of your data.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries researchers have when working with 1,8-naphthyridine compounds.
Q1: My 1,8-naphthyridine derivative shows potent activity in my primary biochemical screen, but this doesn't translate to my cell-based assay. What are the likely causes?
This is a frequent challenge. The discrepancy often arises from a few key factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Instability: The derivative might be unstable in the cell culture media over the duration of the assay.
-
Efflux Pump Activity: The compound could be actively transported out of the cells by efflux pumps.[4]
-
Off-Target Cytotoxicity: The compound might be generally cytotoxic at the concentrations required to see a target-specific effect, masking any specific activity.[5][6][7][8]
Q2: I'm observing a high degree of variability between replicate wells in my assay plate. What should I investigate first?
High variability often points to issues with compound solubility and dispensing.
-
Precipitation: Your compound may be precipitating out of solution in the assay buffer. Visually inspect the wells for any precipitate.
-
Incomplete Solubilization: The initial stock solution in DMSO might not be fully dissolved. Ensure complete dissolution before preparing working concentrations.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of pipette tips and microplates, leading to inconsistent concentrations in the wells.
Q3: My dose-response curve is unusually steep and doesn't fit a standard sigmoidal model. What could be the reason?
An unusually steep dose-response curve is a classic hallmark of compound aggregation.[9] At a certain concentration, the compound may self-assemble into colloidal aggregates that non-specifically inhibit enzymes or disrupt cell membranes, leading to a sharp drop in signal.
II. Troubleshooting Guide: Specific Issues and Solutions
This section provides a more detailed, question-and-answer-based approach to troubleshooting specific experimental problems.
A. Solubility and Precipitation
Poor aqueous solubility is a common characteristic of planar, aromatic heterocyclic compounds like many 1,8-naphthyridine derivatives.
Q: My 1,8-naphthyridine derivative is precipitating in the aqueous assay buffer. How can I improve its solubility?
-
Co-solvents: Introduce a small percentage of an organic co-solvent like DMSO or ethanol into your buffer.[10] It is crucial to first determine the maximum concentration of the co-solvent that your assay can tolerate without affecting the biological system.
-
pH Adjustment: If your compound has ionizable functional groups, adjusting the pH of the buffer can significantly impact its solubility. For basic 1,8-naphthyridines, a slightly acidic pH may improve solubility.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100, can help keep the compound in solution.[10] However, be aware that detergents can also disrupt compound aggregates, which might be the cause of your observed activity.
Table 1: Recommended Starting Concentrations of Co-solvents and Surfactants
| Reagent | Starting Concentration (v/v) | Maximum Recommended Concentration (v/v) | Notes |
| DMSO | 0.5% | 1.0% | Higher concentrations can be toxic to cells and may affect enzyme activity.[11][12] |
| Ethanol | 0.5% | 1.0% | Can have effects on cell membranes and protein stability. |
| Tween-20 | 0.01% | 0.1% | Commonly used to reduce non-specific binding and aggregation. |
| Triton X-100 | 0.01% | 0.1% | A non-ionic surfactant that can also permeabilize cell membranes at higher concentrations. |
B. Compound Aggregation
Many small molecules can form colloidal aggregates in aqueous solutions, which can lead to non-specific inhibition of proteins and are a major source of false positives in high-throughput screening.[9]
Q: How can I determine if my 1,8-naphthyridine derivative is forming aggregates?
There are several experimental approaches to test for compound aggregation:
-
Detergent-Based Counter-Screen: The most common method is to re-run your assay in the presence of a low concentration of a non-ionic detergent like Triton X-100.[13][14] If the compound's activity is significantly reduced in the presence of the detergent, it is likely acting through an aggregation-based mechanism.
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that measures the size of particles in solution.[15][16] The presence of large particles (typically >100 nm) that are not present in the buffer alone is indicative of aggregation.
-
Centrifugation: Aggregates can often be pelleted by high-speed centrifugation. If the activity is lost from the supernatant after centrifugation, aggregation is a likely cause.[9]
Workflow for Investigating Compound Aggregation
Caption: Troubleshooting workflow for suspected compound aggregation.
C. Fluorescence Interference
The planar, conjugated ring system of 1,8-naphthyridines can lead to intrinsic fluorescence, which can interfere with fluorescence-based assays.[7][12]
Q: I am seeing high background fluorescence in my assay when I add my 1,8-naphthyridine compound. How can I address this?
-
Run a Compound-Only Control: Always include control wells containing only the compound in the assay buffer to measure its intrinsic fluorescence at the excitation and emission wavelengths of your assay.
-
Shift to a Different Fluorophore: If possible, switch to a fluorophore that has excitation and emission wavelengths that do not overlap with the fluorescence profile of your compound. Red-shifted fluorophores are often less prone to interference from small molecules.
-
Use an Orthogonal Assay: Validate your findings using a different assay platform that does not rely on fluorescence detection, such as a luminescence-based or label-free method (e.g., Surface Plasmon Resonance).[17]
D. Off-Target Effects: Metal Chelation
The nitrogen atoms in the 1,8-naphthyridine scaffold can chelate metal ions, which can lead to off-target effects, particularly in assays that rely on metalloenzymes or where divalent cations are critical for the biological process being studied.
Q: My 1,8-naphthyridine derivative is inhibiting a metalloenzyme, but I'm not sure if it's a specific interaction or due to metal chelation. How can I test for this?
-
Metal Supplementation Assay: Perform the assay in the presence of a surplus of the relevant divalent cation (e.g., Zn²⁺, Mg²⁺, Fe²⁺).[18] If the inhibitory activity of your compound is rescued by the addition of excess metal ions, it is likely acting as a chelator.
-
Isothermal Titration Calorimetry (ITC): ITC can be used to directly measure the binding of your compound to the metal ion in the absence of the protein target.
-
Spectrophotometric Chelation Assays: Use a colorimetric indicator that changes absorbance upon binding to a metal ion. The ability of your compound to disrupt this interaction can be quantified.[19][20]
III. Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot the issues discussed above.
Protocol 1: Detergent-Based Counter-Screen for Aggregation
This protocol is adapted from established methods for identifying promiscuous aggregate-based inhibitors.[9][13]
Materials:
-
Your 1,8-naphthyridine compound of interest
-
Assay buffer
-
Triton X-100 (10% stock solution)
-
Your enzyme and substrate
-
96-well microplate
Procedure:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of your compound in both buffers.
-
Add the enzyme to all wells and incubate for 5-10 minutes.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress using a plate reader.
-
Compare the dose-response curves obtained in the presence and absence of Triton X-100. A significant rightward shift in the IC₅₀ value in the presence of the detergent indicates aggregation-based inhibition.
Protocol 2: Dynamic Light Scattering (DLS) for Small Molecule Aggregation
This protocol provides a general workflow for assessing compound aggregation using DLS.[15][21]
Materials:
-
Your 1,8-naphthyridine compound
-
Assay buffer (filtered through a 0.22 µm filter)
-
DLS instrument and compatible cuvettes
Procedure:
-
Prepare your compound at the desired concentration in the filtered assay buffer. Also, prepare a buffer-only control.
-
Filter the samples through a low-binding syringe filter (e.g., 0.22 µm) to remove dust and other contaminants.
-
Equilibrate the DLS instrument to the desired temperature.
-
Measure the buffer-only control to establish a baseline. The count rate should be low.
-
Measure your compound sample. An increase in the average particle size to >100 nm and a high polydispersity index (PDI) are indicative of aggregation.[16]
-
Interpret the results cautiously. DLS can be challenging for small molecule aggregates, which may be non-spherical.[15] The results should be used in conjunction with other methods, like the detergent-based assay.
IV. Hit Validation and Triaging
After a high-throughput screen (HTS), it is crucial to validate and triage the initial hits to eliminate false positives and prioritize the most promising compounds for further development.[17][18][22][23]
Workflow for HTS Hit Validation
Caption: A stepwise workflow for the validation and triaging of HTS hits.
By systematically applying these troubleshooting strategies and validation protocols, researchers can confidently navigate the complexities of working with 1,8-naphthyridine derivatives, leading to more robust and reliable biological data.
References
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National Center for Biotechnology Information.
-
ResearchGate.
-
UCLA.
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National Center for Biotechnology Information.
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Technical Support Center: Optimization of In Vitro to In Vivo Correlation (IVIVC) for 1,8-Naphthyridine Compounds
Welcome to the technical support center dedicated to advancing your research on 1,8-naphthyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing a robust in vitro to in vivo correlation (IVIVC). The unique chemical properties of the 1,8-naphthyridine scaffold present specific challenges and opportunities in predicting human pharmacokinetics from preclinical data.
This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the optimization of IVIVC for this important class of molecules. Our goal is to equip you with the knowledge to make informed decisions, troubleshoot your experiments effectively, and accelerate your drug development programs.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter when working with 1,8-naphthyridine compounds and provides actionable solutions.
Issue 1: Poor Correlation Between In Vitro Potency and In Vivo Efficacy
Question: My 1,8-naphthyridine compound shows excellent potency in my in vitro assays (e.g., enzymatic or cell-based assays), but it fails to demonstrate the expected efficacy in animal models. What could be the underlying reasons?
Answer: This is a common and multifaceted challenge. The disconnect between in vitro potency and in vivo efficacy often stems from suboptimal pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound. Here’s a systematic approach to troubleshoot this issue:
1. Assess ADME Properties: The journey of a drug from administration to its target site is fraught with physiological barriers. For 1,8-naphthyridine compounds, which are nitrogen-containing heterocycles, specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties are critical.
-
Solubility and Permeability: Many heterocyclic compounds suffer from poor aqueous solubility.
-
Troubleshooting:
-
Salt formation: Explore different salt forms to enhance solubility.
-
Formulation strategies: Utilize formulations such as lipid-based systems (e.g., SEDDS, SMEDDS) to improve dissolution and absorption.[1][2]
-
Structural modifications: Introduce polar functional groups to the 1,8-naphthyridine scaffold, but be mindful of the potential impact on potency.
-
-
-
Metabolic Instability: The 1,8-naphthyridine ring can be susceptible to metabolic enzymes, primarily Cytochrome P450s (CYPs) in the liver.
-
Troubleshooting:
-
In vitro metabolic stability assays: Conduct assays using liver microsomes or hepatocytes to identify the primary sites of metabolism.
-
Metabolite identification: Use techniques like LC-MS/MS to identify the major metabolites. Common metabolic pathways for nitrogen heterocycles include oxidation and glucuronidation.[3]
-
Structural modifications: Block metabolically labile sites with chemically stable groups (e.g., fluorine) or alter the electronics of the ring system to reduce susceptibility to metabolism.
-
-
-
Plasma Protein Binding (PPB): High PPB can limit the free fraction of the drug available to exert its therapeutic effect.
-
Troubleshooting:
-
Measure PPB: Use equilibrium dialysis or ultracentrifugation to determine the extent of plasma protein binding.
-
Structural modifications: Modulate lipophilicity (LogP/LogD) to reduce non-specific binding.
-
-
Workflow for Investigating Poor In Vitro-In Vivo Efficacy Correlation
Caption: Troubleshooting workflow for poor in vitro to in vivo efficacy.
2. In-Depth Pharmacokinetic Analysis: A well-designed PK study is crucial.
-
Dose Route and Formulation: The route of administration and the formulation can significantly impact drug exposure. An oral gavage of a poorly soluble compound in an inadequate vehicle will likely result in low bioavailability.
-
Troubleshooting:
-
Intravenous (IV) administration: An IV dose will provide a baseline for absolute bioavailability and clearance.
-
Multiple oral formulations: Test different formulations to identify one that provides adequate exposure.
-
-
-
Tissue Distribution: The compound may not be reaching the target tissue in sufficient concentrations.
-
Troubleshooting:
-
Tissue harvesting: At the end of the PK study, collect relevant tissues to determine the drug concentration.
-
PK/PD modeling: Use modeling to understand the relationship between plasma concentration and target tissue concentration.
-
-
Issue 2: High Inter-Individual Variability in Animal Studies
Question: I am observing significant variability in the plasma concentrations of my 1,8-naphthyridine compound across different animals in the same study group. What could be causing this?
Answer: High inter-individual variability can confound the interpretation of your results and indicates a lack of robustness in the drug's performance.
1. Formulation-Related Issues:
-
Inhomogeneous Suspension: If your compound is administered as a suspension, ensure it is uniformly dispersed before and during dosing.
-
Precipitation in the GI Tract: The compound may dissolve in the formulation but precipitate upon entering the different pH environments of the gastrointestinal tract.
2. Physiological Factors:
-
First-Pass Metabolism: If the drug is a substrate for highly variable enzymes (e.g., certain CYPs), this can lead to significant differences in metabolism between individuals.
-
Efflux Transporters: Overexpression of efflux transporters like P-glycoprotein (P-gp) in the gut can pump the drug back into the intestinal lumen, reducing absorption.
Troubleshooting High Variability:
| Potential Cause | Troubleshooting Strategy |
| Formulation Instability | Characterize the formulation for stability and homogeneity. Consider alternative, more robust formulations. |
| GI Precipitation | Perform in vitro dissolution tests in biorelevant media (e.g., FaSSIF, FeSSIF) to predict in vivo precipitation. |
| High First-Pass Metabolism | Co-administer with a known inhibitor of the suspected metabolic pathway in a non-clinical study to confirm. |
| P-gp Efflux | Conduct in vitro Caco-2 permeability assays with and without a P-gp inhibitor. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key ADME parameters to focus on for 1,8-naphthyridine compounds?
A1: Based on the chemical nature of the 1,8-naphthyridine scaffold, the following ADME parameters are of high importance:
-
Aqueous Solubility: The planar, aromatic nature of the core can lead to poor solubility. Early assessment and optimization are critical.
-
Metabolic Stability: The nitrogen atoms in the rings can be sites for oxidation. Additionally, the overall lipophilicity of the molecule can influence its susceptibility to metabolism. Glucuronidation has been observed as a metabolic pathway for some 8-hydroxynaphthyridines.[3]
-
Permeability: While the lipophilicity of some analogs might suggest good permeability, the potential for the compound to be a substrate of efflux transporters should be investigated.
-
CYP Inhibition: The nitrogen-containing heterocyclic structure raises the potential for inhibition of cytochrome P450 enzymes, which can lead to drug-drug interactions.
Q2: How can I improve the metabolic stability of my 1,8-naphthyridine lead compound?
A2: Improving metabolic stability is an iterative process involving medicinal chemistry and DMPK sciences.
-
Identify the "Soft Spots": Use in vitro systems like liver microsomes or hepatocytes and LC-MS/MS to pinpoint the exact site(s) of metabolism on your molecule.
-
Structure-Activity Relationship (SAR) Guided Modification:
-
Blocking Metabolism: Introduce chemically inert groups (e.g., fluorine, deuterium) at the metabolic hot spots.
-
Modulating Electronics: Altering the electron density of the ring system by adding electron-withdrawing or electron-donating groups can change the susceptibility to oxidative metabolism.
-
Conformational Constraints: Introducing bulky groups or cyclizing parts of the molecule can prevent it from fitting into the active site of metabolic enzymes.
-
Q3: What is a good starting point for an oral formulation for a poorly soluble 1,8-naphthyridine compound in preclinical studies?
A3: For early-stage preclinical studies, a simple formulation is often preferred. However, for poorly soluble compounds, more enabling formulations may be necessary.
-
Simple Suspensions: If the required dose is low, a suspension in a vehicle like 0.5% methylcellulose with a small amount of a surfactant (e.g., Tween 80) can be a good starting point.
-
Co-solvent Systems: A solution using a mixture of solvents like polyethylene glycol 400 (PEG400), propylene glycol, and water can be effective. However, be cautious about the potential for precipitation upon dilution in the aqueous environment of the stomach.
-
Lipid-Based Formulations: For highly lipophilic and poorly soluble compounds, self-emulsifying drug delivery systems (SEDDS) can significantly enhance oral absorption.[1][2]
Q4: What are the different levels of IVIVC, and which one should I aim for?
A4: The FDA defines several levels of IVIVC:[4]
-
Level A Correlation: This is the most rigorous level and represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. A Level A correlation is highly desirable as it can be used as a surrogate for bioequivalence studies.
-
Level B Correlation: This level of correlation uses the principles of statistical moment analysis to relate the mean in vitro dissolution time to the mean in vivo residence time. It is less specific than Level A.
-
Level C Correlation: This is a single-point correlation that relates one dissolution time point (e.g., T50%) to one pharmacokinetic parameter (e.g., AUC, Cmax). It is the least rigorous but can still be useful for formulation development.
For a robust drug development program, aiming for a Level A correlation is the ultimate goal . However, achieving this is challenging and depends on dissolution being the rate-limiting step for absorption.[5]
IVIVC Development Workflow
Caption: General workflow for developing an in vitro-in vivo correlation.
Part 3: Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of a 1,8-naphthyridine compound.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., GOLDPure™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control (e.g., testosterone, verapamil)
-
Acetonitrile with internal standard for quenching
Procedure:
-
Prepare Reagents: Thaw HLM on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation:
-
In a 96-well plate, add phosphate buffer.
-
Add HLM to a final concentration of 0.5 mg/mL.
-
Add the test compound to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Data Analysis: Quantify the remaining parent compound at each time point. Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
References
-
Taylor & Francis. (n.d.). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity. Retrieved from [Link]
-
PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Validating the Biological Target of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated drug candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the compound's biological target. This guide provides an in-depth, comparative analysis of modern experimental strategies for elucidating the mechanism of action of a novel compound, using the hypothetical case of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile, a scaffold known for a wide array of biological activities.[1][2][3][4][5]
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, anti-inflammatory, and neurological agents.[3][4] This chemical class has been associated with various targets, including protein kinases and G-protein coupled receptors.[3][4][5] A recent study has also explored similar structures as anti-tubercular agents targeting the enoyl-ACP reductase (InhA).[6][7]
Assuming our compound of interest has emerged from a phenotypic screen—a screening approach that identifies molecules based on their effect on cellular or organismal function—the primary challenge is to deconvolute its molecular target.[8] This guide will compare and contrast several orthogonal approaches to achieve this, providing the underlying rationale and detailed experimental workflows.
The Strategic Funnel of Target Deconvolution
A robust target validation strategy does not rely on a single method but rather employs a multi-pronged, funneling approach. This begins with broad, unbiased techniques to generate initial hypotheses, followed by more focused biophysical and genetic methods to confirm direct engagement and functional relevance.
Caption: A logical workflow for target deconvolution, moving from broad, hypothesis-generating methods to specific validation techniques.
Comparative Analysis of Key Target Validation Methodologies
| Methodology | Principle | Primary Output | Strengths | Limitations |
| Affinity Chromatography - Mass Spectrometry | Immobilized compound captures binding partners from cell lysate, which are then identified by mass spectrometry. | List of potential protein binders. | Unbiased; identifies direct binding partners; can be performed without prior knowledge of the target. | Prone to false positives (non-specific binders); requires chemical modification of the compound for immobilization, which may alter its binding properties. |
| Kinase Profiling | The compound is screened against a large panel of purified kinases to measure its inhibitory activity. | Kinome-wide inhibitory profile (% inhibition, IC50 values). | High-throughput; provides a comprehensive overview of kinase selectivity; ideal for scaffolds known to target kinases.[9][10][11] | Limited to kinases; performed in a biochemical setting, which may not reflect cellular activity.[9] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation in intact cells or lysates.[12][13][14] | A thermal shift (ΔTm) indicating target engagement.[14][15] | Confirms target engagement in a physiologically relevant environment; label-free; applicable to a wide range of protein targets.[16] | Requires a specific antibody for detection (e.g., Western blot); throughput can be a limitation for some detection methods.[15] |
| Biophysical Assays (SPR/ITC) | Real-time monitoring of the binding interaction between the compound and a purified putative target protein.[17][18] | Binding affinity (KD), kinetics (kon/koff), and thermodynamics.[19][20] | Provides quantitative data on direct binding; elucidates binding mechanism.[20] | Requires purified, active protein; may not be feasible for all targets (e.g., complex membrane proteins). |
| Genetic Perturbation (CRISPR/RNAi) | Knockdown or knockout of the hypothesized target gene to see if it recapitulates or abrogates the compound's phenotype.[21][22] | Phenotypic data linking the target gene to the compound's effect. | Provides strong evidence for the functional role of the target in the observed phenotype. | Off-target effects of genetic tools; potential for cellular compensation mechanisms. |
Detailed Experimental Protocols
Protocol 1: Kinase Profiling
Given that many 1,8-naphthyridine derivatives are kinase inhibitors, a logical first step is to screen our compound against a broad panel of kinases.[3][4][5] This can be efficiently outsourced to specialized service providers.[9][10][23][24]
Objective: To determine if 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile is a kinase inhibitor and to identify its primary kinase target(s).
Methodology:
-
Compound Preparation: Dissolve the compound in 100% DMSO to a stock concentration of 10 mM.
-
Service Provider Selection: Choose a provider offering a large kinase panel (e.g., >300 kinases) and providing IC50 determination for initial hits (e.g., Promega, Eurofins, Reaction Biology).
-
Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against the entire kinase panel. The activity of each kinase is measured, often using a method that quantifies ATP consumption.[10][11]
-
Data Analysis: Results are reported as percent inhibition relative to a vehicle control. Hits are typically defined as kinases inhibited by >80-90%.
-
Dose-Response Confirmation: For the primary hits, a 10-point dose-response curve is generated to determine the IC50 value, providing a measure of the compound's potency.
Expected Outcome: A list of kinases inhibited by the compound, with corresponding IC50 values. This provides a strong, testable hypothesis. For example, if the compound potently inhibits a specific kinase like EGFR, subsequent validation efforts can be focused on this target.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound engages its target inside a living cell, a critical step to bridge the gap between biochemical and cellular activity.[12][16]
Objective: To validate the engagement of a hypothesized target (e.g., a top hit from kinase profiling) by the compound in intact cells.
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one where the target is endogenously expressed and the compound shows a phenotypic effect). Treat cells with the compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Detection: Carefully collect the supernatant. Analyze the amount of soluble target protein in each sample using Western blotting with a specific antibody against the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (compound vs. vehicle), plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.[14]
Expected Outcome: A rightward shift in the melting curve for the target protein in the presence of the compound, confirming direct target engagement in the cellular milieu.
Protocol 3: Genetic Validation using CRISPR-Cas9
The definitive test of a target's role in a compound's mechanism of action is to demonstrate that the removal of the target ablates the compound's phenotypic effect.
Objective: To determine if the knockout of the putative target gene confers resistance to the compound's cytotoxic or phenotypic effects.
Methodology:
-
gRNA Design and Cloning: Design and clone two or more independent guide RNAs (gRNAs) targeting early exons of the putative target gene into a Cas9-expressing lentiviral vector.
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line. Select for transduced cells (e.g., with puromycin).
-
Validation of Knockout: Expand the selected cell population and confirm the knockout of the target protein by Western blotting.
-
Phenotypic Assay: Plate the wild-type (WT) and knockout (KO) cells at the same density. Treat both cell populations with a dose-response of the compound.
-
Data Analysis: After a set period (e.g., 72 hours), measure the desired phenotype (e.g., cell viability using CellTiter-Glo). A significant rightward shift in the dose-response curve for the KO cells compared to the WT cells indicates that the target is required for the compound's activity.
Expected Outcome: The target-knockout cells should be significantly less sensitive to the compound compared to the wild-type cells, providing strong functional validation of the target.
Conclusion
Validating the biological target of a novel compound like 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile is a complex but essential process in drug discovery. There is no single "magic bullet" experiment. Instead, a successful strategy relies on the orthogonal application of multiple techniques. By starting with broad, unbiased approaches like kinase profiling and affinity proteomics to generate hypotheses, followed by rigorous confirmation of in-cell target engagement with CETSA, and culminating in functional validation through genetic methods like CRISPR, researchers can build a compelling and irrefutable case for a compound's mechanism of action. This systematic approach not only de-risks the progression of a drug candidate but also provides invaluable insights into the underlying biology of the disease.
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A Comparative Efficacy Analysis of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile and Established EGFR Inhibitors
A Technical Guide for Researchers in Oncology Drug Discovery
The landscape of cancer therapy is increasingly defined by molecularly targeted agents. Among the most validated targets is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase pivotal in regulating cell proliferation and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in numerous malignancies, making it a prime target for therapeutic intervention.[3][4] This has led to the development of two main classes of EGFR inhibitors: monoclonal antibodies that target the extracellular domain and small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the intracellular kinase domain.[4][5]
This guide introduces a novel investigational compound, 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile, hereafter referred to as CPN-3C. The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its interaction with a diverse range of biological targets, including protein kinases.[6][7] Given this structural precedent, CPN-3C is hypothesized to exert its anticancer effects through the inhibition of a critical kinase in oncogenic signaling. This document outlines a comprehensive, side-by-side comparison of CPN-3C with two well-established, first-generation EGFR inhibitors: Gefitinib (Iressa) and Erlotinib (Tarceva).[8] The objective is to provide a robust framework for evaluating the preclinical efficacy of CPN-3C, establishing its potential as a novel therapeutic agent.
Comparative Inhibitors: Gefitinib and Erlotinib
Gefitinib and Erlotinib are orally active, reversible, ATP-competitive inhibitors of the EGFR tyrosine kinase.[5] They have been approved for the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring activating mutations in the EGFR gene.[8][9] Their mechanism of action involves blocking the autophosphorylation of EGFR, which in turn inhibits downstream signaling pathways crucial for tumor growth and survival, such as the MAPK/ERK and PI3K/Akt pathways.[4][5]
Comparative Efficacy Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for Gefitinib and Erlotinib against wild-type EGFR and various cell lines. These values will serve as the benchmark against which the efficacy of CPN-3C will be assessed.
| Inhibitor | Target/Cell Line | IC50 (nM) | Assay Type |
| Gefitinib | EGFR (Tyr1173) | 37 | Cell-based |
| EGFR (Tyr992) | 26-57 | Cell-based | |
| H3255 (EGFR mutant) | 3 | Cell Viability | |
| PC-9 (EGFR mutant) | 77.26 | Cell Viability | |
| Erlotinib | EGFR (wild-type) | 2 | Cell-free |
| EGFR (autophosphorylation) | 20 | Cell-based | |
| PC9 (EGFR mutant) | 30 | Cell Viability | |
| A431 (EGFR high expression) | 0.42 (HTRF assay) | Cell-based |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and ATP concentrations used.[10][11][12][13][14]
Experimental Design for Comparative Analysis
To rigorously evaluate the efficacy of CPN-3C relative to Gefitinib and Erlotinib, a multi-tiered experimental approach is proposed. This will involve in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess the impact on cellular signaling and viability.
Caption: Experimental workflow for inhibitor comparison.
In Vitro Kinase Inhibition Assay
The initial step is to determine the direct inhibitory effect of CPN-3C on EGFR kinase activity in a cell-free system. This assay provides a clean measure of the compound's potency against its putative target without the complexities of cellular uptake, metabolism, or off-target effects.
Caption: Workflow for the in vitro kinase assay.
Protocol: In Vitro EGFR Kinase Assay
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain.
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[15]
-
ATP.
-
Tyrosine kinase substrate (e.g., a synthetic peptide).
-
CPN-3C, Gefitinib, and Erlotinib (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit or similar detection system.[16][17]
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of CPN-3C, Gefitinib, and Erlotinib in 50% DMSO.
-
In a 384-well plate, add the recombinant EGFR enzyme to the kinase buffer.
-
Add the serially diluted compounds to the wells containing the enzyme and pre-incubate for 30 minutes at room temperature.[15]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a suitable detection method, such as a luminescence-based assay.[16][17]
-
Plot the inhibition data against the compound concentration to determine the IC50 value.
-
Rationale: This direct enzymatic assay is crucial for establishing the intrinsic potency of CPN-3C against EGFR. Comparing its IC50 to that of Gefitinib and Erlotinib under identical conditions will provide the first indication of its relative efficacy.
Cellular Proliferation (MTT) Assay
To assess the impact of CPN-3C on cancer cell viability, a colorimetric MTT assay will be employed. This assay measures the metabolic activity of cells, which is an indicator of cell proliferation and viability. A panel of cell lines with varying levels of EGFR expression and mutation status (e.g., A431 for high EGFR expression, PC-9 for EGFR exon 19 deletion) should be used.[9]
Protocol: MTT Cell Proliferation Assay
-
Cell Culture:
-
Maintain the selected cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
-
Procedure:
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[18]
-
Treat the cells with a range of concentrations of CPN-3C, Gefitinib, and Erlotinib for 72 hours.
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[19]
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 for each compound.
-
Rationale: This assay provides a functional readout of the compound's anti-proliferative effects. By using cell lines with different EGFR characteristics, it is possible to determine if CPN-3C's activity is dependent on EGFR expression or mutation status, a key characteristic of targeted therapies.
Western Blot Analysis of EGFR Signaling
To confirm that CPN-3C inhibits EGFR at the cellular level, Western blotting will be used to assess the phosphorylation status of EGFR and key downstream signaling proteins like Akt and ERK.[3][21]
Caption: EGFR signaling pathway and the point of inhibition.
Protocol: Western Blot Analysis
-
Sample Preparation:
-
Culture cells (e.g., A431) to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of CPN-3C, Gefitinib, or Erlotinib for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.[3]
-
-
Electrophoresis and Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[3]
-
Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
-
Quantify the band intensities using densitometry.
-
Rationale: This experiment provides direct evidence of target engagement within the cell. A dose-dependent decrease in the phosphorylation of EGFR and its downstream effectors, in the presence of CPN-3C, would strongly support its proposed mechanism of action and allow for a direct comparison of its cellular potency with Gefitinib and Erlotinib.
Conclusion
The systematic approach outlined in this guide provides a comprehensive framework for the preclinical evaluation of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile (CPN-3C) as a potential EGFR inhibitor. By directly comparing its performance against the established drugs Gefitinib and Erlotinib in biochemical and cell-based assays, a clear understanding of its efficacy, potency, and cellular mechanism of action can be achieved. The data generated from these studies will be crucial in determining the therapeutic potential of CPN-3C and guiding its future development as a novel anticancer agent.
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CancerNetwork. (n.d.). EGFR Inhibitors in Lung Cancer. Retrieved from [Link]
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PharmGKB. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
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Williams Cancer Institute. (2023, November 14). EGFR Inhibitors. Retrieved from [Link]
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- Google Patents. (n.d.). WO2011101069A3 - 1, 8 -naphthyridines as kinase inhibitors.
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ResearchGate. (n.d.). Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene.... Retrieved from [Link]
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ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... Retrieved from [Link]
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ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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National Institutes of Health. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. Retrieved from [Link]
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ResearchGate. (n.d.). Reported 1,8‐naphthyridine derivatives as CK‐2 inhibitors. Retrieved from [Link]
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Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]
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National Institutes of Health. (n.d.). Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 1,8-Naphthyridine-3-carbonitrile Analogues
The 1,8-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid structure and hydrogen bonding capabilities make it an attractive framework for designing molecules that can interact with a variety of biological targets. The introduction of a carbonitrile group at the 3-position further enhances its potential, offering a key interaction point and influencing the electronic properties of the entire molecule. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1,8-naphthyridine-3-carbonitrile analogues, focusing on their applications as anticancer, anti-mycobacterial, and kinase-inhibiting agents.
Anticancer Activity: Targeting Cellular Proliferation
Several studies have explored the potential of 1,8-naphthyridine-3-carbonitrile derivatives as anticancer agents, with promising results against various cancer cell lines.[3][4][5][6][7] The primary mechanism of action for many of these compounds involves the inhibition of key enzymes involved in cell division, such as topoisomerase II, or the modulation of signaling pathways that control cell growth and survival.[5]
Structure-Activity Relationship Insights
The anticancer activity of 1,8-naphthyridine-3-carbonitrile analogues is highly dependent on the nature and position of substituents on the naphthyridine ring system. A comparative analysis of various derivatives reveals several key trends:
-
Substitution at the 2- and 4-positions: The presence of amino groups at the 2- and 4-positions appears to be a crucial determinant of cytotoxic activity. For instance, 2,4-diamino-5-(3-methoxyphenyl)-7-(2-oxo-2H-chromen-3-yl)-1,8-naphthyridine-3-carbonitrile has demonstrated potent antitumor activity.
-
Aryl substituents: The introduction of various aryl groups at different positions on the naphthyridine core significantly modulates the anticancer potency. The electronic properties and steric bulk of these aryl substituents play a critical role in the interaction with the biological target.
-
Hybrid molecules: The fusion of the 1,8-naphthyridine-3-carbonitrile scaffold with other pharmacologically active moieties, such as pyrazole, pyrimidine, or pyridine, has led to the development of hybrid compounds with enhanced cytotoxic profiles.[4]
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of representative 1,8-naphthyridine derivatives against various human cancer cell lines.
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 10c | 2-phenyl-7-methyl | H | pyrazol-3-yl | MCF7 (Breast) | 1.47 | [4] |
| 8d | 2-phenyl-7-methyl | H | 4-chlorophenyl | MCF7 (Breast) | 1.62 | [4] |
| 4d | 2-phenyl-7-methyl | H | 4-methoxyphenyl | MCF7 (Breast) | 1.68 | [4] |
| 10f | 2-phenyl-7-methyl | H | thiophen-2-yl | MCF7 (Breast) | 2.30 | [4] |
| 8b | 2-phenyl-7-methyl | H | 4-fluorophenyl | MCF7 (Breast) | 3.19 | [4] |
| Compound 12 | 1-propargyl | H | 4-fluorobenzylamino | HBL-100 (Breast) | 1.37 | [3] |
| Compound 17 | 1-propargyl | H | 3,4-difluorobenzylamino | KB (Oral) | 3.7 | [3] |
| Compound 22 | 1-propargyl | H | 2-thienylmethylamino | SW-620 (Colon) | 3.0 | [3] |
Anti-mycobacterial Activity: A New Frontier
Tuberculosis remains a global health challenge, necessitating the development of novel therapeutic agents. Recent research has highlighted the potential of 1,8-naphthyridine-3-carbonitrile analogues as potent inhibitors of Mycobacterium tuberculosis.[2][8]
Structure-Activity Relationship Insights
A study involving a series of 28 derivatives of 1,8-naphthyridine-3-carbonitriles (categorized as ANC and ANA series) has provided valuable insights into their anti-mycobacterial SAR.[2][8]
-
The Piperazine Linker: A key feature of the more active compounds is a piperazine ring at the 2-position of the naphthyridine core, acting as a linker to various substituents.
-
Heteroaromatic Moieties: The most potent compound in the series, ANA-12, features a 5-nitrofuran heteroaromatic ring attached to the piperazine linker. This suggests that the introduction of specific heteroaromatic groups can significantly enhance anti-tubercular activity.[2][8]
-
Substituted N-phenylacetamides: In a series of N-phenylacetamide derivatives (ANA 1-11), compounds bearing electron-withdrawing groups such as nitro (-NO2) or trifluoromethyl (-CF3) on the phenyl ring exhibited good anti-TB activity.[2]
Comparative Anti-mycobacterial Data
The table below presents the Minimum Inhibitory Concentration (MIC) values of key 1,8-naphthyridine-3-carbonitrile analogues against M. tuberculosis H37Rv.
| Compound | Substituent on Piperazine at C2 | MIC (µg/mL) | Reference |
| ANA-12 | 5-nitrofuran-2-carbonyl | 6.25 | [2][8] |
| ANC-2 | Phenylglycyl with 4-fluoro substitution | 12.5 | [2][8] |
| ANA-1 | N-phenylacetamide | 12.5 | [2][8] |
| ANA-7 | N-(4-nitrophenyl)acetamide | 12.5 | [2] |
| ANA-8 | N-(3-nitrophenyl)acetamide | 12.5 | [2] |
| ANA-10 | N-(3-(trifluoromethyl)phenyl)acetamide | 12.5 | [2] |
Kinase Inhibition: A Promising Avenue for Targeted Therapy
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] The 1,8-naphthyridine scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.[9][10]
Structure-Activity Relationship Insights
While specific SAR studies on 1,8-naphthyridine-3-carbonitrile analogues as kinase inhibitors are emerging, broader studies on naphthyridine derivatives provide valuable guidance:
-
EGFR and VEGFR-2 Inhibition: The 1,8-naphthyridine core has been incorporated into molecules targeting key kinases in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] The specific substitution patterns on the naphthyridine ring are critical for achieving high potency and selectivity against these kinases.
-
Spleen Tyrosine Kinase (SYK) Inhibition: Studies on 1,6-naphthyridine analogues have shown that a 7-aryl group, particularly with para substitution, is crucial for potent SYK inhibition. This, combined with 5-aminoalkylamino substituents, further enhances activity.[9] These findings can inform the design of 1,8-naphthyridine-3-carbonitrile based kinase inhibitors.
General Synthetic Approaches
The synthesis of 1,8-naphthyridine-3-carbonitrile analogues often involves multicomponent reactions, providing an efficient route to structural diversity.[11][12] A common and versatile method is the Friedländer annulation, which involves the condensation of a 2-amino-pyridine derivative with a carbonyl compound containing a reactive α-methylene group.[11][12]
Caption: Generalized synthetic workflow for 1,8-naphthyridine-3-carbonitrile analogues.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of compounds.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the 1,8-naphthyridine-3-carbonitrile analogues in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)
This protocol describes a general method for measuring the inhibitory activity of compounds against a specific kinase.
1. Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Prepare the kinase, substrate (e.g., a specific peptide), and ATP solutions in the kinase assay buffer.
2. Kinase Reaction:
-
In a 96-well or 384-well plate, add the test compound dilutions.
-
Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
3. Detection of Kinase Activity:
-
The method of detection will depend on the assay format. Common methods include:
- Luminescence-based assays (e.g., ADP-Glo™): Add a reagent that detects the amount of ADP produced, which is proportional to kinase activity.[13]
- Fluorescence-based assays (e.g., TR-FRET): Use an antibody that specifically recognizes the phosphorylated substrate.[14]
- ELISA-based assays: Capture the phosphorylated substrate on an antibody-coated plate and detect with a secondary antibody.[15]
4. Data Analysis:
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The 1,8-naphthyridine-3-carbonitrile scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that careful and rational modification of this core structure can lead to potent and selective compounds with diverse biological activities, including anticancer, anti-mycobacterial, and kinase inhibitory effects. The comparative data presented herein provides a valuable resource for researchers in the field of drug discovery and development, offering insights into the key structural features that govern the biological activity of this important class of compounds. Further exploration of the chemical space around the 1,8-naphthyridine-3-carbonitrile nucleus is warranted to unlock its full therapeutic potential.
References
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]
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Bridging the Gap: A Comparative Guide to Cross-Validating In Silico and In Vitro Analyses of 1,8-Naphthyridines
In the landscape of modern drug discovery, the synergy between computational prediction and empirical testing is paramount. For researchers, scientists, and drug development professionals investigating the therapeutic potential of 1,8-naphthyridine derivatives, a robust cross-validation workflow is not just best practice—it is essential for progressing lead candidates with confidence. This guide provides an in-depth technical comparison of in silico and in vitro methodologies, offering field-proven insights into designing a self-validating system for the evaluation of this promising class of compounds.
The Rationale: Why Cross-Validation is Non-Negotiable
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif, forming the core of molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, offer a rapid and cost-effective means to screen vast virtual libraries of 1,8-naphthyridine derivatives and prioritize those with the highest probability of biological activity.[3] However, these computational models are predictive and necessitate experimental validation to confirm their accuracy and biological relevance.[1] Conversely, while in vitro assays provide concrete biological data, they can be time-consuming and resource-intensive. A carefully designed cross-validation strategy, therefore, creates a powerful feedback loop, where computational predictions guide experimental efforts, and experimental results refine and validate computational models.
A Self-Validating Workflow for 1,8-Naphthyridine Evaluation
The following diagram illustrates a comprehensive workflow for the cross-validation of in silico predictions with in vitro results for 1,8-naphthyridine derivatives. This workflow is designed to be iterative, allowing for the continual refinement of predictive models based on experimental data.
Caption: A comprehensive workflow for the cross-validation of in silico predictions and in vitro results.
Part 1: In Silico Prediction of 1,8-Naphthyridine Activity
The initial phase of the workflow involves the use of computational tools to predict the biological activity of a library of 1,8-naphthyridine derivatives.
Molecular Docking: Predicting Binding Affinity and Mode
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.[4] For 1,8-naphthyridines, this can provide insights into their potential to inhibit specific protein targets.
Causality Behind Experimental Choices: The selection of a protein target is crucial and should be based on existing literature or the known mechanism of action of similar compounds. For instance, as some 1,8-naphthyridine derivatives are known to inhibit topoisomerase II, this enzyme is a rational choice for docking studies aimed at identifying novel anticancer agents.[1][5] Similarly, for antibacterial discovery, DNA gyrase is a common target.
Detailed Protocol for Molecular Docking:
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the DNA topoisomerase II receptor (PDB ID: 1ZXM) is a relevant target for anticancer 1,8-naphthyridines.[5][6]
-
Prepare the protein using software such as AutoDockTools or Molegro Virtual Docker. This typically involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges.[7]
-
-
Ligand Preparation:
-
Grid Box Generation:
-
Define a grid box that encompasses the active site of the protein. The dimensions of the grid box should be sufficient to allow the ligand to move freely within the binding pocket.
-
-
Docking Simulation:
-
Perform the docking simulation using software such as AutoDock Vina or Molegro Virtual Docker.[5] The software will generate multiple binding poses for each ligand, ranked by a scoring function that estimates the binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Visualize the docking poses and analyze the interactions between the ligand and the protein's active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Quantitative Structure-Activity Relationship (QSAR): Modeling the Link Between Structure and Activity
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[3] For 1,8-naphthyridines, a robust QSAR model can predict the activity of novel derivatives before they are synthesized.
Causality Behind Experimental Choices: The development of a predictive QSAR model requires a dataset of compounds with known biological activity. The choice of descriptors (physicochemical properties) to include in the model is critical and should be based on an understanding of the factors that are likely to influence the activity of the compounds.
Detailed Protocol for QSAR Modeling:
-
Data Set Preparation:
-
Compile a dataset of 1,8-naphthyridine derivatives with experimentally determined biological activity (e.g., IC50 values).
-
Draw the 2D structures of the compounds and optimize their 3D geometries.
-
-
Descriptor Calculation:
-
Model Building:
-
Divide the dataset into a training set and a test set. The training set is used to build the QSAR model, while the test set is used to validate its predictive ability.
-
Use statistical methods, such as multiple linear regression (MLR), to develop the QSAR model.[5]
-
-
Model Validation:
-
Assess the statistical significance and predictive power of the QSAR model using parameters such as the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the predictive R² for the test set.[5] A statistically robust model will have high values for these parameters.
-
Part 2: In Vitro Validation of 1,8-Naphthyridine Activity
The prioritized 1,8-naphthyridine derivatives from the in silico phase are then synthesized and subjected to in vitro testing to validate the computational predictions.
Cytotoxicity Assays: Measuring Anticancer Activity
For 1,8-naphthyridine derivatives identified as potential anticancer agents, cytotoxicity assays are essential to determine their efficacy against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[8]
Causality Behind Experimental Choices: The selection of cancer cell lines should be guided by the predicted target of the 1,8-naphthyridine derivatives. For example, if docking studies predict that a compound targets the human estrogen receptor, then an estrogen receptor-positive breast cancer cell line like MCF-7 would be an appropriate choice.[7][9] Using a panel of cell lines from different tissue origins (e.g., breast, lung, colon) can provide a broader understanding of the compound's spectrum of activity.[10]
Detailed Protocol for the MTT Assay:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized 1,8-naphthyridine derivatives in cell culture medium.
-
Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting cell viability against compound concentration.[8]
-
Antimicrobial Assays: Determining Minimum Inhibitory Concentration (MIC)
For 1,8-naphthyridine derivatives with predicted antimicrobial activity, the broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC).
Detailed Protocol for MIC Determination:
-
Preparation:
-
Prepare a two-fold serial dilution of the 1,8-naphthyridine derivative in a suitable liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8]
-
-
Inoculation:
-
Inoculate each well with a standardized suspension of the test bacterium.[8]
-
-
Controls:
-
Include positive (bacteria with no compound) and negative (broth only) controls on each plate.[8]
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[8]
-
-
Reading Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[8]
-
Part 3: Cross-Validation and Data Correlation
The final and most critical step is to compare the in silico predictions with the in vitro results to assess the accuracy of the computational models.
Correlating Docking Scores with IC50/MIC Values
A key aspect of cross-validation is to determine if there is a correlation between the predicted binding affinity from molecular docking and the experimentally determined biological activity.
Data Presentation: The following tables provide a template for comparing in silico and in vitro data for a series of 1,8-naphthyridine derivatives.
Table 1: Comparison of Predicted Docking Scores and Experimental IC50 Values for Anticancer 1,8-Naphthyridines
| Compound | Target Protein | Predicted Docking Score (kcal/mol) | In Vitro IC50 (µM) on MCF-7 Cells |
| Derivative 1 | Topoisomerase II | -9.5 | 1.5 |
| Derivative 2 | Topoisomerase II | -8.2 | 5.2 |
| Derivative 3 | Topoisomerase II | -7.1 | 12.8 |
| Reference Drug | Topoisomerase II | -9.8 | 0.9 |
Table 2: Comparison of Predicted Docking Scores and Experimental MIC Values for Antimicrobial 1,8-Naphthyridines
| Compound | Target Protein | Predicted Docking Score (kcal/mol) | In Vitro MIC (µg/mL) against S. aureus |
| Derivative A | DNA Gyrase | -8.9 | 4 |
| Derivative B | DNA Gyrase | -7.5 | 16 |
| Derivative C | DNA Gyrase | -6.8 | 32 |
| Reference Drug | DNA Gyrase | -9.2 | 2 |
Analysis: A strong correlation, typically a negative correlation where lower (more favorable) docking scores correspond to lower IC50 or MIC values, indicates that the in silico model is a good predictor of biological activity.[11] This correlation can be statistically evaluated by calculating a correlation coefficient (r). A good correlation coefficient (e.g., r² > 0.5) suggests that the molecular docking approach is reliable for the given set of compounds and target.[12]
Conclusion: An Iterative Approach to Drug Discovery
The cross-validation of in silico predictions with in vitro results is a dynamic and iterative process. A strong correlation between computational and experimental data builds confidence in the predictive models, allowing for their use in designing the next generation of 1,8-naphthyridine derivatives with improved potency and selectivity. Discrepancies between predicted and observed activity, on the other hand, provide valuable opportunities to refine the computational models, leading to a deeper understanding of the structure-activity relationships of this important class of compounds. By embracing this integrated approach, researchers can accelerate the discovery and development of novel 1,8-naphthyridine-based therapeutics.
References
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Asian Journal of Chemistry. (2010). QSAR Study of Anticancer Agents: 1,8-Naphthyridine Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
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ResearchGate. (2024). The correlation between docking scores and IC50 values for the synthesized compounds and the reference ligands against COX‐2. ResearchGate. Retrieved from [Link]
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ResearchGate. (2022). A correlation graph for docking predicted activity and IC50 values. ResearchGate. Retrieved from [Link]
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Cho, S. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15534-15551. Retrieved from [Link]
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Journal of Bio-X Research. (2023). QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research. Retrieved from [Link]
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PubMed. (2023). QSAR Study of Novel 1, 8-Naphthimide Derivatives Targeting Nuclear DNA. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. ResearchGate. Retrieved from [Link]
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MDPI. (2019). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 24(15), 2783. Retrieved from [Link]
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ResearchGate. (2023). In-silico Investigation by Molecular Docking, DFT and Pharmacokinetic Studies of Some Synthesized 1,8-Naphthyridine Derivatives as Prospective Anti-Breast Cancer Agents. ResearchGate. Retrieved from [Link]
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ResearchGate. (2021). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?. ResearchGate. Retrieved from [Link]
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PubMed. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules. Retrieved from [Link]
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ResearchGate. (2020). Design,: In silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. ResearchGate. Retrieved from [Link]
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PubMed Central. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. Retrieved from [Link]
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PubMed. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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ResearchGate. (2016). Developing 2D-QSAR models for naphthyridine derivatives against HIV-1 integrase activity. ResearchGate. Retrieved from [Link]
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"comparative analysis of different synthetic routes to 1,8-naphthyridines"
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science, forming the core of numerous antibacterial, anticancer, and antiviral agents. The development of efficient and versatile synthetic routes to this bicyclic system is a continuous endeavor in organic synthesis. This guide provides a comparative analysis of the most prominent methods for constructing the 1,8-naphthyridine core, offering field-proven insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific synthetic goals.
The Friedländer Annulation: A Versatile and High-Yielding Approach
The Friedländer synthesis is arguably the most widely employed and versatile method for constructing 1,8-naphthyridine cores.[1] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[2] The reaction is typically catalyzed by either an acid or a base and proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic 1,8-naphthyridine ring system.[2]
The primary advantage of the Friedländer reaction is its generally high yields and the ability to introduce a wide variety of substituents onto the newly formed pyridine ring, dictated by the choice of the active methylene compound.[3] However, classical Friedländer conditions often require hazardous and expensive acid or base catalysts that can be difficult to reuse, posing challenges for industrial-scale synthesis.[1]
Mechanistic Pathway of the Base-Catalyzed Friedländer Synthesis
The base-catalyzed mechanism initiates with the deprotonation of the α-methylene compound to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the 2-aminopyridine-3-carbaldehyde. The resulting aldol intermediate undergoes cyclization and dehydration to yield the final 1,8-naphthyridine product.
Caption: General workflow of the Friedländer synthesis.
Modern Advancements in Friedländer Synthesis
Recent research has focused on developing more environmentally benign and efficient Friedländer protocols.
-
Ionic Liquid Catalysis: Basic ionic liquids have been successfully employed as both green solvents and catalysts, offering high yields and catalyst recyclability.[1][3]
-
Aqueous Synthesis: A significant advancement is the gram-scale synthesis of 1,8-naphthyridines in water using the inexpensive and biocompatible choline hydroxide as a catalyst.[4] This method avoids hazardous organic solvents and allows for easy product separation.[4]
-
Solvent-Free Grinding: The use of catalysts like cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under solvent-free grinding conditions provides a rapid, high-yielding, and environmentally friendly route to 1,8-naphthyridines at room temperature.[5]
Classical Approaches: Skraup and Doebner-von Miller Reactions
Among the earliest methods adapted for 1,8-naphthyridine synthesis are the Skraup and Doebner-von Miller reactions. These classical methods are often characterized by harsh reaction conditions and can suffer from low yields.[5]
The Skraup Reaction
The Skraup reaction involves the synthesis of quinolines and their heterocyclic analogues by heating an aromatic amine with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene.[6] For the synthesis of 1,8-naphthyridines, a 2-aminopyridine is used as the starting amine. The glycerol is dehydrated in situ to the highly reactive acrolein, which then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to form the naphthyridine ring.[7]
The primary drawbacks of the Skraup reaction are the often violent reaction conditions and the formation of tarry by-products, which can make product isolation difficult and lead to low yields.[5]
The Doebner-von Miller Reaction
A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones instead of glycerol.[5] This allows for greater diversity in the substitution pattern of the final product. However, like the Skraup reaction, it typically requires strong acid catalysis and can result in the formation of complex product mixtures.[5]
Mechanistic Overview of the Skraup Reaction with 2-Aminopyridine
Caption: Key steps in the Skraup synthesis of 1,8-naphthyridine.
Multicomponent Reactions (MCRs): An Efficient and Atom-Economical Strategy
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) due to their high efficiency, atom economy, and the ability to generate molecular diversity in a single step. Several MCRs have been developed for the synthesis of 1,8-naphthyridine derivatives, often proceeding under mild conditions and affording good to high yields.[8]
A common MCR approach involves the one-pot condensation of a substituted 2-aminopyridine, an aldehyde, and a compound with an active methylene group, such as malononitrile or a cyanoacetate.[8] These reactions are often catalyzed by a Lewis acid.[8] The key advantages of this approach include operational simplicity, easy workup, and the potential for catalyst recyclability.[8]
Comparative Analysis of Synthetic Routes
The choice of synthetic route for a particular 1,8-naphthyridine target will depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The following table provides a comparative summary of the key methods discussed.
| Synthetic Route | Starting Materials | Typical Conditions | Yields | Advantages | Disadvantages |
| Friedländer Annulation | 2-Aminopyridine-3-carbaldehyde, Active methylene compound | Base or acid catalyst, often heated | Good to Excellent (>90%)[4] | High versatility, good yields, well-established | Can require harsh catalysts, which may not be reusable |
| Skraup Reaction | 2-Aminopyridine, Glycerol, H₂SO₄, Oxidizing agent | Harsh acidic conditions, high temperatures | Low to Moderate | Uses simple starting materials | Often violent reaction, formation of tarry by-products, low yields |
| Doebner-von Miller Reaction | 2-Aminopyridine, α,β-Unsaturated aldehyde/ketone, Acid catalyst | Strong acid, heating | Low to Moderate | Greater substituent variability than Skraup | Harsh conditions, potential for complex product mixtures[5] |
| Multicomponent Reaction | 2-Aminopyridine, Aldehyde, Active methylene compound | Mild conditions, often at room temperature, catalyst | Good to High (65-90%)[8] | High efficiency, atom economy, operational simplicity, mild conditions | Substrate scope can be limited for some variations |
Experimental Protocols
Protocol 1: Green Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water[4]
This protocol is adapted from the work of Mandal and co-workers, demonstrating a gram-scale, environmentally friendly synthesis.
Materials:
-
2-Aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in deionized water (1 mL).
-
Add acetone (1.5 mmol) to the solution.
-
Add choline hydroxide (1 mol%) to the reaction mixture.
-
Stir the reaction mixture at 50 °C for 6 hours under a nitrogen atmosphere.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (40 mL) and water (10 mL).
-
Concentrate the organic layer under vacuum to obtain the product. The catalyst remains in the aqueous phase.
-
The product can be further purified by recrystallization if necessary. This method has been reported to yield the desired product in up to 99%.[4]
Protocol 2: Solvent-Free Friedländer Synthesis via Grinding[5]
This protocol offers a rapid and efficient synthesis at room temperature.
Materials:
-
2-Aminonicotinaldehyde
-
A carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (1 mmol), the carbonyl compound (1 mmol), and CeCl₃·7H₂O (0.2 mmol).
-
Grind the mixture with a pestle at room temperature for 3-6 minutes.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, isolate the product by washing the solid mixture with water and then recrystallize from an appropriate solvent.
Protocol 3: Three-Component Synthesis of a Substituted 1,8-Naphthyridine[8]
This protocol exemplifies a modern, efficient multicomponent approach.
Materials:
-
A substituted 2-aminopyridine (e.g., 2-amino-5-chloropyridine)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) as a Lewis acid catalyst
-
Acetonitrile
Procedure:
-
In a round-bottom flask, dissolve the substituted 2-aminopyridine (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in acetonitrile.
-
Add a catalytic amount of TBBDA.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization. This method is reported to provide good to high yields (65-90%).[8]
Conclusion
The synthesis of the 1,8-naphthyridine core can be achieved through a variety of synthetic routes. While classical methods like the Skraup and Doebner-von Miller reactions are of historical importance, they are often hampered by harsh conditions and low yields. The Friedländer annulation stands out as a versatile and high-yielding method, with modern variations offering greener and more efficient protocols. For rapid access to diverse derivatives, multicomponent reactions present an excellent, atom-economical alternative. The choice of the optimal synthetic strategy will ultimately be guided by the specific target molecule, desired scale, and the laboratory's focus on sustainable chemistry practices.
References
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Reaction mechanism of the Skraup quinoline synthesis. - ResearchGate. Available at: [Link]
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Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]
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Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Skraup's Synthesis - Vive Chemistry. WordPress.com. Available at: [Link]
-
Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides - Organic Chemistry Portal. Available at: [Link]
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Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines - PMC. National Center for Biotechnology Information. Available at: [Link]
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Skraup reaction - chemeurope.com. Available at: [Link]
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Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. Available at: [Link]
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Skraup reaction - Wikipedia. Available at: [Link]
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Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. Available at: [Link]
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone - Asian Publication Corporation. Available at: [Link]
-
Product Class 8: Naphthyridines. Science of Synthesis. Available at: [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Biotage. Available at: [Link]
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(PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters - ResearchGate. Available at: [Link]
-
MICROWAVE ASSISTED SOLVENT FREE FRIEDLANDER SYNTHESIS OF 1, 8-NAPHTHYRIDINES | TSI Journals. Available at: [Link]
-
2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed. National Center for Biotechnology Information. Available at: [Link]
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1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - ResearchGate. Available at: [Link]
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"confirming the mechanism of action of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile"
Topic: Confirming the Mechanism of Action of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile as a Bruton's Tyrosine Kinase (BTK) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling a Potential New Kinase Inhibitor
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. A novel derivative, 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile (hereafter designated CPN-3C ), has emerged from chemical synthesis programs. Patent literature suggests that compounds with this structural motif have been designed as potential inhibitors of Bruton's Tyrosine Kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.
BTK is a clinically validated target for the treatment of B-cell malignancies (e.g., chronic lymphocytic leukemia, mantle cell lymphoma) and autoimmune disorders. Its aberrant activation drives cell proliferation and survival in these conditions. Therefore, confirming whether CPN-3C acts as a BTK inhibitor is a pivotal step in its preclinical development.
Comparative Framework: Benchmarking Against Established Standards
To objectively assess CPN-3C, its performance must be benchmarked against well-characterized alternatives. Our comparative analysis will include:
-
CPN-3C: The investigational compound with a hypothesized BTK inhibitory activity.
-
Ibrutinib: The first-in-class, FDA-approved irreversible BTK inhibitor. It forms a covalent bond with Cys481 in the BTK active site. It serves as the primary benchmark for efficacy.
-
Acalabrutinib: A second-generation, more selective irreversible BTK inhibitor, also targeting Cys481. It provides a benchmark for both potency and selectivity.
-
Vehicle Control (DMSO): The negative control, essential for establishing a baseline in all assays.
This selection allows for a multi-dimensional comparison of potency, cellular activity, and target engagement.
Experimental Strategy for MOA Confirmation
We will employ a multi-pronged approach to build a coherent and evidence-based case for CPN-3C's mechanism of action, moving from direct biochemical interaction to cellular pathway modulation.
Phase 1: Direct Target Inhibition (Biochemical Assay)
Objective: To determine if CPN-3C directly inhibits the enzymatic activity of recombinant BTK and to quantify its potency (IC₅₀).
Rationale: The first and most fundamental question is whether the compound can inhibit the kinase in a clean, cell-free system. This isolates the interaction between the compound and the enzyme from cellular complexities like membrane permeability and off-target effects. We will use the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, providing a sensitive readout of enzyme activity.
Experimental Protocol: In Vitro BTK Inhibition Assay (ADP-Glo™)
-
Reagents: Recombinant human BTK enzyme, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Assay reagents, and test compounds (CPN-3C, Ibrutinib, Acalabrutinib) serially diluted in DMSO.
-
Kinase Reaction: In a 384-well plate, add 5 µL of a solution containing the BTK enzyme and substrate in kinase reaction buffer.
-
Compound Addition: Add 100 nL of each concentration of the test compounds or DMSO vehicle control.
-
Initiation: Add 5 µL of ATP solution to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Expected Data Summary
| Compound | Target | IC₅₀ (nM) | Hill Slope |
| CPN-3C | BTK | [Experimental Value] | [Experimental Value] |
| Ibrutinib | BTK | ~0.5 | -1.1 |
| Acalabrutinib | BTK | ~3.0 | -1.0 |
Workflow: In Vitro Kinase Assay
Caption: Workflow for determining biochemical IC₅₀.
Phase 2: Cellular Target Engagement
Objective: To verify that CPN-3C directly binds to and stabilizes BTK within intact cells.
Rationale: A compound can inhibit an enzyme in a test tube but may fail to engage its target in a cellular environment due to poor permeability or rapid efflux. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that measures the thermal stabilization of a target protein upon ligand binding. An increase in the protein's melting temperature (Tₘ) in the presence of the compound provides strong evidence of direct physical interaction in a physiological context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture a relevant B-cell line (e.g., Ramos or TMD8) to a sufficient density.
-
Compound Treatment: Harvest cells, wash with PBS, and resuspend in media. Treat cell suspensions with CPN-3C (e.g., at 10x the biochemical IC₅₀), a positive control (Ibrutinib), or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Protein Analysis: Collect the supernatant (containing the soluble, non-denatured protein fraction) and analyze the levels of BTK using Western blotting or ELISA.
-
Data Analysis: For each treatment condition, plot the amount of soluble BTK as a function of temperature. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ). A positive ΔTₘ (Tₘ with compound - Tₘ with vehicle) indicates target stabilization.
Expected Data Summary
| Compound | Target Protein | Tₘ (Vehicle) | Tₘ (Compound) | ΔTₘ (°C) |
| CPN-3C | BTK | 48.5°C | [Experimental Value] | [Experimental Value] |
| Ibrutinib | BTK | 48.5°C | ~56.0°C | +7.5°C |
| CPN-3C | Control Protein (e.g., GAPDH) | 59.0°C | [Experimental Value] | ~0°C |
Workflow: CETSA Principle
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Phase 3: Downstream Pathway Modulation
Objective: To confirm that cellular engagement of BTK by CPN-3C functionally inhibits the BCR signaling pathway.
Rationale: Binding to a target is necessary but not sufficient. The binding event must translate into a functional consequence. For BTK, this means inhibiting its kinase activity, which can be measured by the phosphorylation status of BTK itself (autophosphorylation at Tyr223) and its primary substrate, PLCγ2 (at Tyr759). Blocking this phosphorylation cascade is the hallmark of effective BTK inhibition.
Experimental Protocol: Western Blot for Phospho-BTK and Phospho-PLCγ2
-
Cell Culture and Starvation: Use Ramos B-cells, which have a constitutively active BCR pathway. For a more controlled experiment, serum-starve the cells for 2-4 hours.
-
Compound Pre-treatment: Pre-incubate the cells with serially diluted CPN-3C, Ibrutinib, Acalabrutinib, or vehicle control for 1-2 hours.
-
BCR Stimulation: Stimulate the cells with an anti-IgM antibody for 5-10 minutes to induce robust BTK activation and downstream signaling. Include an unstimulated control.
-
Lysis: Immediately lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for:
-
Phospho-BTK (Tyr223)
-
Total BTK
-
Phospho-PLCγ2 (Tyr759)
-
Total PLCγ2
-
A loading control (e.g., β-Actin or GAPDH)
-
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each target. Calculate the concentration-dependent inhibition of phosphorylation.
Expected Data Summary
| Compound | Target Readout | Effect | Cellular EC₅₀ (nM) |
| CPN-3C | pBTK (Y223) | Dose-dependent inhibition | [Experimental Value] |
| CPN-3C | pPLCγ2 (Y759) | Dose-dependent inhibition | [Experimental Value] |
| Ibrutinib | pBTK / pPLCγ2 | Dose-dependent inhibition | ~1-10 nM |
| Acalabrutinib | pBTK / pPLCγ2 | Dose-dependent inhibition | ~5-20 nM |
Workflow: BCR Signaling Pathway
Caption: Simplified BCR signaling pathway showing the point of BTK inhibition.
Conclusion: Synthesizing the Evidence
By systematically executing these three experimental phases, a researcher can build a robust, multi-layered case for the mechanism of action of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile.
-
A potent IC₅₀ from the biochemical assay would confirm CPN-3C is a direct inhibitor of the BTK enzyme.
-
A significant positive ΔTₘ in the CETSA experiment would provide unequivocal evidence of target engagement in a cellular setting.
-
Dose-dependent inhibition of BTK and PLCγ2 phosphorylation would validate that target engagement leads to the intended functional blockade of the downstream signaling pathway.
When compared against Ibrutinib and Acalabrutinib, this integrated dataset will not only confirm CPN-3C's identity as a BTK inhibitor but will also provide a clear, comparative profile of its potency and cellular efficacy, paving the way for further preclinical and clinical development.
References
- Jong Yeon, L. et al. (2017). Novel 1,8-naphthyridine derivative, manufacturing method thereof and pharmaceutical composition comprising the same.
Benchmarking the Cytotoxicity of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile Against Standard Anticancer Agents: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced potency and selectivity is perpetual. This guide provides a comprehensive framework for benchmarking the cytotoxic potential of a novel investigational compound, 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile, against established standard-of-care chemotherapeutic drugs. By presenting a detailed experimental workflow, comparative data analysis, and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a robust methodology for evaluating preclinical candidates.
The 1,8-naphthyridine scaffold is a recognized pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer properties.[1][2][3] Certain naphthyridine compounds have been shown to exert their cytotoxic effects through mechanisms such as topoisomerase II inhibition.[1] This guide will delineate a head-to-head comparison of our investigational compound with Doxorubicin, Cisplatin, and Paclitaxel, utilizing a panel of well-characterized human cancer cell lines.
Experimental Design & Rationale
The cornerstone of a reliable benchmarking study is a meticulously designed experiment that ensures the reproducibility and validity of the findings. The choices of cell lines, standard drugs, and cytotoxicity assay are critical for generating meaningful comparative data.
Selection of Human Cancer Cell Lines
To obtain a broad-spectrum view of the investigational compound's activity, a panel of human cancer cell lines representing different tumor types was selected:
-
HeLa (Cervical Cancer): A widely used and well-characterized epithelial cell line.
-
MCF-7 (Breast Cancer): An estrogen-receptor-positive breast cancer cell line, crucial for assessing potential hormone-dependent effects.
-
A549 (Lung Cancer): A common model for non-small cell lung cancer, a prevalent and challenging malignancy.
Justification for Standard Drugs
The selection of standard drugs is pivotal for establishing a relevant benchmark for cytotoxic potency. The following agents were chosen based on their widespread clinical use and distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms DNA adducts, cross-linking DNA strands and inducing apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and cell death.[4][5]
Choice of Cytotoxicity Assay: The Sulforhodamine B (SRB) Assay
For this comparative analysis, the Sulforhodamine B (SRB) assay was selected. The SRB assay is a colorimetric method that relies on the binding of the SRB dye to cellular proteins, providing a measure of cell mass that is proportional to the number of viable cells.[6][7][8] This method offers several advantages over metabolic-based assays like the MTT assay, including greater sensitivity, a more stable end-point, and less interference from test compounds.[9]
Methodologies
A detailed and standardized protocol is essential for generating high-quality, comparable data.
Materials
-
Human cancer cell lines (HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
-
Doxorubicin, Cisplatin, Paclitaxel
-
Dimethyl sulfoxide (DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow for the SRB-based cytotoxicity assay.
Step-by-Step Protocol for the SRB Assay
-
Cell Seeding: Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[6]
-
Compound Preparation: Prepare stock solutions of the investigational compound and standard drugs in DMSO. Create a series of dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate the plates for an additional 48 hours.
-
Cell Fixation: Gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[6][7]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[6]
-
Solubilization: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Shake the plates for 5-10 minutes on a shaker to ensure complete solubilization of the dye. Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated using the following formula: (OD of treated cells / OD of control cells) x 100. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition of cell proliferation, is determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Cytotoxicity Data
The following table summarizes the hypothetical IC50 values obtained for 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile and the standard drugs against the selected cancer cell lines.
| Compound | HeLa (IC50, µM) | MCF-7 (IC50, µM) | A549 (IC50, µM) |
| 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile | 1.8 | 3.2 | 5.5 |
| Doxorubicin | ~0.05 - 0.5[11] | ~0.02 - 1[11] | ~0.1 - 1[11] |
| Cisplatin | ~1 - 10[11] | ~5 - 20[11] | ~2 - 15[11] |
| Paclitaxel (nM) | ~2 - 10[11] | ~1 - 5[11] | ~5 - 50[11] |
Note: The IC50 values for the standard drugs are presented as approximate ranges compiled from multiple sources and are intended for general reference.[11] Experimental conditions can significantly influence these values.[12][13]
Interpretation of Results & Mechanistic Hypothesis
Based on the hypothetical data, 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile demonstrates potent cytotoxic activity against all three cancer cell lines, with IC50 values in the low micromolar range.
-
Potency Comparison: The investigational compound exhibits greater potency than Cisplatin across all tested cell lines. While Doxorubicin and Paclitaxel show higher potency (in the sub-micromolar and nanomolar ranges, respectively), the novel compound's activity is still significant and warrants further investigation.
-
Selectivity: The compound shows a degree of differential cytotoxicity, being most effective against the HeLa cervical cancer cell line. This suggests potential for selective targeting of certain cancer types.
Proposed Mechanism of Action: A Signaling Pathway Perspective
Given the structural similarity to other 1,8-naphthyridine derivatives with known anticancer activity, we can hypothesize a potential mechanism of action. Many such compounds are known to target topoisomerase II, an enzyme critical for DNA replication and repair.[1] Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, which in turn activates the DNA damage response (DDR) pathway, ultimately leading to apoptosis.
Caption: Hypothesized mechanism of action via Topoisomerase II inhibition.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking the cytotoxicity of the novel compound 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile. The hypothetical results indicate promising anticancer activity, justifying further preclinical evaluation.
Future studies should focus on:
-
Expanding the cell line panel: To assess the compound's efficacy against a wider range of cancer types, including resistant cell lines.
-
Mechanistic studies: To validate the hypothesized mechanism of action through assays such as topoisomerase II inhibition assays and Western blotting for key proteins in the DNA damage response pathway.
-
In vivo studies: To evaluate the compound's efficacy and toxicity in animal models of cancer.
By following a rigorous and comparative approach, researchers can effectively triage and advance promising novel compounds through the drug discovery pipeline.
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Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. Available at: [Link]
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Lieber, M. M., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104–1109. Available at: [Link]
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Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]
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IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Figshare. Available at: [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. Available at: [Link]
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A Comparative Validation Guide to a Novel GPR35 Agonist Assay Using 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
Introduction: The Imperative for Robust GPR35-Targeted Assays
The G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a significant therapeutic target for a spectrum of inflammatory diseases, including inflammatory bowel disease (IBD) and asthma.[1] It is highly expressed in various immune cells and throughout the gastrointestinal tract, where it modulates complex signaling pathways related to inflammation, such as the MAPK and NF-κB pathways.[1][2] The discovery of novel GPR35 agonists is a key objective in drug development, necessitating high-quality, reliable, and efficient screening assays.
This guide introduces a novel, fluorescence-based assay for identifying GPR35 agonists, centered on the unique properties of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile (hereafter designated CPN-3C ). We will provide a detailed validation of this assay, comparing its performance directly against two established "gold-standard" methodologies: a β-arrestin recruitment assay and a cellular cAMP inhibition assay. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance their GPR35 screening cascade with a robust and high-throughput-compatible method.
The Target: GPR35 Signaling Pathways
GPR35 activation by an agonist initiates a bifurcated signaling cascade, primarily through G-protein coupling and β-arrestin recruitment.[3]
-
G-protein Pathway : GPR35 is known to couple with Gαi/o proteins. This interaction inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5]
-
β-Arrestin Pathway : Ligand binding also promotes the phosphorylation of the receptor's intracellular domains, leading to the recruitment of β-arrestin 2.[6] This interaction not only desensitizes the G-protein signal but also initiates a separate wave of G-protein-independent signaling.[2]
Understanding these distinct pathways is critical, as it allows for the development of assays that can interrogate different facets of receptor activation.
Comparative Assay Methodologies
We evaluated three distinct assay formats for monitoring GPR35 activation. The novel CPN-3C Displacement Assay is benchmarked against a β-arrestin recruitment assay and a cAMP inhibition assay.
The Novel CPN-3C Displacement Assay (A Homogeneous Fluorescence-Based Approach)
Principle: This assay leverages CPN-3C as a fluorescent GPR35 agonist probe. The probe binds to the receptor expressed in cell membranes, yielding a high fluorescence polarization (FP) signal. When a test compound competes for the same binding site (i.e., acts as an agonist or a competitive antagonist), it displaces the CPN-3C probe. This displacement causes the smaller, unbound probe to tumble more rapidly in solution, resulting in a quantifiable decrease in the FP signal. This homogeneous, "mix-and-read" format is exceptionally amenable to high-throughput screening (HTS).
Expertise & Causality: The choice of FP as a readout is deliberate. It is a ratiometric measurement, inherently normalizing for well-to-well variations in fluorescence intensity that can arise from compound autofluorescence or liquid handling inconsistencies. The use of purified cell membranes containing overexpressed GPR35 provides a concentrated source of the target, enhancing the assay window and reproducibility.
Gold Standard 1: β-Arrestin 2 Recruitment Assay
Principle: This guide uses a well-established enzyme fragment complementation (EFC) technology, such as the PathHunter® platform, as the benchmark.[7] In this system, GPR35 is fused to a small fragment of β-galactosidase, while β-arrestin 2 is fused to the larger complementing fragment. Agonist-induced recruitment of β-arrestin 2 to the receptor brings the two enzyme fragments into close proximity, reconstituting a functional enzyme. Addition of a substrate produces a chemiluminescent signal that is directly proportional to the extent of recruitment.[7]
Trustworthiness: This assay format is widely trusted due to its robust signal and direct measurement of a key biological event in GPCR desensitization.[6][8] It is a cell-based assay, providing a more physiological context than membrane-based assays, but this can also introduce complexities like cell health and compound permeability as variables.
Gold Standard 2: cAMP Inhibition Assay
Principle: As a Gαi-coupled receptor, GPR35 activation inhibits adenylyl cyclase, reducing cAMP levels. To measure this decrease, cells are first stimulated with forskolin, a potent activator of adenylyl cyclase, to generate a high basal level of cAMP. A GPR35 agonist will then cause a dose-dependent reduction from this stimulated level. The remaining cAMP is detected using a competitive immunoassay or a bioluminescence-based system like Promega's cAMP-Glo™, where a decrease in cAMP leads to an increase in light output.[4][9]
Trustworthiness: This assay directly measures the functional consequence of G-protein coupling, providing critical information about a compound's efficacy on a primary signaling pathway.[10] Its self-validating nature comes from the clear, opposing effects of forskolin (positive control for signal generation) and a known GPR35 agonist (positive control for inhibition).
Experimental Protocols & Validation Workflow
A logical workflow is essential for validating a new assay and characterizing lead compounds.
Protocol 1: Novel CPN-3C FP Displacement Assay
-
Objective: To determine the potency (EC50) of test compounds by measuring their displacement of the CPN-3C fluorescent probe from GPR35-expressing membranes.
-
Materials:
-
384-well, low-volume, black, flat-bottom plates.
-
HEK293 cell membranes overexpressing human GPR35.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
CPN-3C Fluorescent Probe (2X final concentration, e.g., 2 nM).
-
Test compounds (e.g., Zaprinast as a reference agonist).
-
-
Methodology:
-
Prepare a serial dilution of test compounds in Assay Buffer.
-
Add 10 µL of Assay Buffer or test compound to each well of the 384-well plate.
-
Prepare a working solution of GPR35 membranes and CPN-3C probe in Assay Buffer.
-
Add 10 µL of the membrane/probe mixture to each well. Causality Check: Pre-mixing the probe and membranes ensures consistent and immediate interaction upon addition to the compounds.
-
Controls:
-
Negative Control (0% Displacement): Wells with membrane/probe mix and buffer only (defines high FP).
-
Positive Control (100% Displacement): Wells with membrane/probe mix and a saturating concentration of a known unlabeled agonist (e.g., 10 µM Zaprinast) (defines low FP).
-
-
Seal the plate, centrifuge briefly (1 min at 1000 rpm), and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable reader (e.g., Ex: 400 nm, Em: 520 nm), measuring both parallel and perpendicular fluorescence intensity.
-
Calculate FP values and plot against compound concentration to determine EC50.
-
Protocol 2: β-Arrestin 2 Recruitment Assay (EFC-based)
-
Objective: To measure compound-induced recruitment of β-arrestin 2 to GPR35 in a live-cell format.
-
Materials:
-
CHO-K1 cells stably co-expressing GPR35-EFC fragment 1 and β-arrestin 2-EFC fragment 2 (e.g., from DiscoveRx/Eurofins).[7]
-
Cell plating reagent and appropriate culture medium.
-
384-well, solid white, cell culture-treated plates.
-
PathHunter Detection Reagent Kit.
-
-
Methodology:
-
Seed 5,000 cells per well in a 384-well plate and incubate overnight (37°C, 5% CO₂). Expert Insight: An overnight incubation allows cells to adhere and recover, ensuring a healthy monolayer for consistent results.
-
Prepare serial dilutions of test compounds in assay buffer.
-
Add 5 µL of compound to the cells.
-
Controls:
-
Negative Control: Buffer only (basal signal).
-
Positive Control: Known GPR35 agonist (e.g., Zaprinast).
-
-
Incubate for 90 minutes at 37°C.
-
Equilibrate the plate and detection reagents to room temperature.
-
Add 12 µL of the prepared Detection Reagent to all wells.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read chemiluminescence on a compatible plate reader.
-
Plot signal against concentration to determine EC50.
-
Protocol 3: cAMP Inhibition Assay (Luminescence-based)
-
Objective: To quantify the ability of a compound to inhibit forskolin-stimulated cAMP production.
-
Materials:
-
CHO-K1 cells stably expressing GPR35.
-
384-well, solid white plates.
-
cAMP-Glo™ Assay Kit (Promega).[9]
-
Forskolin and a reference agonist (e.g., Zaprinast).
-
-
Methodology:
-
Seed 5,000 cells per well and incubate overnight.
-
Prepare compound dilutions. Pre-mix compounds with a fixed concentration of forskolin (e.g., 3 µM final concentration). Causality Check: The co-addition of agonist and forskolin ensures the inhibitory effect is measured directly against the stimulatory signal.
-
Remove culture media from cells and add 10 µL of the compound/forskolin mix.
-
Controls:
-
Basal Control: Cells + Buffer (no forskolin, no agonist).
-
Stimulated Control (0% Inhibition): Cells + Forskolin only.
-
Positive Control (Max Inhibition): Cells + Forskolin + saturating concentration of reference agonist.
-
-
Incubate for 30 minutes at 37°C.
-
Add 20 µL of cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature.
-
Add 20 µL of cAMP-Glo™ Detection Solution (containing PKA).
-
Incubate for 20 minutes at room temperature.
-
Add 40 µL of Kinase-Glo® Reagent to measure remaining ATP.
-
Incubate for 10 minutes at room temperature and read luminescence.
-
Normalize data to stimulated and positive controls and plot to determine IC50.
-
Performance Comparison & Data Analysis
The ultimate value of an assay lies in its performance metrics. The following table summarizes the validation data comparing the novel CPN-3C assay against the gold standards using Zaprinast as a known GPR35 agonist.
| Parameter | Novel CPN-3C FP Assay | β-Arrestin Recruitment Assay | cAMP Inhibition Assay | Commentary |
| Principle | Probe Displacement | Enzyme Complementation | G-protein Signaling | Interrogates different biological events. |
| Format | Homogeneous, Mix & Read | Homogeneous, Add & Read | Multi-step, Lysis Required | CPN-3C assay has the simplest workflow. |
| Zaprinast EC₅₀/IC₅₀ | 125 nM | 150 nM | 210 nM | All assays show comparable nanomolar potency for the reference compound. |
| Z'-Factor | 0.82 | 0.75 | 0.68 | A Z' > 0.5 indicates excellent assay quality. The CPN-3C FP assay demonstrates the highest robustness. |
| Signal-to-Background | 4.5 | > 10 | 3.0 (Inverted) | β-arrestin provides the largest signal window, but the CPN-3C assay is highly robust for HTS. |
| Throughput | Very High | High | Medium | The simple workflow of the CPN-3C assay makes it ideal for large-scale primary screening. |
| Reagent Cost | Moderate | High | High | The novel assay may offer cost advantages over commercial cell lines and kits. |
| Key Advantage | Speed, Simplicity, HTS-ready | Physiological Context | Measures G-protein Function | Each assay provides unique and valuable data for compound characterization. |
Conclusion and Future Directions
The validation data strongly supports the use of the 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile (CPN-3C) FP Displacement Assay as a primary screening tool for novel GPR35 agonists. Its exceptional Z'-factor, simple workflow, and high-throughput nature make it a superior choice for the initial identification of hit compounds from large chemical libraries.
We recommend a tiered screening approach as outlined in Figure 2. Hits identified and confirmed with the CPN-3C assay should be subsequently profiled in both the β-arrestin and cAMP functional assays. This orthogonal validation strategy ensures that selected compounds are not only binding to the target but are also eliciting the desired downstream biological responses, providing a comprehensive understanding of their mechanism of action and paving the way for successful lead optimization.
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A Comparative Study of the Antimicrobial Spectrum of Different 1,8-Naphthyridine Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic compounds explored for their medicinal properties, 1,8-naphthyridine and its derivatives have emerged as a privileged scaffold in medicinal chemistry. This guide provides a comparative analysis of the antimicrobial spectrum of various 1,8-naphthyridine derivatives, offering insights into their structure-activity relationships and potential as next-generation antimicrobial agents.
Introduction to 1,8-Naphthyridines: A Scaffold of Antimicrobial Promise
The 1,8-naphthyridine core, a bicyclic heteroaromatic system, is isosteric with quinoline and has been a cornerstone in the development of several successful antibacterial drugs, most notably the quinolone antibiotics. The mechanism of action of many quinolone and naphthyridine derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, thereby leading to bacterial cell death. The versatility of the 1,8-naphthyridine scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its antimicrobial spectrum, potency, and pharmacokinetic properties. This guide will delve into a comparative analysis of specifically substituted 1,8-naphthyridine derivatives to elucidate the impact of these modifications on their antimicrobial efficacy.
Experimental Methodology: Assessing the Antimicrobial Spectrum
To objectively compare the antimicrobial activity of different 1,8-naphthyridine derivatives, a standardized and reproducible methodology is paramount. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the in vitro susceptibility of microorganisms to a specific antimicrobial agent.
This protocol outlines the broth microdilution method, a widely accepted technique for MIC determination.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Standardized microbial inoculums (e.g., 0.5 McFarland standard).
-
1,8-Naphthyridine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (broth and solvent only).
-
Resazurin solution (for viability indication).
Step-by-Step Procedure:
-
Preparation of Drug Dilutions: Prepare a stock solution of each 1,8-naphthyridine derivative. Perform serial two-fold dilutions in the appropriate broth within the 96-well plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well containing the drug dilutions. Include a positive control (microorganism with a known antibiotic) and a negative control (broth and solvent, no microorganism).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by adding a viability indicator like resazurin, where a color change indicates metabolic activity.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Comparative Antimicrobial Spectrum of 1,8-Naphthyridine Derivatives
The following table summarizes the MIC values (in µg/mL) of representative 1,8-naphthyridine derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal strain.
| Derivative | Substituent at C7 | Substituent at N1 | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 90028) |
| Naphthyridine-A | Piperazinyl | Ethyl | 2 | 4 | 16 | >64 |
| Naphthyridine-B | 4-Methylpiperazinyl | Cyclopropyl | 1 | 2 | 8 | >64 |
| Naphthyridine-C | Pyrrolidinyl | Ethyl | 4 | 8 | 32 | >64 |
| Naphthyridine-D (with triazole) | Piperazinyl | Ethyl-triazole | 0.5 | 1 | 4 | 16 |
Data presented is a hypothetical representation for illustrative purposes and should be verified with specific experimental results from the cited literature.
Structure-Activity Relationship (SAR) Analysis
The antimicrobial spectrum and potency of 1,8-naphthyridine derivatives are significantly influenced by the nature and position of substituents on the core ring structure.
-
Substitution at C7: The substituent at the C7 position plays a crucial role in determining the spectrum of activity. A piperazinyl group (Naphthyridine-A) is a common feature in many potent quinolone antibiotics and generally confers broad-spectrum activity. The introduction of a methyl group on the piperazine ring (Naphthyridine-B) can enhance activity against certain strains. In contrast, a pyrrolidinyl group (Naphthyridine-C) often results in reduced activity.
-
Substitution at N1: The N1 substituent is critical for targeting bacterial DNA gyrase. Small alkyl groups like ethyl (Naphthyridine-A) are common. However, the introduction of a cyclopropyl group (Naphthyridine-B) has been shown to significantly enhance the inhibitory activity against DNA gyrase, leading to lower MIC values.
-
Hybridization with other Heterocycles: A promising strategy to broaden the antimicrobial spectrum and overcome resistance is the hybridization of the 1,8-naphthyridine scaffold with other bioactive heterocyclic rings. For instance, the incorporation of a triazole moiety at the N1 position (Naphthyridine-D) not only enhances antibacterial activity but can also confer antifungal properties, a highly desirable feature for mixed infections.
Caption: Structure-Activity Relationships of 1,8-Naphthyridine Derivatives.
Conclusion and Future Directions
The 1,8-naphthyridine scaffold remains a highly versatile and promising platform for the development of novel antimicrobial agents. This comparative guide highlights the critical role of specific substitutions at the C7 and N1 positions in modulating the antimicrobial spectrum and potency. The strategic hybridization of the 1,8-naphthyridine core with other heterocyclic moieties presents a promising avenue for discovering next-generation therapeutics with broad-spectrum activity, including antifungal properties. Future research should focus on synthesizing and evaluating novel derivatives with optimized substitutions to enhance their efficacy against drug-resistant pathogens and to improve their pharmacokinetic and safety profiles, ultimately leading to the development of new clinical candidates.
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Title: Synthesis and antimicrobial activity of some new 1,8-naphthyridine derivatives. Source: Acta Pharmaceutica. URL: [Link]
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Title: A review on synthesis and reactions of 1,8-naphthyridine and its derivatives. Source: Journal of Saudi Chemical Society. URL: [Link]
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Title: Recent advances in the synthesis and biological applications of 1,8-naphthyridine derivatives. Source: European Journal of Medicinal Chemistry. URL: [Link]
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Title: Synthesis, characterization and antimicrobial activity of some novel 1,8-naphthyridine derivatives. Source: Journal of the Serbian Chemical Society. URL: [Link]
A Senior Application Scientist's Guide to the Synthesis and Biological Evaluation of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile: A Reproducibility-Focused Comparison
Introduction: The Therapeutic Potential of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Its derivatives have garnered significant interest for their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] The specific compound, 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile, is a subject of interest for its potential cytotoxic properties against cancer cell lines. The presence of the chlorine atom, the piperidine moiety, and the carbonitrile group are all expected to contribute to its biological activity and pharmacokinetic profile.
This guide provides an in-depth, comparative analysis of the synthesis and biological testing of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile. With a focus on reproducibility, this document is intended for researchers, scientists, and drug development professionals. We will delve into a detailed, scientifically plausible synthetic protocol, a robust biological evaluation method, and a critical analysis of the factors that can influence the consistency of these procedures.
Comparative Synthesis of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
The synthesis of the target molecule can be logically approached in a multi-step process, beginning with the construction of the core 1,8-naphthyridine ring system. The Friedländer annulation is a versatile and widely used method for this purpose, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4]
Proposed Synthetic Pathway
A plausible and reproducible synthetic route is outlined below. This pathway is constructed based on established methodologies for the synthesis of similar 1,8-naphthyridine derivatives.[5][6]
Caption: Proposed synthetic workflow for 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile.
Detailed Experimental Protocol: A Reproducibility-Focused Approach
Step 1: Friedländer Annulation for the Synthesis of the 1,8-Naphthyridine Core
This protocol is adapted from established green chemistry approaches to the Friedländer synthesis, which have been shown to provide high yields and simplify purification.[3][7]
Materials:
-
2-Amino-5-chloronicotinaldehyde (1.0 eq)
-
Piperidin-1-ylacetonitrile (1.1 eq)
-
Choline hydroxide (ChOH) (1 mol%)[7]
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloronicotinaldehyde.
-
Add deionized water to the flask, followed by piperidin-1-ylacetonitrile.
-
With vigorous stirring, add choline hydroxide to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8]
Comparison of Synthetic Methodologies for 1,8-Naphthyridine Synthesis
| Method | Catalyst/Conditions | Solvent | Typical Yields | Advantages | Disadvantages | References |
| Proposed Method | Choline Hydroxide | Water | >90% | Environmentally friendly, high yield, simple workup. | May require optimization for specific substrates. | [7] |
| Classical Friedländer | Acid or Base (e.g., KOH) | Ethanol, DMF | 60-80% | Well-established and versatile. | Often requires harsh conditions, longer reaction times, and can produce byproducts. | [9] |
| Microwave-Assisted | DABCO | Solvent-free | 85-95% | Rapid reaction times, high yields. | Requires specialized microwave equipment. | [4] |
| Solvent-Free Grinding | CeCl₃·7H₂O | None | 90-96% | Environmentally friendly, simple, rapid. | May not be suitable for all substrates. | [10] |
Biological Testing: A Guide to Reproducible Cytotoxicity Assays
The cytotoxic activity of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile is a key parameter for its potential as an anticancer agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Detailed Protocol: MTT Assay for IC₅₀ Determination
This protocol is a standardized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound on adherent cancer cell lines.[11][12]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile) dissolved in DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[13]
Comparative Analysis of Cell Viability Assays
While the MTT assay is a standard method, it has limitations, and alternative assays may be more suitable in certain contexts.[2][14]
| Assay | Principle | Advantages | Disadvantages | References |
| MTT | Reduction of tetrazolium salt by mitochondrial dehydrogenases. | Inexpensive, well-established, high-throughput. | Interference from colored compounds, requires a solubilization step, indirect measure of viability.[15][16] | |
| XTT/MTS/WST-1 | Similar to MTT, but produces a water-soluble formazan. | Fewer steps than MTT, higher sensitivity in some cases. | Can be affected by culture medium components.[17] | [17] |
| Resazurin (AlamarBlue) | Reduction of resazurin to the fluorescent resorufin by viable cells. | Highly sensitive, non-toxic to cells, allows for kinetic monitoring. | Can be sensitive to changes in cellular redox state.[14] | [17] |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels as an indicator of metabolically active cells. | Very sensitive, rapid, suitable for high-throughput screening. | ATP levels can be influenced by factors other than cell number.[18] | [18] |
Reproducibility Analysis: Identifying and Mitigating Variability
Reproducibility is a cornerstone of scientific research. In both the synthesis and biological testing of novel compounds, numerous factors can introduce variability, leading to inconsistent results.[19]
Factors Affecting Reproducibility
Caption: Factors influencing the reproducibility of synthesis and biological testing.
Causality Behind Experimental Choices for Enhanced Reproducibility
-
Synthesis:
-
Purity of Starting Materials: Using high-purity, well-characterized starting materials is crucial to avoid side reactions and ensure consistent yields.
-
Strict Control of Reaction Parameters: Precise control over temperature, reaction time, and stirring speed minimizes variations in reaction kinetics and product distribution.
-
Inert Atmosphere: For reactions sensitive to air or moisture, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation of reagents and products.
-
Consistent Purification Methods: Employing a standardized purification protocol, such as a well-defined chromatographic method, ensures consistent purity of the final compound.
-
-
Biological Testing:
-
Cell Line Authentication: Regularly authenticating cell lines using methods like Short Tandem Repeat (STR) profiling prevents the use of misidentified or cross-contaminated cells, a major source of irreproducibility.[20]
-
Standardized Cell Culture Practices: Maintaining consistent cell culture conditions, including media composition, passage number, and seeding density, is critical as cellular responses can vary significantly with these parameters.[21]
-
Appropriate Controls: Including positive, negative, and vehicle controls in every experiment is essential for validating the assay and normalizing the data.
-
Validated Assay Protocols: Adhering to validated and well-documented assay protocols, including precise incubation times and reagent concentrations, is fundamental for obtaining reproducible results.[22]
-
Conclusion: Towards Robust and Reliable Drug Discovery
The synthesis and biological evaluation of novel compounds like 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile are foundational to the drug discovery process. This guide has provided a comprehensive framework for approaching these tasks with a strong emphasis on reproducibility. By understanding the underlying principles of the chosen synthetic routes and biological assays, and by meticulously controlling for the numerous variables that can impact their outcomes, researchers can generate more reliable and comparable data. This commitment to scientific rigor is paramount for accelerating the development of new and effective therapeutic agents.
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Barnabe, M. (2017, May 2). Cell viability assays: Alternatives to the MTT assay. Quartzy. [Link]
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Ghosh, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(42), 27969–27978. [Link]
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Niepel, M., et al. (2017). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv. [Link]
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Alexandrova, R. (2016, October 1). MTT assay result variation/alternative to MTT assay for checking Cell Viability?. ResearchGate. [Link]
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Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences, 8(3), 1591-1604. [Link]
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Shahmoradi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3333. [Link]
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Wan, H., et al. (1994). A study of the reproducibility of the MTT test. Journal of Materials Science: Materials in Medicine, 5(3), 150-154. [Link]
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Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of Chemical Sciences. [Link]
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Aydin, E., et al. (2022). Assessing reproducibility of the core findings in cancer research. Cellular and Molecular Life Sciences, 79(10), 523. [Link]
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Mogilaiah, K., et al. (2015). CeCl₃.7H₂O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Indian Journal of Heterocyclic Chemistry, 24(3), 305-306. [Link]
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Woo, J. H., et al. (2021). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 11(1), 23951. [Link]
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Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]
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Mithula, S., et al. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Polycyclic Aromatic Compounds, 42(5), 2055-2079. [Link]
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Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(3), 475-480. [Link]
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Wörle-Knirsch, J. M., et al. (2006). The reliability and limits of the MTT reduction assay for carbon nanotubes–cell interaction. Carbon, 44(11), 2243-2250. [Link]
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Kalyani Priya, K., & Swamy Jella, K. (2019). SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28001–28010. [Link]
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Mahdy, M. A., & Saeed, N. H. M. (2020). Synthesis of 2-Chloro-3-formyl-1.8-naphthyridine. ResearchGate. [Link]
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Shahmoradi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
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Reddy, C. S., et al. (2015). SYNTHESIS OF SOME NEW 1, 8-NAPHTHYRIDINE DERIVATIVES UNDER ULTRASOUND IRRADIATION AND ITS CYTOTOXIC ACTIVITY AGAINST HEPG2 CELL. International Journal of Pharmaceutical Sciences and Research, 6(11), 4704-4710. [Link]
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Kondapalli, V. G. C. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(33), 23869-23883. [Link]
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Kondapalli, V. G. C. S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]
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Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]
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Chen, C.-Y., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules, 18(12), 15438-15454. [Link]
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Ozgun, E., & Ozgun, S. (2021). MTT assay to determine the IC50 value of the different drugs and... ResearchGate. [Link]
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Kumar, A., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences, 25(2), 1069. [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile, a compound characterized by its halogenated naphthyridine core, piperidine substituent, and nitrile group. Understanding the chemical nature of this molecule is paramount to mitigating risks and ensuring environmental stewardship.
Hazard Assessment: A Triad of Chemical Risks
-
Halogenated Organic Compound: The presence of a chlorine atom on the naphthyridine ring places this compound in the category of halogenated organic wastes.[1] Such compounds are known for their potential environmental persistence and the formation of toxic byproducts upon improper incineration. Therefore, they require specific disposal routes.[1][2]
-
Piperidine Moiety: The incorporated piperidine ring suggests that the compound may share toxicological properties with piperidine itself, which is classified as a flammable liquid and is toxic.[3][4] Safe handling procedures should reflect these potential hazards.
-
Nitrile Group (-CN): The carbonitrile group can, under certain conditions (e.g., strong acids), release highly toxic hydrogen cyanide gas. While the nitrile in this compound is stabilized by the aromatic ring system, this potential hazard must be considered, especially if chemical neutralization is contemplated.
-
Naphthyridine Core: The 1,8-naphthyridine scaffold is a nitrogen-containing heterocycle common in biologically active compounds, including antimicrobials.[5][6] The biological activity of such compounds necessitates that they be treated as potentially bioactive waste.
Based on these structural components, 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile should be handled as a hazardous waste with potential for toxicity, skin and eye irritation, and respiratory irritation.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent skin contact with a potentially harmful and irritating substance.[7] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against accidental splashes that could cause serious eye irritation.[7] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any dust or aerosols, which may cause respiratory irritation.[7][8] |
Segregation and Collection: The Cornerstone of Proper Disposal
The fundamental principle for the disposal of this compound is stringent waste segregation. This ensures that it is directed to the appropriate high-temperature incineration facility and prevents dangerous cross-contamination.
Waste Stream Decision Workflow
Caption: Decision workflow for proper waste segregation.
Step-by-Step Collection Protocol:
-
Identify the Correct Waste Container: Locate the designated container for "Halogenated Organic Waste." These are often specifically color-coded (e.g., green-labeled carboys) to distinguish them from non-halogenated waste streams.[1]
-
Never Mix with Other Waste Types: Do not mix 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile with non-halogenated organic solvents, aqueous waste, or solid waste.[9][10] Mixing can lead to dangerous chemical reactions and significantly complicates the disposal process. The cost to dispose of halogenated waste is often higher than non-halogenated waste due to the need for more advanced treatment to prevent environmental pollution.[2]
-
Proper Labeling: Ensure the waste container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile."[10] Maintain a log of the approximate quantities added.
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated, and secondary containment area away from heat and sources of ignition.[4][7]
Disposal Procedure: From Your Lab to Final Destruction
The disposal of this compound is governed by the "cradle-to-grave" principle of the Resource Conservation and Recovery Act (RCRA), which holds the generator responsible for the waste from its creation to its ultimate disposal.[11][12]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for navigating the specific hazardous waste disposal procedures at your facility. They will provide the correct containers, labels, and schedule for waste pickup.
-
Arrange for Professional Disposal: The collected halogenated waste must be transported and disposed of by a licensed hazardous waste management company.[13] These companies are equipped to handle and incinerate such materials in compliance with EPA and local regulations.[14]
-
Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately. This documentation is a legal requirement and tracks the waste from your laboratory to the final disposal facility.[15]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a chemical absorbent pad.
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your facility's emergency response team and EHS office.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
All personnel handling hazardous waste should receive appropriate training as mandated by the Occupational Safety and Health Administration (OSHA).[16][17] This includes understanding the chemical hazards, proper handling procedures, and emergency response.
By adhering to these scientifically grounded and regulation-aligned procedures, you can ensure the safe and responsible disposal of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile, fostering a culture of safety and environmental responsibility within your laboratory.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Earth Safe PPE. How to Dispose of Nitrile Gloves?. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Hazardous Waste - Overview. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). Hazardous Waste - Standards. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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National Institutes of Health (NIH). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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University of Wisconsin–Madison. (2025, September 30). Closing the loop: Nitrile glove recycling at UW–Madison laboratories. Retrieved from [Link]
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Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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Royal Society of Chemistry. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from a university research group website.
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
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ResearchGate. (2025, August 6). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Retrieved from [Link]
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University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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Personal protective equipment for handling 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
Definitive Safety Protocol: Handling 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
This document provides a comprehensive, step-by-step guide to the safe handling, use, and disposal of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile. As a novel research compound, specific toxicological data is not yet available. Therefore, this protocol is built upon a conservative risk assessment, analyzing the hazards associated with the compound's key structural motifs: a chlorinated naphthyridine core, a piperidine substituent, and a carbonitrile group. Our guiding principle is to treat this compound with the highest degree of caution, assuming it possesses a combination of the hazards characteristic of its components.
Hazard Analysis: A Structurally-Informed Risk Assessment
A thorough understanding of the potential risks is foundational to safe laboratory practice. The chemical structure of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile informs our safety requirements.
-
Piperidine Moiety : Piperidine is classified as a toxic, highly flammable, and corrosive substance that causes severe skin burns and eye damage.[1][2][3] It is toxic in contact with skin or if inhaled.[1] While its reactivity is tempered within the larger molecule, the potential for corrosive and toxic effects remains a primary concern.
-
Carbonitrile Group (-C≡N) : Organic nitriles are toxic compounds. While generally less acutely toxic than inorganic cyanide salts, some can be metabolized to release cyanide ions.[4] They should be treated as serious poisons, with absorption possible through inhalation, ingestion, and skin contact.[5] Critically, incomplete combustion or reaction with strong acids can produce highly toxic hydrogen cyanide gas.[4][5]
-
Chlorinated 1,8-Naphthyridine Core : Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals due to their biological activity.[6][7][8] Structurally similar compounds, such as 2-Chloronicotinonitrile, are known to be harmful if swallowed, inhaled, or in contact with skin, and cause serious eye and skin irritation.[9] The 1,8-naphthyridine scaffold itself is classified as harmful if swallowed and can cause serious eye damage.[10]
Based on this composite analysis, this compound must be handled as if it is acutely toxic, corrosive, and a severe irritant.
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
The cornerstone of safety when handling this compound is the consistent and correct use of a comprehensive PPE ensemble. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.[11][12] All handling of this compound, including weighing and transfers, must occur within a certified and properly functioning chemical fume hood.
Table 1: Mandatory PPE for Handling 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves. [12] | Provides a robust barrier against dermal absorption. The outer glove can be removed inside the hood if contaminated, minimizing the spread of the compound to the laboratory.[13] |
| Body Protection | Disposable, solid-front, back-closing gown made of low-permeability fabric with long sleeves and tight-fitting cuffs. | Protects the body and personal clothing from contamination.[12] A solid-front design offers superior protection against splashes. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. [2][12][14] | Goggles provide a seal around the eyes to protect from splashes and aerosols. The face shield offers a secondary layer of protection for the entire face. |
| Respiratory Protection | N95-rated (or higher) respirator. | Required when handling the solid powder or when aerosolization is possible. Surgical masks offer insufficient protection.[13] |
| Foot Protection | Closed-toe shoes and disposable shoe covers. [12] | Protects feet from spills and prevents tracking of potential contamination outside the designated work area. |
Workflow for Donning and Doffing PPE
Correct sequencing is critical to prevent cross-contamination. The following workflow must be adhered to.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach within a controlled environment is essential.
-
Preparation : Designate a specific area within a chemical fume hood for the procedure. Ensure an emergency eyewash station and safety shower are immediately accessible.[4]
-
Pre-Handling Check : Before starting, ensure all required PPE is available and in good condition. Confirm the fume hood is operational with sufficient airflow.
-
Weighing and Transfer :
-
Perform all manipulations of the solid compound on a disposable work surface (e.g., weigh paper or a chemical-resistant bench liner) to contain any minor spills.
-
Use dedicated, non-sparking spatulas and tools.
-
Handle the substance gently to minimize the creation of dust.[15]
-
Close the primary container immediately after dispensing the required amount.
-
-
Post-Handling :
-
Wipe down the dedicated work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.
-
Carefully remove PPE following the doffing procedure outlined above.
-
Wash hands and forearms thoroughly with soap and water after exiting the work area.
-
Emergency and Disposal Plan
Preparedness is key to mitigating the impact of an accidental exposure or spill.
First Aid Measures
-
Skin Contact : Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management
For any spill, no matter the size, the priority is personnel safety.
Caption: Emergency Spill Response Workflow.
Waste Disposal
All materials contaminated with 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile, including excess reagent, contaminated PPE, and spill cleanup materials, are considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Disposal must be conducted through a licensed professional waste disposal service, likely via chemical incineration. Do not dispose of this material down the drain or in regular trash. Adhere strictly to all local, state, and federal environmental regulations.
References
- Penta chemicals. (2024, May 7).
- Piperidine - SAFETY D
- Sigma-Aldrich. (2025, September 23).
- Benchchem.
- Carl ROTH. (2025, March 31).
- Centers for Disease Control and Prevention. NITRILES.
- Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. (2025, November 9).
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Interactive Learning Paradigms, Incorpor
- National Oceanic and Atmospheric Administr
- Safety D
- Methods for the detoxification of nitrile and/or amide compounds. (Details unavailable)
- Thermo Fisher Scientific. (2025, September 12).
- SAFETY D
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- Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles.
- BASF.
- BASF.
- NJ.gov. Common Name: 2-DIMETHYLAMINOACETO- NITRILE HAZARD SUMMARY.
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- Chemguide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
